Product packaging for 9-Oxo-10,12-octadecadienoic acid(Cat. No.:CAS No. 54232-58-5)

9-Oxo-10,12-octadecadienoic acid

Cat. No.: B138676
CAS No.: 54232-58-5
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-SIGMCMEVSA-N
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Description

9-oxo-10E,12E-ODE is an oxooctadecadienoic acid that consists of 10E,12E-octadecadienoic acid with the oxo substituent located at position 9. It has a role as a metabolite. It is an oxooctadecadienoic acid and an enone.
9-Oxo-10,12-octadecadienoic acid has been reported in Glycine max, Capsicum annuum, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3 B138676 9-Oxo-10,12-octadecadienoic acid CAS No. 54232-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10E,12E)-9-oxooctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6+,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZSWWYKKLTDHU-SIGMCMEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347858
Record name 9-Oxo-10(E),12(E)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54665-32-6, 54232-58-5
Record name 9-Oxo-10,12-octadecadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054665326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Oxo-10(E),12(E)-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activities of 9-Oxo-10,12-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-KODE) is an oxidized derivative of linoleic acid that has garnered significant interest in the scientific community for its diverse biological activities. Found in natural sources such as tomatoes and the calyx of eggplants, this fatty acid ketodiene has demonstrated potent anti-inflammatory, pro-apoptotic, and metabolic regulatory effects. This technical guide provides an in-depth overview of the biological activities of 9-KODE, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Biological Activities

9-KODE exhibits a range of biological effects, primarily centered around inflammation, cancer, and metabolic regulation. Its key activities include:

  • Anti-inflammatory Effects: 9-KODE has been shown to suppress inflammatory responses in various cell models.

  • Pro-apoptotic Activity: It can induce programmed cell death in cancer cells, suggesting its potential as an anti-cancer agent.

  • PPARα Agonism: 9-KODE acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and its isomers.

Biological ActivityCell Line/SystemParameterValue (µM)Reference
Anti-proliferative/Apoptotic Human Cervical Cancer (HeLa, SiHa)IC5025-50[1][2]
PPARα Activation Not specifiedActivation Range10-20[2]

Key Signaling Pathways

The biological effects of 9-KODE are mediated through its interaction with several key intracellular signaling pathways.

Anti-inflammatory Signaling

9-KODE's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2/HO-1 pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-KODE 9-KODE IKK IKK 9-KODE->IKK inhibits MAPK_cascade MAPK (p38, ERK, JNK) 9-KODE->MAPK_cascade inhibits Keap1 Keap1 9-KODE->Keap1 inhibits IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB:s->NF-κB_n translocation Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_n Nrf2 Nrf2:s->Nrf2_n translocation Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_n->Inflammatory_Genes activates ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes activates

9-KODE's Anti-inflammatory Signaling Pathways.
Apoptosis Signaling in HRA Cancer Cells

In human ovarian cancer (HRA) cells, 9-KODE induces apoptosis via the mitochondrial pathway.[3] This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 9-KODE 9-KODE Bcl-2 Bcl-2 (anti-apoptotic) 9-KODE->Bcl-2 down-regulates Bax Bax (pro-apoptotic) 9-KODE->Bax up-regulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits cytochrome c release Bax->Mitochondrion promotes cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3_7 Caspase-3/7 Caspase-9->Caspase-3_7 activates Apoptosis Apoptosis Caspase-3_7->Apoptosis executes

Mitochondrial Apoptosis Pathway Induced by 9-KODE in HRA Cells.
PPARα Activation and Metabolic Regulation

9-KODE is a potent agonist of PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating lipid metabolism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-KODE 9-KODE PPARa PPARα 9-KODE->PPARa binds and activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPARa_RXR_complex_n PPARα-RXR Heterodimer PPARa_RXR_complex->PPARa_RXR_complex_n translocation PPRE PPRE PPARa_RXR_complex_n->PPRE binds to Target_Genes Target Gene Expression (Fatty Acid Oxidation) PPRE->Target_Genes activates

PPARα Activation Pathway by 9-KODE.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

PPARα Luciferase Reporter Assay

Objective: To determine the ability of 9-KODE to activate PPARα.

Methodology:

  • Cell Culture and Transfection:

    • CV-1 cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPREs. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.[4]

  • Treatment:

    • After transfection, cells are treated with various concentrations of 9-KODE (e.g., 0.1 to 50 µM) or a known PPARα agonist (positive control) for 24 hours.

  • Luciferase Assay:

    • Cells are lysed, and luciferase activity is measured using a luminometer.

    • β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis:

    • The fold induction of luciferase activity relative to the vehicle control is calculated.

    • The EC50 value is determined by plotting the fold induction against the log of the 9-KODE concentration.

Apoptosis Assays in HRA Cells

Objective: To assess the pro-apoptotic effects of 9-KODE on human ovarian cancer (HRA) cells.

Methodologies:

  • Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:

    • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Protocol:

      • HRA cells are treated with 9-KODE for a specified time (e.g., 24-48 hours).

      • Cells are harvested and washed with PBS.

      • Cells are resuspended in Annexin V binding buffer and incubated with FITC-conjugated Annexin V and PI.

      • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-3/7 Activity Assay:

    • Principle: This assay uses a proluminescent substrate that is cleaved by activated caspases-3 and -7, key executioner caspases in apoptosis.

    • Protocol:

      • HRA cells are treated with 9-KODE.

      • A luminogenic caspase-3/7 substrate is added to the cell lysate.

      • The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.

  • Western Blot for Apoptotic Proteins:

    • Principle: To detect changes in the expression levels of key apoptotic regulatory proteins.

    • Protocol:

      • HRA cells are treated with 9-KODE and cell lysates are prepared.

      • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is probed with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

      • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Assays in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory properties of 9-KODE in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodologies:

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Principle: The Griess reagent detects nitrite, a stable product of NO, in the cell culture supernatant.

    • Protocol:

      • RAW 264.7 cells are pre-treated with 9-KODE for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

      • The cell culture supernatant is collected.

      • An equal volume of Griess reagent is added to the supernatant, and the absorbance at 540 nm is measured.

  • Cytokine Measurement (ELISA):

    • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium.

    • Protocol:

      • RAW 264.7 cells are treated as described for the NO assay.

      • The levels of TNF-α and IL-6 in the culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot for Inflammatory Pathway Proteins:

    • Principle: To assess the effect of 9-KODE on the activation of key inflammatory signaling proteins.

    • Protocol:

      • RAW 264.7 cells are pre-treated with 9-KODE and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

      • Cell lysates are subjected to Western blotting using antibodies against phosphorylated forms of IκBα, p65 (NF-κB), p38, ERK, and JNK.

Conclusion

This compound is a bioactive lipid with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and metabolism makes it a compelling candidate for further investigation in the context of chronic inflammatory diseases, cancer, and metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the multifaceted biological activities of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential clinical applications.

References

An In-depth Technical Guide to the Natural Sources of 9-Oxo-10,12-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is a naturally occurring oxidized linoleic acid metabolite that has garnered significant attention for its potent biological activities, particularly as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This technical guide provides a comprehensive overview of the natural sources of 9-oxo-ODA, detailing its presence in various plant species. The document summarizes quantitative data, outlines detailed experimental protocols for extraction and analysis, and presents a diagram of its key signaling pathway. This information is intended to support further research and development of 9-oxo-ODA as a potential therapeutic agent.

Introduction

This compound (9-oxo-ODA) is an oxylipin synthesized in plants through the enzymatic oxidation of linoleic acid. Its biological significance lies in its ability to act as a potent agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2][3] Activation of PPARα by 9-oxo-ODA leads to an increase in the expression of genes involved in fatty acid oxidation, thereby reducing triglyceride accumulation.[1][4] This mechanism of action has positioned 9-oxo-ODA as a compound of interest for the development of drugs targeting metabolic disorders. This guide delves into the natural origins of this promising molecule.

Natural Sources of 9-Oxo-ODA

The primary natural sources of 9-oxo-ODA identified to date are plants, with tomatoes and peppers being the most significant. While its presence in other species like soybean has been noted, quantitative data remains limited.

Tomato (Solanum lycopersicum)

Tomatoes and their processed products are the most well-documented sources of 9-oxo-ODA. Research has shown that this compound is present in both fresh tomatoes and tomato juice. Different isomers of 9-oxo-ODA, including 9-Oxo-(10E,12E)-octadecadienoic acid and 9-Oxo-(10E,12Z)-octadecadienoic acid, have been identified in various tomato samples.

Pepper (Capsicum annuum)

Red pepper has been identified as another significant source of 9-oxo-ODA. Studies have isolated (E,E)- and (E,Z)-9-oxooctadeca-10,12-dienoic acids from red pepper extracts and demonstrated their potent inhibitory activity on acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis.

Soybean (Glycine max)

The presence of 9-oxo-ODA has also been reported in Glycine max (soybean). However, detailed quantitative analyses of 9-oxo-ODA content in various soybean tissues and cultivars are not yet widely available.

Quantitative Data

The concentration of 9-oxo-ODA can vary depending on the plant species, cultivar, and processing methods. The following table summarizes the available quantitative data.

Natural SourcePlant Part/ProductCompoundConcentrationReference
Golden Tomato (Solanum lycopersicum)Juice9-oxo-10(E),12(E)-ODA0.22 µg/mL of extract (from 10 mg of lyophilizate)
Red Pepper (Capsicum annuum)Fruit Extract(E,E)-9-oxooctadeca-10,12-dienoic acidIC50: 1.4 x 10⁻⁶ M (for acetyl-CoA carboxylase inhibition)
Red Pepper (Capsicum annuum)Fruit Extract(E,Z)-9-oxooctadeca-10,12-dienoic acidIC50: 1.5 x 10⁻⁶ M (for acetyl-CoA carboxylase inhibition)

Experimental Protocols

Accurate quantification of 9-oxo-ODA from natural sources requires robust extraction and analytical methods. The following protocols provide a general framework for these procedures.

Extraction of 9-Oxo-ODA from Plant Tissues

This protocol outlines a general method for extracting oxylipins, including 9-oxo-ODA, from plant materials.

Materials:

  • Fresh plant tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Immediately flash-freeze fresh plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue to a glass centrifuge tube.

  • Add ice-cold extraction solvent (e.g., 2 mL for 100 mg of tissue).

  • Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 1 hour.

  • Induce phase separation by adding 0.9% NaCl solution (0.2 volumes of the total solvent).

  • Centrifuge to separate the layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Quantification of 9-Oxo-ODA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 9-oxo-ODA.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of acid (e.g., 0.1% formic acid), is used for separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification. The precursor ion for 9-oxo-ODA is [M-H]⁻ at m/z 293.2. Product ions for fragmentation can be selected for confirmation.

Procedure:

  • Sample Preparation: Purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Calibration Curve: Prepare a series of calibration standards of 9-oxo-ODA of known concentrations.

  • LC-MS/MS Analysis: Inject the purified samples and calibration standards into the LC-MS/MS system.

  • Data Analysis: Identify and quantify 9-oxo-ODA in the samples by comparing the peak areas to the calibration curve.

Signaling Pathway

9-oxo-ODA exerts its biological effects primarily through the activation of the PPARα signaling pathway. The following diagram illustrates the key steps in this process.

PPARa_Signaling_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Membrane Cytoplasm Nucleus PPARa PPARα PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Effects Increased Fatty Acid Oxidation & Decreased Triglycerides Protein_Synthesis->Biological_Effects 9_oxo_ODA 9_oxo_ODA

Caption: 9-Oxo-ODA activates the PPARα signaling pathway in hepatocytes.

Conclusion

This compound is a promising natural compound with well-defined activity as a PPARα agonist. This guide has highlighted its primary natural sources, particularly tomatoes and red peppers, and provided a framework for its extraction and quantification. The elucidation of its signaling pathway further underscores its potential for the development of novel therapeutics for metabolic diseases. Further research is warranted to explore a wider range of plant sources and to quantify 9-oxo-ODA levels in various cultivars and under different growing conditions. Such studies will be invaluable for the agricultural and pharmaceutical industries.

References

9-Oxo-10,12-octadecadienoic Acid: A Key Modulator of Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-KODE) is a pivotal oxylipin, a class of lipid-derived signaling molecules, that plays a critical role in the intricate defense network of plants. As a product of the 9-lipoxygenase (9-LOX) pathway, 9-KODE and its derivatives function as potent antimicrobial agents and as signaling molecules that orchestrate a sophisticated defense response. This technical guide provides a comprehensive overview of the biosynthesis of 9-KODE, its signaling cascade, and its multifaceted role in plant immunity. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into this crucial plant defense compound.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of defense mechanisms to combat a diverse range of pathogens. A key component of this defense system is the production of specialized metabolites, among which oxylipins have emerged as crucial signaling molecules and direct-acting defense compounds.[1] Oxylipins are a diverse class of oxygenated fatty acid-derived signaling molecules that play crucial roles in plant development and responses to environmental stresses.[2] this compound (9-KODE) is a bioactive oxylipin derived from the 9-lipoxygenase (9-LOX) pathway.[2] Its involvement in plant defense is multifaceted, ranging from direct antimicrobial activity to the induction of systemic resistance. Understanding the intricate mechanisms of 9-KODE's action is paramount for developing novel strategies to enhance crop resilience and for exploring its potential as a lead compound in the development of new antimicrobial agents.[2]

Biosynthesis of this compound

The biosynthesis of 9-KODE is initiated from polyunsaturated fatty acids, primarily linoleic acid, through the action of the 9-lipoxygenase (9-LOX) enzyme.[3] This enzymatic reaction incorporates molecular oxygen into the fatty acid backbone, leading to the formation of a hydroperoxide intermediate.

The key steps in the biosynthesis of 9-KODE are as follows:

  • Oxygenation: 9-Lipoxygenase (9-LOX) catalyzes the dioxygenation of linoleic acid to form 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).

  • Conversion to Ketone: The hydroperoxide intermediate, 9-HPODE, is then converted to this compound (9-KODE).

dot

Caption: Biosynthetic pathway of 9-KODE from linoleic acid.

Signaling Pathways and Crosstalk

9-KODE and related 9-LOX-derived oxylipins are key signaling molecules that activate a robust defense response. This signaling is largely independent of the well-characterized jasmonic acid (JA) pathway and involves significant crosstalk with the brassinosteroid (BR) signaling pathway.

Upon perception by a yet-to-be-identified receptor, 9-KODE initiates a signaling cascade that leads to:

  • Activation of Brassinosteroid Signaling: 9-LOX-derived oxylipins induce the synthesis and signaling of brassinosteroids. This activation results in the downstream regulation of defense-related genes through transcription factors like BZR1.

  • Cell Wall Reinforcement: A key outcome of this signaling pathway is the reinforcement of the plant cell wall, primarily through the deposition of callose, which acts as a physical barrier to pathogen invasion.

  • Induction of Defense Gene Expression: The signaling cascade triggers the expression of a suite of defense-related genes, further bolstering the plant's immune response.

dot

Caption: Simplified signaling pathway of 9-KODE in plant defense.

Role in Plant Defense

The function of 9-KODE in plant defense is multifaceted, encompassing both direct antimicrobial activities and the induction of broader defense responses.

Direct Antimicrobial and Antifungal Activity

9-KODE exhibits direct inhibitory effects on the growth of a range of plant pathogens. Studies have demonstrated its efficacy against various fungal and bacterial species, contributing to the plant's first line of defense. This direct antimicrobial action is a crucial aspect of its protective role.

Induction of Hypersensitive Response and Systemic Resistance

The production of fatty acid hydroperoxides via the 9-LOX pathway is crucial for the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread. Furthermore, there is evidence that 9-LOX-derived oxylipins are involved in activating systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity throughout the plant.

Defense Against Herbivory

In addition to microbial pathogens, the 9-LOX pathway also plays a role in defense against insect herbivores. Feeding by insects such as Spodoptera exigua on maize induces the expression of 9-lipoxygenases to a greater extent than 13-lipoxygenases, suggesting a specific role for 9-LOX-derived oxylipins in anti-herbivore defense.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivity and presence of 9-KODE and related compounds.

Table 1: Antimicrobial Activity of this compound (9-KODE) and Related Oxylipins

Pathogen SpeciesOxylipinConcentrationEffect
Staphylococcus aureus9-oxo-ODA derivative128 µg/mLMinimum Inhibitory Concentration (MIC)
Escherichia coli9-oxo-ODA derivative512 µg/mLMinimum Inhibitory Concentration (MIC)
Fusarium oxysporum9-Oxo-10,11-dehydroageraphorone0.325 mg/mLEC50 at 48h
Fusarium oxysporum9-Oxo-10,11-dehydroageraphorone0.5 mg/mL97% spore germination inhibition

Table 2: Enzyme Kinetics of 9-Lipoxygenase (CaLOX1) from Pepper

SubstrateKm Value
Linoleic Acid113.9 µM

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 9-KODE in plant defense.

Extraction and Quantification of 9-KODE from Plant Tissues

Objective: To extract and quantify the levels of 9-KODE in plant tissues, particularly in response to pathogen infection or elicitor treatment.

Methodology:

  • Sample Collection and Preparation: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.

  • Lipid Extraction:

    • Extract the powdered tissue with a solvent mixture of isopropanol:ethyl acetate (1:5, v/v) containing a suitable internal standard (e.g., deuterated 9-KODE).

    • Vortex the mixture vigorously and centrifuge to pellet the solid debris.

    • Collect the supernatant and repeat the extraction process on the pellet.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Resuspend the dried extract in a methanol/water solution.

    • Apply the sample to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-concentration methanol solution to remove polar impurities.

    • Elute the oxylipins with a higher concentration of methanol or ethyl acetate.

    • Evaporate the eluate to dryness.

  • Quantification by LC-MS/MS:

    • Reconstitute the sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Separate the oxylipins using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid.

    • Detect and quantify 9-KODE using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for 9-KODE and the internal standard.

dot

Extraction_Workflow cluster_workflow 9-KODE Extraction and Quantification Workflow Start Plant Tissue Collection (Liquid N2 Flash Freeze) Lyophilize Lyophilization and Grinding Start->Lyophilize Extraction Solvent Extraction (with Internal Standard) Lyophilize->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_1 Evaporation to Dryness Supernatant->Dry_1 SPE Solid-Phase Extraction (SPE) Cleanup Dry_1->SPE Dry_2 Evaporation to Dryness SPE->Dry_2 LCMS LC-MS/MS Analysis (Quantification) Dry_2->LCMS End Data Analysis LCMS->End

Caption: Experimental workflow for 9-KODE extraction and quantification.

In Vitro Antimicrobial Activity Assay

Objective: To determine the direct antimicrobial activity of purified 9-KODE against various plant pathogens.

Methodology:

  • Pathogen Culture: Grow the target bacterial or fungal pathogens in their respective optimal liquid media to a mid-logarithmic phase.

  • Preparation of 9-KODE Solutions: Prepare a stock solution of 9-KODE in a suitable solvent (e.g., ethanol or DMSO). Create a serial dilution of the stock solution to obtain a range of test concentrations.

  • Microtiter Plate Assay:

    • In a 96-well microtiter plate, add a standardized inoculum of the pathogen to each well containing fresh growth medium.

    • Add the different concentrations of 9-KODE to the wells. Include a positive control (a known antimicrobial agent) and a negative control (solvent only).

    • Incubate the plate under optimal growth conditions for the specific pathogen.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm for bacteria) using a microplate reader to assess microbial growth.

    • The MIC is defined as the lowest concentration of 9-KODE that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a vital signaling molecule and a direct antimicrobial compound in the plant's defense arsenal. Its biosynthesis via the 9-LOX pathway and its subsequent signaling through a pathway that intersects with brassinosteroid signaling highlight the complexity and interconnectedness of plant defense networks. While significant progress has been made in elucidating its qualitative functions, a critical need remains for more comprehensive quantitative data on its bioactivities and the precise molecular components of its signaling pathway. Further research in this area holds the promise of developing novel and sustainable strategies for crop protection and identifying new lead compounds for antimicrobial drug development.

References

9-Oxo-10,12-Octadecadienoic Acid (9-oxo-ODA): A Technical Guide to its Function as a PPARα Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized linoleic acid derivative found in tomatoes, has emerged as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism. Activation of PPARα in the liver and other metabolically active tissues stimulates the expression of genes involved in fatty acid uptake and oxidation, leading to a reduction in plasma and hepatic triglyceride levels. This technical guide provides an in-depth overview of 9-oxo-ODA's mechanism of action, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease research and drug development.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate gene expression in response to binding by small lipophilic ligands. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological roles. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation is a key mechanism for managing dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease.

This compound (9-oxo-ODA) is an oxidized derivative of linoleic acid that has been identified as a natural PPARα agonist.[1][2] It is found in tomatoes and is structurally related to other bioactive lipids, including its isomer 13-oxo-ODA and their precursor, conjugated linoleic acid (CLA), both of which also exhibit PPARα agonistic activity.[3][4] The discovery of 9-oxo-ODA as a PPARα agonist has opened avenues for the development of novel therapeutics for metabolic disorders based on naturally occurring compounds.

Mechanism of Action: The PPARα Signaling Pathway

As a PPARα agonist, 9-oxo-ODA initiates a cascade of molecular events that culminates in the regulation of target gene expression. The signaling pathway is as follows:

  • Ligand Binding: 9-oxo-ODA, being a small lipophilic molecule, is believed to enter the cell and nucleus to bind directly to the ligand-binding domain (LBD) of the PPARα receptor.

  • Conformational Change and Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change that facilitates its heterodimerization with another nuclear receptor, the retinoid X receptor (RXR).

  • PPRE Binding: The PPARα-RXR heterodimer then binds to specific DNA sequences in the promoter region of target genes known as peroxisome proliferator response elements (PPREs).

  • Recruitment of Coactivators and Transcriptional Activation: The binding of the heterodimer to the PPRE leads to the recruitment of coactivator proteins, which in turn promote the transcription of downstream target genes.

These target genes encode for proteins involved in various aspects of lipid metabolism, including:

  • Fatty Acid Uptake: Increased expression of fatty acid transport proteins.

  • Fatty Acid Oxidation: Upregulation of enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (AOX).[3]

  • Triglyceride Catabolism: Enhanced breakdown of triglycerides.

The net effect of PPARα activation by 9-oxo-ODA is a significant reduction in cellular and circulating triglyceride levels.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture CV1 Cells Start->Cell_Culture Transfection Co-transfect with Plasmids Cell_Culture->Transfection Treatment Treat with 9-oxo-ODA (various concentrations) Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Luminometry Measure Luciferase Activity Lysis->Luminometry Data_Analysis Normalize and Analyze Data (Dose-Response Curve, EC50) Luminometry->Data_Analysis End End Data_Analysis->End

References

The Core Mechanism of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite found in various natural sources, notably tomatoes and eggplant calyx.[1][2] Emerging research has identified 9-oxo-ODA as a bioactive lipid with significant potential in metabolic regulation and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the physiological effects of 9-oxo-ODA, with a focus on its role as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its pro-apoptotic activities in cancer cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: PPARα Agonism

The primary and most well-documented mechanism of action of 9-oxo-ODA is its function as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism.[3][4][5] Found in fresh tomatoes, 9-oxo-ODA has been shown to enhance fatty acid oxidation and consequently inhibit triglyceride accumulation in hepatocytes through the activation of PPARα.

Signaling Pathway of 9-oxo-ODA via PPARα Activation

The activation of PPARα by 9-oxo-ODA initiates a signaling cascade that ultimately leads to the transcription of target genes involved in fatty acid metabolism. Upon binding to PPARα, 9-oxo-ODA induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their expression.

PPARa_Activation_Pathway cluster_cell Hepatocyte 9-oxo-ODA 9-oxo-ODA PPARa PPARα 9-oxo-ODA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1a, AOX) PPRE->TargetGenes Promotes Transcription of MetabolicEffects Increased Fatty Acid Oxidation Decreased Triglyceride Accumulation TargetGenes->MetabolicEffects Leads to

Figure 1: 9-oxo-ODA activates the PPARα signaling pathway.

Quantitative Data on 9-oxo-ODA Activity

The following tables summarize the quantitative data from various studies investigating the effects of 9-oxo-ODA.

Table 1: In Vitro Efficacy of 9-oxo-ODA and its Isomers
CompoundAssay TypeCell Line/SystemKey FindingsReference(s)
9-oxo-ODALuciferase Reporter AssayMouse Primary HepatocytesPotent PPARα agonist activity.
13-oxo-ODALuciferase Reporter AssayCV-1 cellsStronger PPARα activation than 9-oxo-ODA and Conjugated Linoleic Acid (CLA).
9-oxo-ODAsCell Proliferation AssayHeLa, SiHa (human cervical cancer cells)Suppressed proliferation with an IC50 of 25-50 µM.
9-EE-KODE (9-oxo-ODA)Apoptosis AssayHRA (human ovarian cancer cells)Induced apoptosis via the mitochondrial regulation pathway.
Table 2: Effects of 9-oxo-ODA on Gene Expression and Metabolism
CompoundTreatmentSystemKey FindingsReference(s)
9-oxo-ODA10-20 µMMouse Primary HepatocytesIncreased mRNA expression of PPARα target genes (e.g., CPT1a, AOX).
13-oxo-ODA20 µMMouse Primary HepatocytesIncreased mRNA expression of PPARα target genes (CPT1a, AOX, FAT, ACS, UCP2).
13-oxo-ODA0.05% in dietKK-Ay obese miceDecreased plasma and hepatic triglyceride levels. Increased rectal temperature.
9-oxo-OTA30 µMMurine Primary HepatocytesPromoted fatty acid uptake and secretion of β-hydroxybutyrate.

Pro-Apoptotic Mechanism in Cancer Cells

In addition to its metabolic effects, 9-oxo-ODA has demonstrated cytotoxic activity against several human cancer cell lines, including ovarian and cervical cancer cells. The mechanism of action in this context involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.

Signaling Pathway of 9-oxo-ODA-Induced Apoptosis

Treatment of cancer cells with 9-oxo-ODA leads to a cascade of events culminating in programmed cell death. This includes the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the activation of effector caspases such as caspase-3 and -7. Furthermore, 9-oxo-ODA has been shown to modulate the expression of Bcl-2 family proteins, with a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. In human cervical cancer cells, 9-oxo-ODAs have also been found to decrease the expression of cyclin-dependent kinase 1 (CDK1) and human papillomavirus (HPV) oncoproteins.

Apoptosis_Pathway 9-oxo-ODA 9-oxo-ODA Bcl2 Bcl-2 9-oxo-ODA->Bcl2 Downregulates Bax Bax 9-oxo-ODA->Bax Upregulates CDK1 CDK1 9-oxo-ODA->CDK1 Reduces mRNA expression HPV_Oncoproteins HPV Oncoproteins 9-oxo-ODA->HPV_Oncoproteins Reduces expression Mito Mitochondrion Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis CellCycleArrest Cell Cycle Arrest CDK1->CellCycleArrest HPV_Oncoproteins->CellCycleArrest

Figure 2: 9-oxo-ODA induces apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to elucidate the mechanism of action of 9-oxo-ODA.

PPARα Luciferase Reporter Gene Assay

This assay is used to determine if a compound can activate the PPARα receptor.

Objective: To quantify the ability of 9-oxo-ODA to activate PPARα.

Methodology:

  • Cell Culture and Transfection:

    • CV-1 or other suitable cells are cultured in appropriate media.

    • Cells are co-transfected with a PPARα expression vector (e.g., pM-hPPARα), a luciferase reporter plasmid containing PPREs (e.g., p4xUASg-tk-luc), and an internal control vector (e.g., pRL-CMV for Renilla luciferase).

  • Compound Treatment:

    • After 24 hours of transfection, the cells are treated with various concentrations of 9-oxo-ODA, a vehicle control, and a positive control (e.g., GW7647).

  • Luciferase Activity Measurement:

    • Following a 24-hour incubation period, cells are lysed.

    • Luciferase activity is measured using a luminometer.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

General Experimental Workflow for 9-oxo-ODA Analysis

The following workflow outlines the general steps for studying the effects of 9-oxo-ODA in a cellular context.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cell Culture (e.g., Primary Hepatocytes, Cancer Cell Lines) Treatment Cell Treatment with 9-oxo-ODA (Dose-response and time-course) CellCulture->Treatment CompoundPrep 9-oxo-ODA Preparation (Dissolved in appropriate solvent) CompoundPrep->Treatment Incubation Incubation (Specified time period) Treatment->Incubation GeneExpression Gene Expression Analysis (qPCR for PPARα target genes) Incubation->GeneExpression ProteinAnalysis Protein Analysis (Western Blot for apoptotic proteins) Incubation->ProteinAnalysis MetabolicAssay Metabolic Assays (Triglyceride accumulation, Fatty acid uptake) Incubation->MetabolicAssay CellViability Cell Viability/Apoptosis Assays (WST-8, Flow Cytometry) Incubation->CellViability

Figure 3: General experimental workflow for 9-oxo-ODA studies.
Fatty Acid Uptake Assay

This assay measures the effect of a compound on the uptake of fatty acids into cells.

Objective: To determine if 9-oxo-ODA enhances fatty acid uptake in hepatocytes.

Methodology:

  • Cell Culture and Pre-treatment:

    • Murine primary hepatocytes are cultured in appropriate media.

    • Cells are pre-treated with 9-oxo-ODA (e.g., 30 µM) or a vehicle control for 24 hours.

  • Fatty Acid Incubation:

    • Cells are incubated with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) for a short period (e.g., 30 minutes).

  • Measurement:

    • After incubation, cells are washed to remove unincorporated fatty acid analog.

    • The fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer.

Conclusion

This compound is a promising bioactive lipid with a multi-faceted mechanism of action. Its primary role as a potent PPARα agonist positions it as a potential therapeutic agent for metabolic disorders characterized by dyslipidemia. Furthermore, its ability to induce apoptosis in cancer cells highlights its potential in oncology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of 9-oxo-ODA. Future research should focus on in vivo studies to validate these mechanisms and to assess the safety and efficacy of 9-oxo-ODA in preclinical models of metabolic and oncological diseases.

References

9-Oxo-10,12-octadecadienoic Acid: A Deep Dive into its Role in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite that has emerged as a significant bioactive lipid with a profound influence on lipid metabolism. Found in natural sources such as tomatoes, this molecule has garnered considerable attention for its potential therapeutic applications in metabolic disorders. This technical guide provides a comprehensive overview of the core aspects of 9-oxo-ODA's function, focusing on its mechanism of action, quantitative effects on lipid parameters, and detailed experimental protocols for its study.

Core Mechanism of Action: A Potent PPARα Agonist

The primary mechanism through which 9-oxo-ODA exerts its effects on lipid metabolism is by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that functions as a key transcription factor regulating the expression of genes involved in fatty acid oxidation and lipid homeostasis.

Upon binding to PPARα, 9-oxo-ODA induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes that promote fatty acid uptake, β-oxidation, and ketogenesis, while simultaneously reducing triglyceride synthesis and inflammation.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA This compound (9-oxo-ODA) PPARa_inactive Inactive PPARα 9_oxo_ODA->PPARa_inactive Enters cell and binds to PPARα PPARa_active Active PPARα PPARa_inactive->PPARa_active Conformational Change RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active PPARa_RXR_complex PPARα-RXR Heterodimer PPARa_active->PPARa_RXR_complex RXR_active->PPARa_RXR_complex Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_complex->PPRE Binds to PPRE Target_Genes Target Gene Transcription (e.g., CPT1a, AOX, UCP2) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins involved in Fatty Acid Oxidation mRNA->Proteins Translation Lipid_Metabolism Modulation of Lipid Metabolism Proteins->Lipid_Metabolism Increased Fatty Acid Breakdown Decreased Triglyceride Storage

Quantitative Effects on Lipid Metabolism

The activation of PPARα by 9-oxo-ODA leads to measurable changes in lipid metabolism both in vitro and in vivo. While much of the in vivo research has been conducted on its close isomer, 13-oxo-ODA, the similar mechanisms of action allow for valuable insights into the potential effects of 9-oxo-ODA.

In Vitro Data

Studies using primary mouse hepatocytes have demonstrated that 9-oxo-ODA significantly upregulates the mRNA expression of PPARα target genes involved in fatty acid oxidation.

GeneFold Increase in mRNA Expression (vs. Control)Cell Type9-oxo-ODA ConcentrationReference
CPT1a~2.5Mouse Primary Hepatocytes20 µM[2] (Data for 13-oxo-ODA)
AOX~3.0Mouse Primary Hepatocytes20 µM[2] (Data for 13-oxo-ODA)
UCP2~2.0Mouse Primary Hepatocytes20 µM(Data for 13-oxo-ODA)

This upregulation of key metabolic genes translates to a reduction in intracellular triglyceride accumulation.

TreatmentTriglyceride Accumulation (% of Control)Cell TypeReference
9-oxo-ODA (fraction)Significantly inhibitedMouse Primary Hepatocytes
13-oxo-ODA (20 µM)~60%Mouse Primary Hepatocytes
In Vivo Data

In vivo studies using obese diabetic mouse models (KK-Ay mice) fed a high-fat diet have shown that oral administration of 13-oxo-ODA, an isomer of 9-oxo-ODA, leads to significant improvements in plasma and hepatic lipid profiles.

ParameterControl (High-Fat Diet)0.05% 13-oxo-ODA in Diet% ChangeAnimal ModelReference
Plasma Triglycerides (mg/dL)~250~150~ -40%KK-Ay Mice
Hepatic Triglycerides (mg/g liver)~120~60~ -50%KK-Ay Mice

These findings strongly suggest that 9-oxo-ODA possesses similar anti-dyslipidemic and anti-steatotic properties in vivo.

Experimental Protocols

PPARα Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Transfection 2. Transient Transfection - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment 3. Treatment - 9-oxo-ODA (various concentrations) - Vehicle control Transfection->Treatment Incubation 4. Incubation (e.g., 24 hours) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luciferase_Assay 6. Dual-Luciferase Assay - Measure Firefly and Renilla luciferase activity Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis - Normalize Firefly to Renilla activity - Calculate fold activation vs. control Luciferase_Assay->Data_Analysis

Detailed Methodology:

  • Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Transfection: Transfect the cells using a suitable transfection reagent with a mixture of three plasmids: a PPARα expression vector, a PPRE-driven firefly luciferase reporter vector, and a Renilla luciferase vector for normalization.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 9-oxo-ODA or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold activation relative to the vehicle control.

Measurement of Intracellular Triglyceride Accumulation

This protocol details the quantification of triglycerides in cultured hepatocytes.

Detailed Methodology:

  • Cell Culture and Treatment: Culture primary hepatocytes or a suitable cell line (e.g., HepG2) and treat with 9-oxo-ODA as required for the experiment.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer).

  • Triglyceride Quantification: Use a commercial triglyceride quantification kit. The principle of these kits is typically the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured, often through a colorimetric or fluorometric assay.

  • Protein Normalization: Measure the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Normalize the triglyceride content to the total protein content to account for variations in cell number.

Oil Red O Staining for Lipid Droplets

This histological technique is used to visualize neutral lipid accumulation in cells.

Detailed Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with 9-oxo-ODA.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes.

  • Staining: Wash the fixed cells with distilled water and then with 60% isopropanol. Stain the cells with a freshly prepared Oil Red O working solution for 15-20 minutes.

  • Destaining and Counterstaining: Briefly wash with 60% isopropanol to remove excess stain. Counterstain the nuclei with hematoxylin for 1-2 minutes.

  • Mounting and Visualization: Wash with distilled water and mount the coverslips on glass slides using an aqueous mounting medium. Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

Broader Implications and Future Directions

The potent PPARα agonistic activity of 9-oxo-ODA positions it as a promising candidate for the management of metabolic disorders characterized by dyslipidemia.

  • Non-Alcoholic Fatty Liver Disease (NAFLD): By promoting hepatic fatty acid oxidation and reducing triglyceride accumulation, 9-oxo-ODA has the potential to ameliorate hepatic steatosis, a hallmark of NAFLD.

  • Atherosclerosis: Dyslipidemia is a major risk factor for atherosclerosis. By improving lipid profiles, 9-oxo-ODA may contribute to the prevention or slowing of atherosclerotic plaque development. Further preclinical studies in relevant animal models are warranted to explore this potential.

  • Drug Development: The natural origin and potent activity of 9-oxo-ODA make it an attractive lead compound for the development of novel PPARα modulators with potentially favorable safety profiles.

Synthesis and Safety

Synthesis: 9-oxo-ODA can be synthesized from linoleic acid through a multi-step process involving enzymatic oxidation by lipoxygenase to form a hydroperoxide intermediate, followed by further chemical or enzymatic conversion to the keto-derivative.

Safety: Currently, there is limited publicly available data specifically on the toxicology of this compound. A material safety data sheet for a related compound indicates no specific hazards have been identified, but standard laboratory precautions should be taken when handling it. Further toxicological studies are necessary to fully characterize its safety profile for potential therapeutic use.

Conclusion

This compound is a compelling bioactive lipid with a clear mechanism of action centered on the activation of PPARα. This activation leads to a cascade of events that favorably modulate lipid metabolism, primarily by enhancing fatty acid oxidation and reducing triglyceride storage. The in vitro and in vivo data, though partly inferred from its isomer, strongly support its potential as a therapeutic agent for metabolic diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the physiological roles and therapeutic potential of this intriguing molecule. Future research should focus on obtaining more direct in vivo evidence of 9-oxo-ODA's efficacy, elucidating its full safety profile, and exploring its therapeutic utility in a broader range of metabolic and cardiovascular diseases.

References

A Technical Guide to the Antifungal Properties of 9-Oxo-10,12-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-KODE) is an oxidized fatty acid with demonstrated biological activity. While its role in mammalian systems has been a primary focus of research, emerging evidence highlights its potential as an antifungal agent. This technical guide provides a comprehensive overview of the current understanding of 9-KODE's antifungal properties, including available quantitative data, detailed experimental protocols for its investigation, and a proposed mechanism of action. This document aims to serve as a foundational resource to stimulate further research and development of 9-KODE as a novel antifungal therapeutic.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, necessitates the discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antifungal leads. This compound (9-KODE), a derivative of linoleic acid, is one such molecule that has garnered interest for its biological activities.[1] This guide synthesizes the existing scientific literature on the antifungal properties of 9-KODE and provides a technical framework for its further exploration.

Quantitative Antifungal Activity of 9-KODE

To date, the quantitative assessment of 9-KODE's antifungal activity has been primarily focused on plant pathogenic fungi.[2] The half-maximal inhibitory concentration (IC50) is the most commonly reported metric. The available data, derived from a single study, is summarized in the table below.[2] It is important to note that further research is required to establish a broader spectrum of activity, particularly against human fungal pathogens such as Candida albicans and Aspergillus niger.[2] While direct MIC values for 9-KODE against these human pathogens are not currently available in the public domain, a study on various derivatives of 9,12-octadecadienoic acid demonstrated antifungal activity against both C. albicans and A. niger, suggesting the potential of the core fatty acid structure.[3]

Table 1: Antifungal Activity of this compound Against Plant Pathogenic Fungi

Fungal SpeciesIC50 (µM)Exposure Time (hours)
Phomopsis obscurans23120
Colletotrichum fragariae> 145Not Specified
Colletotrichum gloeosporioides> 145Not Specified
Colletotrichum acutatum> 145Not Specified
Botrytis cinerea> 145Not Specified
Fusarium oxysporum> 145Not Specified
Phomopsis viticola> 145Not Specified

Proposed Mechanism of Antifungal Action

The precise molecular mechanism of 9-KODE's antifungal activity has not been fully elucidated. However, based on the known effects of other antifungal fatty acids, a primary mechanism involving the disruption of the fungal cell membrane is proposed. This disruption is thought to lead to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.

Furthermore, it is plausible that 9-KODE interferes with key cellular processes such as the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of this pathway by other antifungal agents leads to the accumulation of toxic sterol intermediates and compromises cell wall integrity. The cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival in response to cell surface stress, may also be a target.

Proposed_Antifungal_Mechanism_of_9_KODE cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm 9_KODE This compound Cell_Membrane Cell Membrane 9_KODE->Cell_Membrane Direct Interaction & Disruption Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway 9_KODE->Ergosterol_Biosynthesis Inhibition (Proposed) Cell_Wall Cell Wall CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Membrane->CWI_Pathway Activates Stress Response Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Permeabilization leads to ROS_Production Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS_Production Induces Ergosterol_Biosynthesis->Cell_Membrane Maintains Integrity CWI_Pathway->Cell_Wall Maintains ROS_Production->Cell_Lysis Leads to

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocols

The following sections detail the methodologies for the isolation, identification, and antifungal evaluation of 9-KODE.

Bioassay-Guided Fractionation and Isolation

This protocol describes the general procedure for isolating 9-KODE from a natural source, guided by its antifungal activity.

  • Extraction: The source material (e.g., dried and ground fungal fruiting bodies) is sequentially extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Antifungal Bioassay: Each extract is tested for its antifungal activity to identify the most potent fraction.

  • Chromatographic Separation: The active extract is subjected to various chromatographic techniques (e.g., silica gel column chromatography, HPLC) to separate its components.

  • Iterative Bioassays: Fractions from each separation step are tested for antifungal activity to guide the purification of the active compound.

  • Structure Elucidation: The purified active compound is identified and its structure is determined using spectroscopic methods such as NMR and mass spectrometry.

Bioassay_Guided_Fractionation_Workflow Start Start: Natural Source Material Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) Start->Extraction Bioassay1 Antifungal Bioassay of Crude Extracts Extraction->Bioassay1 Chromatography Chromatographic Separation of Active Extract (e.g., Column Chromatography) Bioassay1->Chromatography Active Extract Bioassay2 Antifungal Bioassay of Fractions Chromatography->Bioassay2 HPLC Further Purification of Active Fractions (e.g., HPLC) Bioassay2->HPLC Active Fractions Bioassay3 Antifungal Bioassay of Purified Compounds HPLC->Bioassay3 Structure_Elucidation Structure Elucidation (NMR, MS) Bioassay3->Structure_Elucidation Active Compound End Identified 9-KODE Structure_Elucidation->End

Caption: Workflow for the bioassay-guided isolation of 9-KODE.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A standardized suspension of the fungal cells or spores is prepared in a suitable broth (e.g., RPMI-1640 medium).

  • Assay Setup: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of 9-KODE is prepared in the broth medium across the wells.

  • Inoculation: The standardized fungal inoculum is added to each well containing the different concentrations of 9-KODE.

  • Incubation: The plates are incubated under conditions suitable for fungal growth (e.g., 35°C for 24-48 hours for Candida spp.).

  • Growth Assessment: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader or by visual inspection.

  • MIC Determination: The MIC is defined as the lowest concentration of 9-KODE that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in OD compared to the drug-free control).

Broth_Microdilution_Workflow Start Start: Fungal Isolate Culture Culture on Agar Medium Start->Culture Inoculum Prepare Standardized Inoculum in Broth Culture->Inoculum Inoculation Add Fungal Inoculum to Wells Inoculum->Inoculation Serial_Dilution Prepare 2-fold Serial Dilution of 9-KODE in 96-well Plate Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Measurement Measure Optical Density (OD) or Visually Inspect Incubation->Measurement MIC Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC End End: MIC Value MIC->End

Caption: Workflow for determining the MIC of 9-KODE using the broth microdilution method.

Future Directions

The preliminary findings on the antifungal properties of 9-KODE are promising, but further research is essential to fully understand its potential. Key areas for future investigation include:

  • Broad-Spectrum Activity Screening: Evaluating the in vitro activity of 9-KODE against a wide range of clinically relevant fungal pathogens, including various Candida and Aspergillus species, to determine its spectrum of activity and establish MIC values.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by 9-KODE in fungal cells. This could involve studies on its interaction with the cell membrane, effects on ergosterol biosynthesis, and impact on the cell wall integrity pathway.

  • In Vivo Efficacy and Toxicology: Assessing the efficacy and safety of 9-KODE in animal models of fungal infections to determine its therapeutic potential and toxicity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 9-KODE to identify the key structural features required for its antifungal activity, which could lead to the development of more potent and selective derivatives.

Conclusion

This compound represents a promising natural product with antifungal properties. This technical guide has summarized the current knowledge, including quantitative data against plant pathogens and detailed experimental protocols for its study. While further research is needed to establish its efficacy against human fungal pathogens and to fully elucidate its mechanism of action, 9-KODE serves as a valuable lead compound for the development of new antifungal therapies. The information and protocols provided herein are intended to facilitate and guide future research in this important area.

References

Unveiling the Cytotoxic Potential of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) on various cancer cell lines. Synthesizing current research, this document details the mechanisms of action, key signaling pathways, and experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a naturally occurring oxidized linoleic acid derivative found in sources like eggplant and tomato, has demonstrated significant cytotoxic effects against several cancer cell lines.[1][2] Its primary mechanisms of action involve the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of cell cycle arrest.[1][3] This guide summarizes the quantitative data on its efficacy, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved in its anticancer activity.

Quantitative Data on Cytotoxic Effects

The cytotoxic efficacy of 9-oxo-ODA has been quantified across various human cancer cell lines. The following tables summarize the key findings, including IC50 values, which represent the concentration of 9-oxo-ODA required to inhibit the growth of 50% of the cancer cell population.

Cell Line Cancer Type IC50 Value (µM) Reference
HeLaCervical Cancer25-50[3]
SiHaCervical Cancer25-50
CasKiCervical Cancer25-50
HRAOvarian CancerNot Specified

Table 1: IC50 Values of 9-oxo-ODA in Human Cancer Cell Lines

The pro-apoptotic effects of 9-oxo-ODA have been demonstrated through the dose-dependent regulation of key apoptosis-related proteins.

Cell Line Protein Effect of 9-oxo-ODA Treatment Reference
HRABaxUpregulation
HRABcl-2Downregulation
HeLa, SiHaCleaved Caspase 3Increased Expression
HeLa, SiHaCDK1Decreased Expression

Table 2: Modulation of Apoptosis-Related Proteins by 9-oxo-ODA

Key Signaling Pathways in 9-oxo-ODA Induced Cytotoxicity

The anticancer effects of 9-oxo-ODA are mediated through the modulation of specific signaling pathways. The primary mechanisms identified are the induction of apoptosis via the mitochondrial pathway and the alteration of the cell cycle.

Mitochondrial Apoptosis Pathway

9-oxo-ODA triggers the intrinsic pathway of apoptosis in cancer cells. This is characterized by the dissipation of the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which are responsible for the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation. The process is further regulated by the Bcl-2 family of proteins, with 9-oxo-ODA upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.

Mitochondrial_Apoptosis_Pathway 9-oxo-ODA 9-oxo-ODA Bax Bax 9-oxo-ODA->Bax Bcl2 Bcl2 9-oxo-ODA->Bcl2 Mitochondria Mitochondria Bax->Mitochondria promotes release Bcl2->Mitochondria inhibits release Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase3_7 Caspase3_7 Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes

Caption: Mitochondrial apoptosis pathway induced by 9-oxo-ODA.

Cell Cycle and p53 Signaling Pathway

Transcriptome and proteomic analyses have revealed that 9-oxo-ODA significantly alters the cell cycle and p53 pathways in human cervical cancer cells. A key molecular event is the downregulation of Cyclin-Dependent Kinase 1 (CDK1) at both the mRNA and protein levels. CDK1 is a crucial regulator of the G2/M transition in the cell cycle, and its inhibition leads to cell cycle arrest. Furthermore, in HPV-positive cervical cancer cells, 9-oxo-ODA has been shown to reduce the expression of HPV oncoproteins E6 and E7, which are known to inactivate tumor suppressor proteins like p53 and Rb, respectively. The alteration of the p53 pathway suggests a role for this tumor suppressor in mediating the apoptotic response to 9-oxo-ODA.

Cell_Cycle_Pathway cluster_hpv HPV-Positive Cervical Cancer HPV E6/E7 HPV E6/E7 p53 p53 HPV E6/E7->p53 inhibits Apoptosis Apoptosis p53->Apoptosis 9-oxo-ODA 9-oxo-ODA 9-oxo-ODA->HPV E6/E7 9-oxo-ODA->p53 activates CDK1 CDK1 9-oxo-ODA->CDK1 Cell_Cycle_Arrest Cell_Cycle_Arrest CDK1->Cell_Cycle_Arrest G2/M Block

Caption: Cell cycle and p53 signaling modulation by 9-oxo-ODA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the cytotoxic effects of 9-oxo-ODA.

Cell Viability Assay (WST-8 Assay)

Objective: To determine the dose-dependent effect of 9-oxo-ODA on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SiHa)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of 9-oxo-ODA in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared 9-oxo-ODA dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Analysis (Flow Cytometry with Annexin V and 7-AAD Staining)

Objective: To quantify the induction of apoptosis by 9-oxo-ODA.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 9-oxo-ODA for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.

Experimental_Workflow_Cytotoxicity cluster_assays Endpoint Assays start Start cell_culture Seed Cancer Cells in Plates start->cell_culture treatment Treat with 9-oxo-ODA (various concentrations) cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., WST-8) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay protein_analysis Protein/mRNA Analysis (e.g., Western Blot/qPCR) incubation->protein_analysis data_analysis Data Analysis (IC50, Apoptosis Rate, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing 9-oxo-ODA cytotoxicity.

Conclusion

This compound presents a promising natural compound with potent cytotoxic effects against cancer cells. Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways highlights its potential as a lead compound for the development of novel anticancer therapies. Further in-vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile. This guide provides a foundational resource for researchers aiming to explore the full potential of 9-oxo-ODA in oncology.

References

The Pro-Apoptotic Power of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite that has garnered significant interest in the scientific community for its potent cytotoxic and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms by which 9-oxo-ODA induces programmed cell death, with a focus on the signaling pathways and key molecular players involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-cancer therapeutic strategies.

Core Mechanisms of 9-Oxo-ODA-Induced Apoptosis

9-oxo-ODA has been shown to induce apoptosis in several cancer cell lines, primarily through the intrinsic mitochondrial pathway and by modulating cell cycle regulation. In human ovarian cancer (HRA) cells and human cervical cancer (HeLa and SiHa) cells, 9-oxo-ODA treatment leads to a cascade of events culminating in cell death.[1][2][3]

The primary mechanism involves the disruption of mitochondrial integrity. This is characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: 9-oxo-ODA treatment leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio is a critical determinant in the initiation of the mitochondrial apoptotic cascade.

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): The altered balance of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential, a hallmark of early apoptosis.[2]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7). Activated caspases are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

In addition to the mitochondrial pathway, 9-oxo-ODA has been shown to influence cell cycle progression and related signaling pathways in human cervical cancer cells. Key findings include:

  • Cell Cycle Arrest: Treatment with 9-oxo-ODA induces cell cycle arrest.

  • Modulation of the p53 Pathway: The p53 signaling pathway is significantly altered in response to 9-oxo-ODA.

  • Downregulation of Cyclin-Dependent Kinase 1 (CDK1): A notable decrease in both CDK1 mRNA and protein expression is observed, which is a key factor in the observed cell cycle arrest and subsequent apoptosis.

A potential upstream regulator of these apoptotic events is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). 9-oxo-ODA is a known PPARα agonist, and emerging evidence suggests a direct link between PPARα activation and the induction of apoptosis. Activated PPARα can function as an E3 ubiquitin ligase, targeting the anti-apoptotic protein Bcl-2 for proteasomal degradation. This provides a molecular link between 9-oxo-ODA's metabolic effects and its pro-apoptotic activity.

Quantitative Data on 9-Oxo-ODA-Induced Apoptosis

The following tables summarize the quantitative data from studies investigating the effects of 9-oxo-ODA on cancer cell lines.

Table 1: Cytotoxicity of 9-oxo-ODA in Human Cervical Cancer Cells

Cell LineIC50 (µM)Reference
HeLa30.532
SiHa25-50

Table 2: Effects of 9-oxo-ODA on Key Apoptotic Markers in Human Ovarian Cancer (HRA) Cells

MarkerEffectObservationReference
Bcl-2DownregulationDose-dependent decrease in protein expression.
BaxUpregulationDose-dependent increase in protein expression.
Caspase-3/7ActivationIncreased enzymatic activity.
Mitochondrial Membrane PotentialDissipationDose-dependent loss of potential.
Cytochrome cReleaseTranslocation from mitochondria to cytosol.

Table 3: Effects of 9-oxo-ODA on Cell Cycle and Related Proteins in Human Cervical Cancer Cells

MarkerEffectObservationReference
Cell CycleArrestG0/G1 phase arrest.
p53 PathwayAlterationSignificant changes in pathway-related gene expression.
CDK1DownregulationConcentration-dependent decrease in mRNA and protein levels.
Cleaved Caspase-3UpregulationIncreased levels in ex vivo tissues.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams are provided in the DOT language.

G Signaling Pathway of 9-Oxo-ODA-Induced Apoptosis node_9oxoODA 9-Oxo-ODA node_PPARa PPARα node_9oxoODA->node_PPARa activates node_Bcl2 Bcl-2 node_9oxoODA->node_Bcl2 downregulates node_Bax Bax node_9oxoODA->node_Bax upregulates node_p53 p53 Pathway node_9oxoODA->node_p53 alters node_CDK1 CDK1 node_9oxoODA->node_CDK1 downregulates node_PPARa->node_Bcl2 inhibits (via ubiquitination) node_Mito Mitochondrion node_Bcl2->node_Mito inhibits permeabilization node_Bax->node_Mito promotes permeabilization node_MMP ΔΨm Dissipation node_Mito->node_MMP node_CytC Cytochrome c (Cytosol) node_MMP->node_CytC leads to node_Apoptosome Apoptosome (Apaf-1, Caspase-9) node_CytC->node_Apoptosome activates node_Casp37 Caspase-3/7 (Executioner) node_Apoptosome->node_Casp37 activates node_Apoptosis Apoptosis node_Casp37->node_Apoptosis executes node_p53->node_CDK1 influences node_CellCycle Cell Cycle Arrest node_CDK1->node_CellCycle leads to node_CellCycle->node_Apoptosis contributes to node_Ub Ubiquitination & Proteasomal Degradation

Caption: Signaling Pathway of 9-Oxo-ODA-Induced Apoptosis.

G Experimental Workflow for Apoptosis Assessment cluster_cell_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_western_targets Western Blot Targets node_culture Cancer Cell Culture (e.g., HRA, HeLa, SiHa) node_treatment Treatment with 9-Oxo-ODA (various concentrations & time points) node_culture->node_treatment node_viability Cell Viability Assay (e.g., MTT) node_treatment->node_viability node_flow Flow Cytometry (Annexin V/PI Staining) node_treatment->node_flow node_western Western Blot Analysis node_treatment->node_western node_caspase Caspase Activity Assay (Fluorogenic Substrate) node_treatment->node_caspase node_mmp Mitochondrial Membrane Potential Assay (e.g., JC-1) node_treatment->node_mmp node_bcl2 Bcl-2, Bax node_western->node_bcl2 node_cytc Cytochrome c (Cytosolic vs. Mitochondrial) node_western->node_cytc node_caspases Cleaved Caspases (e.g., Caspase-3) node_western->node_caspases node_cdk1 CDK1 node_western->node_cdk1

Caption: Experimental Workflow for Apoptosis Assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of 9-oxo-ODA.

  • Cell Seeding: Seed cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of 9-oxo-ODA (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the 9-oxo-ODA concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details the quantification of apoptotic cells.

  • Cell Preparation: Seed cells in 6-well plates and treat with 9-oxo-ODA as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Gating Strategy:

    • Gate on the main cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive cells are necrotic cells.

Western Blot Analysis for Apoptotic Proteins

This protocol outlines the detection of key proteins involved in 9-oxo-ODA-induced apoptosis.

  • Protein Extraction: After treatment with 9-oxo-ODA, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cytochrome c Release Assay (Subcellular Fractionation and Western Blot)

This protocol is for detecting the translocation of cytochrome c from the mitochondria to the cytosol.

  • Cell Fractionation:

    • Harvest cells after 9-oxo-ODA treatment.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Western Blot Analysis:

    • Perform Western blotting on both the cytosolic and mitochondrial fractions as described in the previous protocol.

    • Probe the membrane with an antibody against cytochrome c.

    • Use a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., β-actin) to confirm the purity of the fractions.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases.

  • Cell Lysis: Lyse the 9-oxo-ODA-treated cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the cell lysate to a microplate well containing a fluorogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence readings to the protein concentration of the lysates and express the results as a fold change relative to the control.

Conclusion

This compound demonstrates significant potential as a pro-apoptotic agent in cancer cells. Its multifaceted mechanism of action, involving the intrinsic mitochondrial pathway, cell cycle regulation, and potential activation of PPARα, presents multiple avenues for therapeutic intervention. The detailed protocols and data presented in this guide provide a solid foundation for further research into the anti-cancer properties of 9-oxo-ODA and the development of novel cancer therapies. Further investigation into the precise interplay between PPARα activation and the downstream apoptotic machinery will be crucial in fully elucidating the therapeutic potential of this promising compound.

References

Biosynthesis of 9-Oxo-10,12-octadecadienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 9-Oxo-10,12-octadecadienoic acid (9-KODE), a significant oxidized linoleic acid metabolite implicated in various physiological and pathological processes. This document details the core biosynthetic pathway, starting from the precursor linoleic acid and culminating in the formation of 9-KODE. We present detailed experimental protocols for the key enzymatic steps, summarize quantitative data including enzyme kinetics and metabolite concentrations, and provide visual representations of the biosynthetic and signaling pathways to facilitate a deeper understanding of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers in the fields of lipid biochemistry, cell signaling, and drug discovery.

Introduction

This compound (9-KODE) is an endogenous α,β-unsaturated ketone derivative of linoleic acid, a major polyunsaturated fatty acid in mammals. As an oxidized lipid, 9-KODE belongs to a class of molecules known as oxylipins, which are increasingly recognized for their roles as signaling molecules in a variety of biological processes, including inflammation, immunity, and cellular stress responses. The biosynthesis of 9-KODE is a multi-step enzymatic cascade involving oxidation and subsequent dehydrogenation of linoleic acid. Understanding the intricacies of this pathway is crucial for elucidating its physiological functions and its potential as a therapeutic target in various diseases.

Core Biosynthetic Pathway

The biosynthesis of 9-KODE from linoleic acid is a three-step enzymatic process:

  • Oxygenation of Linoleic Acid: The pathway is initiated by the introduction of molecular oxygen into the linoleic acid backbone by lipoxygenase (LOX) or cyclooxygenase (COX) enzymes, leading to the formation of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE).

  • Reduction of 9-HPODE: The unstable hydroperoxide intermediate, 9-HPODE, is rapidly reduced to the more stable hydroxyl derivative, 9-hydroxy-10,12-octadecadienoic acid (9-HODE), by cellular peroxidases.

  • Oxidation of 9-HODE: The final step involves the oxidation of the hydroxyl group of 9-HODE to a ketone group, yielding 9-KODE. This reaction is catalyzed by a hydroxy-fatty acid dehydrogenase.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in 9-KODE Biosynthesis
EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)Source
Soybean Lipoxygenase-1Linoleic Acid7.730.0[1]
Soybean LipoxygenaseLinoleic Acid7.7 ± 0.3 x 10-6 M (Kps)-[2]
Nostoc 10S-DOXLinoleic Acid60.317.9 nmol O2 s-1[3]
12R-LipoxygenaseLinoleic Acid Methyl Ester~25-[4]

Note: Kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions. The data presented here are from specific studies and should be considered as representative examples.

Table 2: Representative Concentrations of 9-KODE and its Precursors in Biological Samples
AnalyteMatrixConcentration (nmol/L)Analytical MethodSource
9-oxoODE (9-KODE)Rat Plasma218.1 ± 53.7Q-TOFMS[5]
9-HODERat Plasma57.8 ± 18.7Q-TOFMS
13-oxoODERat Plasma57.8 ± 19.2Q-TOFMS
13-HODERat Plasma123.2 ± 31.1Q-TOFMS

Experimental Protocols

Protocol 1: Lipoxygenase (LOX) Activity Assay

This protocol is adapted from the method described by Axelrod et al. (1981) for determining lipoxygenase activity by monitoring the formation of conjugated dienes.

Principle: Lipoxygenase catalyzes the insertion of molecular oxygen into linoleic acid, leading to the formation of a hydroperoxide product with a conjugated diene system. This conjugated diene absorbs light at 234 nm, and the rate of increase in absorbance is directly proportional to the enzyme activity.

Materials:

  • Purified or crude lipoxygenase enzyme preparation

  • Linoleic acid (substrate)

  • Sodium phosphate buffer (50 mM, pH 6.0)

  • Tween 20

  • Sodium hydroxide (0.5 M)

  • Spectrophotometer capable of reading at 234 nm

  • Cuvettes

Procedure:

  • Preparation of 10 mM Sodium Linoleate Stock Solution:

    • In a 150 mL Erlenmeyer flask, add 10 mL of distilled water (previously boiled).

    • Add 78 µL of linoleic acid and 90 µL of Tween 20.

    • Protect the solution from light by wrapping the flask in aluminum foil.

    • Mix the solution gently with a pipette to avoid bubble formation.

    • Add 0.5 M NaOH dropwise until the solution becomes clear (approximately 100 µL).

    • Transfer the solution to a 25 mL volumetric flask, protect from light, and make up the volume to 25 mL with distilled water.

    • Aliquot and store at -20°C.

  • Enzyme Assay:

    • Set the spectrophotometer to read absorbance at 234 nm and 25°C.

    • Prepare a blank by adding 1002 µL of 50 mM sodium phosphate buffer and 10 µL of the 10 mM sodium linoleate stock solution to a cuvette.

    • For the test sample, add 1000 µL of 50 mM sodium phosphate buffer and 10 µL of the 10 mM sodium linoleate stock solution to a cuvette.

    • Initiate the reaction by adding 2 µL of the enzyme extract to the test sample cuvette.

    • Mix by inversion and immediately start monitoring the increase in absorbance at 234 nm for 2-5 minutes.

  • Calculation of Activity:

    • Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M-1 cm-1).

    • One unit of activity is defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.

Protocol 2: Cyclooxygenase (COX) Activity Assay

This protocol provides a general method for assessing COX activity using linoleic acid as a substrate.

Principle: COX enzymes can co-oxidize various substrates during prostaglandin synthesis. When incubated with linoleic acid, COX generates hydroperoxy derivatives. The peroxidase activity of COX can then be measured using a colorimetric probe.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Linoleic acid

  • Hematin

  • Phenol

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Colorimetric probe for peroxidase activity (e.g., TMB)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of linoleic acid in ethanol.

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of hematin and phenol.

  • Enzyme Assay:

    • In a microplate well, add 0.1 M Tris-HCl buffer (pH 8.0).

    • Add the colorimetric probe.

    • Add hematin and phenol.

    • Add the purified COX enzyme (e.g., 10 units).

    • To initiate the reaction, add the linoleic acid substrate.

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction and measure the absorbance at the appropriate wavelength for the chosen colorimetric probe.

Protocol 3: Synthesis and Purification of 9-HPODE and 9-HODE

This protocol is based on the enzymatic synthesis of 9-HPODE using a 9-lipoxygenase source and its subsequent reduction to 9-HODE.

Part A: Synthesis of 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)

  • Enzyme Source: Utilize a source of 9-lipoxygenase, such as an extract from tomatoes.

  • Reaction: Incubate linoleic acid with the 9-LOX preparation in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 5.6) with vigorous stirring and aeration for several hours.

  • Extraction: Acidify the reaction mixture to pH 2-3 and extract the product with an organic solvent like diethyl ether.

  • Purification: Purify the 9-HPODE product using normal-phase High-Performance Liquid Chromatography (HPLC).

Part B: Reduction of 9-HPODE to 9-Hydroxy-10(E),12(Z)-octadecadienoic acid (9-HODE)

  • Reduction Reaction: Dissolve the purified 9-HPODE in a mixture of chloroform, methanol, and water. Adjust the pH to 3 with HCl. Add SnCl2·2H2O to reduce the hydroperoxide to a hydroxyl group. The reaction is typically complete within 2 hours.

  • Purification: The resulting 9-HODE can be further purified by thin-layer chromatography or HPLC.

Protocol 4: Hydroxy-fatty Acid Dehydrogenase (HADH) Activity Assay for 9-KODE Production

This protocol is a proposed method based on the characterization of hydroxy fatty acid dehydrogenases that are known to act on substrates similar to 9-HODE.

Principle: The activity of HADH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidation of the hydroxyl group of 9-HODE to a ketone. The increase in absorbance at 340 nm due to NADH formation is measured spectrophotometrically.

Materials:

  • Purified or partially purified hydroxy-fatty acid dehydrogenase

  • 9-HODE (substrate)

  • NAD+ (cofactor)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-9.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the buffer, NAD+, and the enzyme solution.

  • Initiation: Start the reaction by adding a solution of 9-HODE.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm for a set period.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M-1 cm-1). One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol 5: Quantitative Analysis of 9-KODE by LC-MS

This protocol outlines a general approach for the quantification of 9-KODE in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Principle: 9-KODE is separated from other lipids by HPLC and then detected and quantified by mass spectrometry, often using a stable isotope-labeled internal standard for accurate quantification.

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, perform a liquid-liquid extraction with an organic solvent like hexane after acidification.

    • For tissue samples, homogenize the tissue and perform a Folch extraction.

    • The extracted lipids may require a saponification step to release esterified 9-KODE.

  • LC Separation:

    • Use a reverse-phase HPLC column (e.g., C18) to separate 9-KODE from other fatty acid metabolites.

    • Employ a suitable mobile phase gradient, typically a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier (e.g., formic acid).

  • MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis, monitoring the transition of the precursor ion (the deprotonated molecule [M-H]- of 9-KODE) to a specific product ion.

  • Quantification:

    • Create a calibration curve using known concentrations of a 9-KODE standard.

    • Quantify the amount of 9-KODE in the sample by comparing its peak area to the calibration curve, normalized to the peak area of the internal standard.

Visualization of Pathways

Biosynthetic Pathway of 9-KODE

Biosynthesis_of_9_KODE Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE Lipoxygenase (LOX) / Cyclooxygenase (COX) 9-HODE 9-HODE 9-HPODE->9-HODE Peroxidase 9-KODE 9-KODE 9-HODE->9-KODE Hydroxy-fatty acid dehydrogenase

Caption: Enzymatic conversion of Linoleic Acid to 9-KODE.

Experimental Workflow for 9-KODE Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Saponification (optional) Saponification (optional) Lipid Extraction->Saponification (optional) HPLC Separation HPLC Separation Saponification (optional)->HPLC Separation MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Workflow for the quantitative analysis of 9-KODE.

Potential Signaling Pathways of 9-KODE

Signaling_Pathways cluster_gpcrs G-Protein Coupled Receptor Signaling cluster_ppars PPAR Signaling 9-KODE 9-KODE GPCR (e.g., GPR132) GPCR (e.g., GPR132) 9-KODE->GPCR (e.g., GPR132) PPARs (e.g., PPARγ) PPARs (e.g., PPARγ) 9-KODE->PPARs (e.g., PPARγ) G-Protein Activation G-Protein Activation GPCR (e.g., GPR132)->G-Protein Activation Downstream Effectors Downstream Effectors G-Protein Activation->Downstream Effectors Cellular Response Cellular Response Downstream Effectors->Cellular Response PPAR-RXR Heterodimer PPAR-RXR Heterodimer PPARs (e.g., PPARγ)->PPAR-RXR Heterodimer RXR RXR RXR->PPAR-RXR Heterodimer PPRE Binding PPRE Binding PPAR-RXR Heterodimer->PPRE Binding Target Gene Transcription Target Gene Transcription PPRE Binding->Target Gene Transcription

Caption: Potential signaling mechanisms of 9-KODE.

Conclusion

The biosynthesis of 9-KODE represents a key pathway in the metabolism of linoleic acid, leading to the generation of a potent signaling molecule. This guide has provided a detailed overview of the enzymatic steps involved, along with experimental protocols and quantitative data to aid researchers in their investigation of this important oxylipin. The elucidation of the complete signaling network of 9-KODE and its role in health and disease remains an active area of research. The methodologies and information presented herein are intended to serve as a foundational resource to facilitate further discoveries in this exciting field.

References

The Pharmacokinetic Profile of 9-Oxo-10,12-octadecadienoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA), a naturally occurring oxidized linoleic acid metabolite found in sources such as tomatoes, has garnered significant interest for its potent agonistic activity on the peroxisome proliferator-activated receptor alpha (PPARα). This activity suggests its potential in the management of dyslipidemia and related metabolic disorders. Despite its therapeutic promise, a comprehensive understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—remains largely uncharted territory in publicly available scientific literature. This technical guide synthesizes the current knowledge on 9-oxo-ODA, including its known biological effects and analytical methodologies. In the absence of direct pharmacokinetic data, this paper presents a hypothetical ADME profile based on in silico predictions and data from structurally related compounds. Furthermore, it provides detailed experimental protocols for future in vivo pharmacokinetic studies and visualizes key pathways and workflows to guide further research in this area.

Introduction

This compound is an oxidized fatty acid that has been identified as a potent PPARα agonist.[1][2][3][4] Activation of PPARα, a ligand-activated transcription factor, plays a crucial role in the regulation of lipid metabolism, particularly in enhancing fatty acid oxidation and reducing triglyceride accumulation.[2] In vivo studies in obese diabetic mice have demonstrated that the administration of a diet containing the isomeric form, 13-oxo-ODA, leads to a significant decrease in plasma and hepatic triglyceride levels. While these findings highlight the therapeutic potential of 9-oxo-ODA, the lack of data on its pharmacokinetic properties presents a significant hurdle for its development as a therapeutic agent. This guide aims to bridge this gap by providing a comprehensive overview of the current state of knowledge and a predictive framework for its pharmacokinetic profile.

Quantitative Data

To date, there are no published studies that provide classical pharmacokinetic parameters for 9-oxo-ODA, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), or elimination half-life, following a defined dose. However, a validated method for the quantification of endogenous levels of 9-oxo-ODA in rat plasma using quadrupole time-of-flight mass spectrometry (Q-TOFMS) has been reported. The mean concentration of 9-oxo-ODA in the plasma of the studied rats is presented in Table 1.

Table 1: Endogenous Plasma Concentration of this compound in Rats

AnalyteMean Concentration (nmol/L)
9-oxo-ODA218.1 ± 53.7
Data from a study measuring endogenous levels in rat plasma and does not represent pharmacokinetic parameters after administration of a defined dose.

Predicted Pharmacokinetic Profile

In the absence of direct experimental data, the pharmacokinetic profile of 9-oxo-ODA can be predicted based on its physicochemical properties and the known behavior of similar lipid molecules.

  • Absorption: As a fatty acid derivative, 9-oxo-ODA is likely to be absorbed in the small intestine via passive diffusion and potentially through fatty acid transporters. Its absorption may be enhanced when co-administered with a high-fat meal.

  • Distribution: Following absorption, 9-oxo-ODA is expected to be transported in the circulation bound to albumin. It is likely to distribute to tissues with high fatty acid metabolism, such as the liver, adipose tissue, and skeletal muscle.

  • Metabolism: The primary site of metabolism for 9-oxo-ODA is predicted to be the liver. The metabolic pathways may involve reduction of the ketone group, hydration of the double bonds, and subsequent β-oxidation, similar to other fatty acids. Studies in human liver microsomes have shown that other fatty acids undergo omega- and (omega-1)-hydroxylation by cytochrome P450 enzymes, a pathway that may also be relevant for 9-oxo-ODA.

  • Excretion: The metabolites of 9-oxo-ODA are anticipated to be excreted primarily in the urine and feces.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to elucidate the pharmacokinetic profile of 9-oxo-ODA. These protocols are based on established methods for similar compounds.

Animal Studies for Pharmacokinetic Analysis
  • Animal Model: Male Sprague-Dawley rats (250-300 g) would be used.

  • Administration:

    • Oral Gavage: 9-oxo-ODA would be dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous Injection: For determination of absolute bioavailability, 9-oxo-ODA would be dissolved in a vehicle suitable for intravenous administration (e.g., a solution containing ethanol, propylene glycol, and water) and injected via the tail vein at a lower dose (e.g., 1 mg/kg).

  • Sample Collection: Blood samples (approximately 0.2 mL) would be collected from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma would be separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Analytical Method for Quantification of 9-oxo-ODA in Plasma

This protocol is adapted from a validated method for the quantification of oxidized linoleic acid metabolites in rat plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 9-oxo-ODA).

    • Perform alkaline hydrolysis to release esterified 9-oxo-ODA.

    • Extract the sample using a liquid-liquid extraction procedure with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for 9-oxo-ODA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Generate a calibration curve using known concentrations of 9-oxo-ODA and use it to determine the concentration in the plasma samples.

Visualizations

Signaling Pathway

PPARa_Signaling_Pathway cluster_nucleus Nucleus 9-oxo-ODA 9-oxo-ODA PPARa PPARα 9-oxo-ODA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes Upregulates Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Triglyceride_Reduction Decreased Triglyceride Levels Fatty_Acid_Oxidation->Triglyceride_Reduction

Caption: PPARα signaling pathway activated by 9-oxo-ODA.

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analysis Animal_Dosing Animal Dosing (Oral Gavage or IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Hydrolysis Alkaline Hydrolysis Plasma_Separation->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Caption: Workflow for pharmacokinetic analysis of 9-oxo-ODA.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for metabolic disorders due to its potent PPARα agonistic activity. However, the current lack of comprehensive pharmacokinetic data is a major impediment to its clinical translation. This technical guide has summarized the existing knowledge and provided a predictive framework for the ADME properties of 9-oxo-ODA. The detailed experimental protocols and visualizations offered herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating future studies to elucidate the complete pharmacokinetic profile of this intriguing molecule. Such studies are critical to understanding its disposition in the body and to unlocking its full therapeutic potential.

References

9-Oxo-10,12-octadecadienoic Acid in Tomato and Eggplant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-10,12-octadecadienoic acid (9-KODE) is a naturally occurring oxidized fatty acid found in several plant species, including tomato (Solanum lycopersicum) and eggplant (Solanum melongena). As a product of the 9-lipoxygenase (9-LOX) pathway, 9-KODE and its isomers are involved in a variety of physiological processes. In plants, these molecules play a crucial role in defense signaling against pathogens and herbivores. From a pharmacological perspective, 9-KODE has garnered attention for its potential therapeutic applications, including its role as a peroxisome proliferator-activated receptor α (PPARα) agonist, which is relevant to the regulation of lipid metabolism, and its cytotoxic effects on cancer cells. This technical guide provides a comprehensive overview of 9-KODE in tomato and eggplant, focusing on its biosynthesis, physiological roles, quantitative distribution, and the experimental protocols for its analysis.

Introduction

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In plants, the lipoxygenase (LOX) pathway is a major route for the production of these compounds, which are integral to growth, development, and stress responses. The LOX pathway is bifurcated into the 13-LOX and 9-LOX pathways, leading to the synthesis of distinct sets of oxylipins. While the 13-LOX pathway, which produces jasmonic acid, is well-characterized, the 9-LOX pathway and its products, including 9-KODE, are an emerging area of research.

9-KODE has been identified in various tomato cultivars and is particularly noted for its presence in the calyx of eggplants.[1][2] Its biological activities are of significant interest to both plant scientists and drug development professionals. In the context of plant biology, 9-KODE is a key signaling molecule in plant defense. For drug development, its ability to activate PPARα and induce apoptosis in cancer cells presents promising avenues for therapeutic intervention.[3][4] This guide aims to consolidate the current knowledge on 9-KODE in tomato and eggplant, providing a technical resource for researchers in the field.

Biosynthesis of this compound

The biosynthesis of 9-KODE is initiated from linoleic acid, a common polyunsaturated fatty acid in plants. The process is primarily enzymatic, involving the 9-lipoxygenase (9-LOX) enzyme.

The key steps in the biosynthesis of 9-KODE are as follows:

  • Oxygenation: The enzyme 9-lipoxygenase (9-LOX) catalyzes the stereo-specific oxygenation of linoleic acid at the C-9 position, forming 9-hydroperoxyoctadecadienoic acid (9-HPODE).

  • Dehydration: 9-HPODE is then converted to an unstable allene oxide by allene oxide synthase (AOS).

  • Spontaneous Conversion: The allene oxide can then spontaneously rearrange to form the α-ketol, this compound (9-KODE).

In tomato, a specific lipoxygenase, TomloxC, has been identified as a key enzyme in the generation of fatty acid-derived flavor compounds, which are also products of the LOX pathway.[5] The 9-LOX pathway is a significant branch of oxylipin metabolism in tomato fruit, leading to the accumulation of 9-hydroperoxides.

G cluster_0 Biosynthesis of 9-KODE Linoleic Acid Linoleic Acid 9-HPODE 9-HPODE Linoleic Acid->9-HPODE 9-Lipoxygenase (9-LOX) Allene Oxide Allene Oxide 9-HPODE->Allene Oxide Allene Oxide Synthase (AOS) 9-KODE 9-KODE Allene Oxide->9-KODE Spontaneous

Caption: Biosynthetic pathway of 9-KODE from linoleic acid.

Physiological Role of 9-KODE

In Tomato (Solanum lycopersicum)

In tomatoes, 9-KODE and other 9-LOX-derived oxylipins are integral components of the plant's defense system. They are involved in both local and systemic responses to biotic stresses such as pathogen attack and herbivory. The activation of the 9-LOX pathway is a part of the plant's strategy to control fungal development in the roots.

Beyond its role in plant defense, 9-KODE from tomatoes has been identified as a potent agonist of peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. This finding suggests that tomato-derived 9-KODE could have implications for human health, particularly in the management of metabolic disorders.

In Eggplant (Solanum melongena)

Research on 9-KODE in eggplant has primarily focused on its presence in the calyx and its pharmacological properties. Studies have demonstrated that 9-KODE isolated from eggplant calyx exhibits cytotoxic activity against human cancer cells, inducing apoptosis through the mitochondrial pathway. This has positioned 9-KODE from eggplant as a compound of interest for cancer research and potential therapeutic development.

Quantitative Analysis of 9-KODE

The concentration of 9-KODE and its isomers can vary significantly between different plant species, cultivars, and tissues.

9-KODE in Tomato

Quantitative studies have been conducted to determine the levels of 9-KODE and its related isomer, 13-oxo-ODA, in various tomato samples. The findings from Takahashi et al. (2011) indicate that different tomato varieties contain varying amounts of 9-Oxo-(10E,12Z)-ODA and its 13-Oxo-ODA isomers.

Compound Tomato Variety Relative Abundance Reference
9-Oxo-(10E,12Z)-ODAVariousVaries by cultivar
13-Oxo-ODA IsomersVariousVaries by cultivar

Note: This table represents a summary of findings. For specific quantitative data, refer to the cited literature.

9-KODE in Eggplant
Compound Eggplant Tissue Concentration Reference
9-Oxo-(10E,12E)-KODECalyxPresent
9-Oxo-(10E,12Z)-KODECalyxPresent
Other TissuesFlesh, Peel, SeedsData not available-

Experimental Protocols

The analysis of 9-KODE in plant tissues typically involves extraction with organic solvents followed by quantification using liquid chromatography-mass spectrometry (LC-MS).

Extraction of 9-KODE from Plant Tissues

This protocol provides a general method for the extraction of oxylipins, including 9-KODE, from tomato and eggplant tissues.

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., tomato fruit, eggplant calyx) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • To 1 gram of powdered tissue, add 5 mL of a cold extraction solvent (e.g., 2-propanol/n-hexane, 2:3, v/v).

    • Add an appropriate internal standard (e.g., deuterated 9-KODE) for accurate quantification.

    • Homogenize the mixture using a sonicator or a high-speed homogenizer for 5-10 minutes on ice.

    • Centrifuge the homogenate at 4,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Collect the supernatant and apply it to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., n-hexane) to remove non-polar lipids.

    • Elute the oxylipins with a more polar solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Quantification of 9-KODE by LC-MS/MS
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 9-KODE: Precursor ion (m/z 293.2) -> Product ions (e.g., m/z 113.1, 151.1).

      • Internal Standard: Monitor the specific precursor-product ion transition for the deuterated standard.

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a 9-KODE analytical standard.

    • Calculate the concentration of 9-KODE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

G cluster_1 Experimental Workflow for 9-KODE Analysis A Sample Collection (Tomato/Eggplant Tissue) B Freezing in Liquid N2 A->B C Grinding to Powder B->C D Extraction with Organic Solvent C->D E Solid-Phase Extraction (SPE) Cleanup D->E F Solvent Evaporation E->F G Reconstitution F->G H LC-MS/MS Analysis G->H I Data Analysis and Quantification H->I

Caption: General experimental workflow for the analysis of 9-KODE.

Signaling Pathways Involving 9-KODE

The signaling pathways initiated by 9-KODE are complex and involve crosstalk with other hormone signaling pathways. In plants, 9-LOX-derived oxylipins, including 9-KODE, are key players in defense signaling.

Upon pathogen infection or herbivory, the 9-LOX pathway is activated, leading to the production of 9-KODE. 9-KODE can then act as a signaling molecule to induce downstream defense responses. In Arabidopsis, it has been shown that 9-LOX derivatives can activate brassinosteroid signaling to promote cell wall-based defenses, which helps to limit pathogen infection. This involves the induction of callose deposition at the site of infection, reinforcing the cell wall. Furthermore, 9-KODE can modulate hormone homeostasis during bacterial infection, potentially counteracting the effects of pathogen effectors.

G cluster_2 9-KODE Signaling in Plant Defense Pathogen/Herbivore Attack Pathogen/Herbivore Attack Activation of 9-LOX Pathway Activation of 9-LOX Pathway Pathogen/Herbivore Attack->Activation of 9-LOX Pathway 9-KODE Production 9-KODE Production Activation of 9-LOX Pathway->9-KODE Production Brassinosteroid Signaling Brassinosteroid Signaling 9-KODE Production->Brassinosteroid Signaling Hormone Homeostasis Modulation Hormone Homeostasis Modulation 9-KODE Production->Hormone Homeostasis Modulation Cell Wall Reinforcement\n(e.g., Callose Deposition) Cell Wall Reinforcement (e.g., Callose Deposition) Brassinosteroid Signaling->Cell Wall Reinforcement\n(e.g., Callose Deposition) Increased Resistance Increased Resistance Cell Wall Reinforcement\n(e.g., Callose Deposition)->Increased Resistance Defense Gene Expression Defense Gene Expression Hormone Homeostasis Modulation->Defense Gene Expression Defense Gene Expression->Increased Resistance

Caption: A proposed signaling pathway for 9-KODE in plant defense.

Conclusion and Future Perspectives

This compound is a multifaceted molecule with important roles in both plant biology and potential human health applications. In tomato and eggplant, 9-KODE is a product of the 9-LOX pathway and is involved in defense signaling. The discovery of its PPARα agonistic activity and anticancer properties has opened new avenues for research in drug development.

While significant progress has been made in understanding the biosynthesis and physiological roles of 9-KODE, several areas warrant further investigation. There is a need for more comprehensive quantitative studies to determine the levels of 9-KODE in a wider range of tomato and eggplant cultivars and to understand how its production is regulated by various environmental and developmental cues. Furthermore, the elucidation of the complete signaling cascade downstream of 9-KODE in plants will provide a deeper understanding of its role in plant immunity. For drug development, further preclinical and clinical studies are necessary to validate the therapeutic potential of 9-KODE and its derivatives. This technical guide serves as a foundational resource to support these future research endeavors.

References

Methodological & Application

Synthesis of 9-Oxo-10,12-octadecadienoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODE) is a naturally occurring oxidized lipid metabolite of linoleic acid. It is of significant interest to researchers in various fields, including cellular biology, pharmacology, and drug development, due to its role as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a key nuclear receptor that regulates lipid metabolism, and its activation by 9-oxo-ODE can lead to a decrease in triglyceride accumulation in hepatocytes.[1][2] This makes 9-oxo-ODE a valuable tool for studying lipid metabolism and a potential therapeutic target for metabolic disorders.

This document provides a detailed protocol for the chemical synthesis of 9-oxo-ODE, along with its physicochemical properties and a summary of its biological activity. The primary synthetic route involves the oxidation of the corresponding hydroxyl precursor, 9-hydroxy-10,12-octadecadienoic acid (9-HODE).

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₃₀O₃[3]
Molecular Weight 294.4 g/mol
CAS Number 54232-59-6 (for 10E,12Z isomer)
Appearance Colorless liquid (expected)
Solubility Soluble in ethanol, DMF, and DMSO
UV max (in Ethanol) 279 nm

Experimental Protocols

The synthesis of 9-oxo-ODE is a two-step process starting from linoleic acid. The first step is the biosynthesis of the precursor 9-HODE, and the second is the chemical oxidation to the final product.

Protocol 1: Biosynthesis of 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) from Linoleic Acid

This protocol utilizes a lipoxygenase enzyme to stereospecifically introduce a hydroperoxy group into linoleic acid, which is subsequently reduced to the hydroxyl group.

Materials:

  • Linoleic Acid

  • Soybean Lipoxygenase (Type I-B)

  • Sodium borohydride (NaBH₄)

  • Borate buffer (0.2 M, pH 9.0)

  • Ethanol

  • Diethyl ether

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Enzymatic Reaction:

    • Prepare a solution of linoleic acid in ethanol.

    • In a reaction vessel, add the borate buffer and the ethanolic solution of linoleic acid.

    • Initiate the reaction by adding soybean lipoxygenase.

    • Stir the mixture vigorously at room temperature, ensuring adequate aeration for 2 hours.

  • Reduction of Hydroperoxide:

    • After the enzymatic reaction, cool the mixture in an ice bath.

    • Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to reduce the hydroperoxy intermediate (9-HPODE) to the corresponding alcohol (9-HODE).

    • Stir the reaction for 1 hour at room temperature.

  • Extraction and Purification:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude 9-HODE.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 9-HODE.

Protocol 2: Chemical Synthesis of this compound from 9-HODE

This protocol describes the oxidation of the secondary alcohol group of 9-HODE to a ketone using a mild oxidizing agent. A common method involves the use of pyridinium chlorochromate (PCC) or a similar chromium-based reagent.

Materials:

  • 9-Hydroxy-10,12-octadecadienoic acid (9-HODE)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Hexane

  • Ethyl acetate

Procedure:

  • Oxidation Reaction:

    • Dissolve 9-HODE in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add pyridinium chlorochromate (PCC) adsorbed on silica gel to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Celite® to remove the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure this compound.

Expected Yield: The overall yield for the two-step synthesis can vary but is expected to be in the range of 30-50% based on the starting linoleic acid.

Visualizing the Synthesis and Signaling Pathway

To better understand the processes described, the following diagrams illustrate the synthetic workflow and the primary signaling pathway of 9-oxo-ODE.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Biosynthesis cluster_step2 Step 2: Chemical Oxidation Linoleic_Acid Linoleic Acid HPODE 9-HPODE Linoleic_Acid->HPODE Lipoxygenase HODE 9-HODE HPODE->HODE NaBH4 Reduction Oxo_ODE 9-Oxo-ODE HODE->Oxo_ODE PCC Oxidation

Caption: Workflow for the synthesis of this compound.

PPARa_Signaling Oxo_ODE 9-Oxo-ODE PPARa PPARα Oxo_ODE->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Promotes Transcription of Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglyceride Accumulation Target_Genes->Lipid_Metabolism Leads to

Caption: Signaling pathway of 9-Oxo-ODE via PPARα activation.

References

Application Note: Quantitative Analysis of 9-Oxo-10,12-octadecadienoic acid (9-Oxo-ODE) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Oxo-10,12-octadecadienoic acid (9-Oxo-ODE) is an oxidized linoleic acid metabolite implicated in various physiological and pathological processes. As a member of the oxylipin family, it plays a role in signaling pathways related to inflammation and lipid metabolism. Accurate and sensitive quantification of 9-Oxo-ODE in biological matrices is crucial for understanding its biological function and its potential as a biomarker. This application note provides a detailed protocol for the analysis of 9-Oxo-ODE using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biological Significance

9-Oxo-ODE and its isomers are known to be agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3][4] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in fatty acid oxidation.[1] Activation of PPARα by ligands like 9-Oxo-ODE leads to the transcription of target genes involved in fatty acid uptake and β-oxidation, ultimately contributing to the reduction of triglyceride accumulation in hepatocytes. This mechanism highlights the potential of 9-Oxo-ODE and related compounds as therapeutic targets for metabolic disorders.

Experimental Protocols

Sample Preparation: Extraction from Biological Matrices (e.g., Plasma, Tissues)

A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.

  • Homogenization: Homogenize tissue samples in a suitable solvent, such as a mixture of methanol and water. For plasma samples, an initial aliquot is sufficient.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of 9-Oxo-ODE) to the homogenate to correct for extraction variability and matrix effects.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like hexane/isopropanol to isolate the lipid fraction containing 9-Oxo-ODE.

  • Solid-Phase Extraction (SPE): For cleaner samples, a solid-phase extraction step using a C18 cartridge is recommended.

    • Condition the SPE cartridge with methanol, followed by water.

    • Load the lipid extract onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove non-polar impurities.

    • Elute the oxylipins, including 9-Oxo-ODE, with a more polar solvent like methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reverse-phase C18 column is typically used for the chromatographic separation of 9-Oxo-ODE.

  • Mobile Phase: A gradient elution is employed using a binary solvent system:

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

  • Injection Volume: The injection volume is typically between 5-20 µL.

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Negative electrospray ionization (ESI) is the preferred mode for the analysis of 9-Oxo-ODE.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying the target analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for 9-Oxo-ODE and its internal standard should be monitored. The precursor ion for 9-Oxo-ODE in negative mode is typically m/z 293.2.

Data Presentation

The following table summarizes the quantitative data for the LC-MS/MS analysis of 9-Oxo-ODE and a related compound.

AnalyteMatrixLOQLinearity (R²)Reference
9-oxo-(10E,12Z)-octadecadienoic acid (9-Oxo-ODE)Rat Plasma9.7–35.9 nmol/L> 0.991
9-oxo-(10E,12Z)-octadecadienoic acid (9-Oxo-ODE)Baijiu0.4 ppb (LOD)> 0.9990

LOQ: Limit of Quantitation, LOD: Limit of Detection

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma/Tissue) homogenize Homogenization & Internal Standard Spiking sample->homogenize extract Lipid Extraction homogenize->extract spe Solid-Phase Extraction (SPE) extract->spe dry_reconstitute Evaporation & Reconstitution spe->dry_reconstitute lc LC Separation (C18 Column) dry_reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: Workflow for the LC-MS/MS analysis of 9-Oxo-ODE.

Signaling Pathway

9-Oxo-ODE acts as a ligand for PPARα, a key regulator of lipid metabolism. The activation of PPARα initiates a signaling cascade that influences the expression of genes involved in fatty acid oxidation.

ppar_alpha_signaling cluster_cellular Cellular Environment cluster_nucleus Nucleus cluster_response Biological Response ligand 9-Oxo-ODE ppar PPARα ligand->ppar Binds to complex PPARα-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to target_genes Target Gene Transcription (e.g., CPT1, ACOX1) ppre->target_genes Activates oxidation Increased Fatty Acid Oxidation target_genes->oxidation triglycerides Decreased Triglyceride Accumulation oxidation->triglycerides

Caption: 9-Oxo-ODE activation of the PPARα signaling pathway.

References

Application Notes and Protocols for the NMR Analysis of 9-Oxo-10,12-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) analysis of 9-Oxo-10,12-octadecadienoic acid. It includes a summary of quantitative NMR data from a closely related structural isomer, a comprehensive experimental protocol, and visualizations of the experimental workflow and the relevant biological signaling pathway.

Introduction

This compound is an oxidized linoleic acid metabolite found in sources such as tomatoes.[1][2] This molecule has garnered significant interest in the scientific community, particularly for its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a key nuclear receptor that regulates lipid metabolism, and its activation can lead to a decrease in triglyceride accumulation.[1] Understanding the structure and function of this compound is crucial for research in metabolic diseases and drug development. NMR spectroscopy is a powerful tool for the structural elucidation and quantification of such oxylipins.

Data Presentation: NMR Spectral Data

Table 1: ¹H NMR (CDCl₃) Data for (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid

Chemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
7.48dd, J = 15.5, 11.0Olefinic methine
6.17dd, J = 15.5, 11.0Olefinic methine
6.11t, J = 11.0Olefinic methine
5.88dt, J = 11.0, 7.5Olefinic methine
2.53t, J = 7.5Methylene
2.34t, J = 7.5Methylene
2.29q, J = 7.5Methylene
1.62mMethylene
1.41mMethylene
1.25-1.35mMethylene
0.88t, J = 7.0Methyl

Table 2: ¹³C NMR (CDCl₃) Data for (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid

Chemical Shift (δ) ppmAssignment
201.4Carbonyl (C=O)
178.3Carboxyl (COOH)
142.6Olefinic methine
137.0Olefinic methine
129.2Olefinic methine
127.0Olefinic methine
41.3Methylene
33.8Methylene
31.5Methylene
28.7-29.1Methylene
28.2Methylene
24.6Methylene
24.1Methylene
22.5Methylene
13.9Methyl

Experimental Protocols

The following is a detailed protocol for the NMR analysis of this compound, based on established methods for fatty acids and oxylipins.

1. Sample Preparation

  • Extraction: If the compound is part of a biological matrix, perform a lipid extraction using a modified Bligh and Dyer method.

  • Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound or the lipid extract.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.01% tetramethylsilane (TMS) as an internal reference for chemical shifts. For samples prone to fast proton exchange, a mixture of CDCl₃/DMSO-d₆ (5:1 v/v) can be used to improve the resolution of the carboxyl proton signal.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Storage: Analyze the sample within 24 hours of preparation to minimize degradation.

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 3-5 seconds to ensure full relaxation of protons for accurate quantification.

    • Number of Scans: 64-128 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, etc.).

  • Processing Steps:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

  • Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure using the 2D NMR data and by comparison with data from similar compounds.

    • Analyze the coupling constants in the ¹H NMR spectrum to determine the stereochemistry of the double bonds.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis start Start: Purified Compound or Extract dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h 1H NMR Acquisition transfer->acquire_1h acquire_13c 13C NMR Acquisition acquire_1h->acquire_13c acquire_2d 2D NMR (COSY, HSQC, HMBC) acquire_13c->acquire_2d processing Fourier Transform, Phasing, Baseline Correction acquire_2d->processing analysis Signal Assignment, Integration, Structural Elucidation processing->analysis report Final Report analysis->report

Caption: Experimental workflow for NMR analysis of this compound.

ppara_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand This compound fabp Fatty Acid Binding Protein (FABP) ligand->fabp ppara PPARα fabp->ppara Translocation ppre Peroxisome Proliferator Response Element (PPRE) ppara->ppre Binds as heterodimer with RXR rxr RXR rxr->ppre target_genes Target Gene Transcription (e.g., CPT1, ACO) ppre->target_genes Activates beta_oxidation Increased Fatty Acid β-oxidation target_genes->beta_oxidation tg_reduction Decreased Triglyceride Accumulation beta_oxidation->tg_reduction

Caption: PPARα signaling pathway activated by this compound.

References

Quantification of 9-Oxo-10,12-octadecadienoic Acid in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is a bioactive oxylipin derived from the enzymatic or non-enzymatic oxidation of linoleic acid. As a member of the oxidized fatty acid family, 9-oxo-ODA is implicated in a variety of physiological and pathological processes, including the regulation of lipid metabolism and inflammatory responses. Its role as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα) makes it a molecule of significant interest in metabolic disease research and drug development.[1][2][3] Accurate quantification of 9-oxo-ODA in various tissues is crucial for understanding its biological functions and its potential as a therapeutic target or biomarker.

These application notes provide detailed protocols for the extraction, purification, and quantification of 9-oxo-ODA from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Levels of 9-Oxo-ODA in Biological Matrices

The concentration of 9-oxo-ODA can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following tables summarize reported concentrations of 9-oxo-ODA in various samples.

Table 1: Concentration of 9-Oxo-ODA in Mammalian Plasma

Biological MatrixSpeciesConcentrationAnalytical MethodReference
PlasmaRat218.1 ± 53.7 nmol/LLC-Q-TOF-MS[4]
PlasmaRat263.0 nmol/LLC-Q-TOF-MS[4]

Table 2: Concentration of 9-Oxo-ODA in Plant Tissues

Biological MatrixSpeciesConcentration (wet weight)Analytical MethodReference
Tomato PeelSolanum lycopersicum~0.2 µg/gUPLC-TOF-MS
Tomato SarcocarpSolanum lycopersicum~0.1 µg/gUPLC-TOF-MS
Tomato Gelatinous TissueSolanum lycopersicum~0.002 µg/gUPLC-TOF-MS

Signaling Pathway of 9-Oxo-ODA

9-Oxo-ODA primarily exerts its biological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.

PPARa_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 9_oxo_ODA_ext 9-Oxo-ODA (extracellular) 9_oxo_ODA_int 9-Oxo-ODA (intracellular) 9_oxo_ODA_ext->9_oxo_ODA_int Transport PPARa PPARα 9_oxo_ODA_int->PPARa Binds to and activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_complex->PPRE Binds to Target_Genes Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Target_Genes Promotes Transcription Metabolic_Effects Increased Fatty Acid β-oxidation Target_Genes->Metabolic_Effects Leads to

Figure 1: 9-Oxo-ODA activates the PPARα signaling pathway.

Experimental Workflow for Quantification of 9-Oxo-ODA

The general workflow for the quantification of 9-oxo-ODA in tissues involves sample preparation, including homogenization and extraction, followed by purification and analysis by mass spectrometry.

Experimental_Workflow Tissue_Sample Tissue Sample (e.g., Liver, Adipose) Internal_Standard Add Internal Standard (e.g., d4-9-oxo-ODA) Tissue_Sample->Internal_Standard Homogenization Homogenization (in the presence of antioxidant, e.g., BHT) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Purification Purification (Solid-Phase Extraction) Lipid_Extraction->Purification Internal_Standard->Homogenization Analysis Analysis Purification->Analysis LC_MS_MS LC-MS/MS Analysis->LC_MS_MS GC_MS GC-MS (with derivatization) Analysis->GC_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing GC_MS->Data_Processing

Figure 2: General workflow for the quantification of 9-Oxo-ODA.

Experimental Protocols

Protocol 1: Sample Preparation for 9-Oxo-ODA Analysis from Tissues

This protocol describes the extraction and purification of 9-oxo-ODA from soft tissues like the liver, kidney, and brain.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Internal standard (e.g., deuterated 9-oxo-ODA)

  • Solid-phase extraction (SPE) C18 cartridges

  • Ethyl acetate

  • Hexane

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a tube containing homogenization beads and 1 mL of ice-cold methanol with 0.005% BHT to prevent auto-oxidation.

    • Add a known amount of internal standard.

    • Homogenize the tissue until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add 2 mL of chloroform. The final ratio of chloroform:methanol:water (from the tissue) should be approximately 2:1:0.8.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Evaporate the collected chloroform extract to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of 5% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water to remove polar impurities.

    • Elute the 9-oxo-ODA with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final sample in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.

Protocol 2: LC-MS/MS Quantification of 9-Oxo-ODA

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 0.04% acetic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) or acetonitrile.

  • Gradient: A suitable gradient to separate 9-oxo-ODA from other lipids (e.g., starting at 30-40% B, increasing to 95-100% B).

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Precursor Ion (Q1): m/z 293.2

  • Product Ion (Q3): m/z 185.1

  • Collision Energy: Optimized around 15 eV.

Procedure:

  • Reconstitute the purified sample from Protocol 1 in 100 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • Acquire data in MRM mode using the specified transitions.

  • Quantify the amount of 9-oxo-ODA by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of 9-oxo-ODA.

Protocol 3: GC-MS Quantification of 9-Oxo-ODA

Derivatization (Pentafluorobenzyl Bromide - PFBBr):

  • To the dried lipid extract from Protocol 1, add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% N,N-diisopropylethylamine in acetonitrile.

  • Vortex and incubate at room temperature for 20-30 minutes.

  • Evaporate the solvent under nitrogen.

  • Reconstitute the derivatized sample in iso-octane for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A temperature gradient to separate the derivatized fatty acids (e.g., initial temperature of 150°C, ramp to 300°C).

  • Injector: Split/splitless injector.

  • Mass Spectrometer: A mass spectrometer operating in negative chemical ionization (NCI) mode.

  • Selected Ion Monitoring (SIM): Monitor the [M-PFB]⁻ ion for 9-oxo-ODA.

Procedure:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Acquire data in SIM mode.

  • Quantify the derivatized 9-oxo-ODA by comparing its peak area to that of the derivatized internal standard and using a standard curve.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the reliable quantification of 9-oxo-ODA in various tissue samples. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the study. LC-MS/MS is generally preferred for its high sensitivity and specificity without the need for derivatization. Accurate quantification of 9-oxo-ODA will facilitate a better understanding of its role in health and disease, and may aid in the development of novel therapeutic strategies targeting metabolic disorders.

References

Application Notes and Protocols for In Vitro Assays of 9-Oxo-10,12-octadecadienoic Acid (9-KODE) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-KODE), an oxidized derivative of linoleic acid, has emerged as a bioactive lipid mediator with diverse physiological and pathological roles. As a subject of growing interest in drug discovery and development, robust and reproducible in vitro assays are essential to elucidate its mechanisms of action and screen for potential therapeutic applications. These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of 9-KODE, focusing on its effects on Peroxisome Proliferator-Activated Receptors (PPARs), inflammatory responses, cell proliferation, and apoptosis.

Peroxisome Proliferator-Activated Receptor α (PPARα) Activation Assays

9-KODE has been identified as a potent agonist of PPARα, a nuclear receptor that plays a critical role in lipid metabolism.[1][2][3][4] The following assays are designed to quantify the activation of PPARα by 9-KODE.

PPARα Luciferase Reporter Assay

This assay measures the ability of 9-KODE to activate PPARα, leading to the expression of a luciferase reporter gene under the control of a PPARα-responsive promoter.[1]

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture human hepatoblastoma cells (e.g., HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a peroxisome proliferator-responsive element (PPRE).

  • Compound Treatment:

    • Seed the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with varying concentrations of 9-KODE (e.g., 1-100 µM) or a known PPARα agonist (e.g., GW7647) as a positive control. Use a vehicle control (e.g., DMSO) for comparison.

  • Luciferase Activity Measurement:

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis:

    • Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

    • Express the results as fold induction over the vehicle control.

Data Presentation:

CompoundConcentration (µM)PPARα Activation (Fold Induction)
Vehicle Control-1.0
9-KODE1Value
10Value
50Value
100Value
Positive ControlConcentrationValue
Cellular Triglyceride Accumulation Assay

Activation of PPARα leads to increased fatty acid oxidation and a subsequent decrease in cellular triglyceride levels.

Experimental Protocol:

  • Cell Culture:

    • Culture mouse primary hepatocytes or HepG2 cells in a suitable medium.

  • Compound Treatment:

    • Seed the cells in a multi-well plate.

    • Treat the cells with 9-KODE at various concentrations for 24-48 hours. A known PPARα agonist can be used as a positive control.

  • Triglyceride Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.

  • Data Analysis:

    • Normalize triglyceride levels to the total protein concentration of the cell lysate.

    • Express the results as a percentage of the vehicle-treated control.

Data Presentation:

CompoundConcentration (µM)Cellular Triglyceride Levels (% of Control)
Vehicle Control-100
9-KODE10Value
20Value
Positive ControlConcentrationValue

Signaling Pathway Diagram:

PPAR_Activation KODE 9-KODE PPARa PPARα KODE->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Gene Expression (e.g., CPT1, ACO) PPRE->TargetGenes activates LipidMetabolism Increased Fatty Acid Oxidation & Decreased Triglyceride Accumulation TargetGenes->LipidMetabolism

Caption: 9-KODE activates PPARα, leading to changes in lipid metabolism.

Anti-Inflammatory Activity Assays

9-KODE has demonstrated anti-inflammatory properties in vitro. The following protocols are designed to assess these effects.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of an anti-inflammatory response.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

  • Compound Treatment and Stimulation:

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.

    • Pre-treat the cells with various concentrations of 9-KODE for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Express the results as a percentage of NO production in LPS-stimulated cells without 9-KODE treatment.

Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS Control)
Control (no LPS)-Value
LPS Control-100
9-KODE25Value
50Value
100Value
Pro-inflammatory Cytokine (TNF-α and IL-1β) Expression Assay

This assay quantifies the effect of 9-KODE on the gene expression of pro-inflammatory cytokines, TNF-α and IL-1β, in LPS-stimulated macrophages using quantitative real-time PCR (qRT-PCR).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as in the NO production assay (Section 2.1).

  • RNA Extraction and cDNA Synthesis:

    • After 24 hours of treatment, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Express the results as fold change relative to the LPS-stimulated control group.

Data Presentation:

CompoundConcentration (µM)TNF-α mRNA Expression (Fold Change)IL-1β mRNA Expression (Fold Change)
Control (no LPS)-ValueValue
LPS Control-1.01.0
9-KODE50ValueValue
100ValueValue

Signaling Pathway Diagram:

Anti_Inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokine (TNF-α, IL-1β) Expression NFkB->Cytokines MAPK->iNOS MAPK->Cytokines NO NO Production iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation KODE 9-KODE KODE->NFkB inhibits KODE->MAPK inhibits Nrf2 Nrf2 Pathway KODE->Nrf2 activates HO1 HO-1 Expression Nrf2->HO1 Anti_Inflammation Anti-inflammatory Effect HO1->Anti_Inflammation

Caption: 9-KODE exerts anti-inflammatory effects via multiple pathways.

Cell Proliferation Assay

9-KODE has been shown to suppress the proliferation of certain cancer cell lines. The following assay can be used to determine its anti-proliferative activity.

Experimental Protocol:

  • Cell Culture:

    • Culture human cervical cancer cells (e.g., HeLa, SiHa) in the appropriate medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of 9-KODE concentrations (e.g., 10-100 µM).

  • Cell Viability Measurement (WST-8/MTT Assay):

    • Incubate the cells for 24-72 hours.

    • Add WST-8 or MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value (the concentration of 9-KODE that inhibits cell growth by 50%).

Data Presentation:

Cell Line9-KODE Concentration (µM)Cell Viability (% of Control)
HeLa0100
25Value
50Value
SiHa0100
25Value
50Value

IC50 Values:

Cell LineIC50 (µM)
HeLa25-50
SiHa25-50

Experimental Workflow Diagram:

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with 9-KODE Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_Reagent Add WST-8/MTT Reagent Incubate2->Add_Reagent Incubate3 Incubate for 1-4h Add_Reagent->Incubate3 Read_Absorbance Read Absorbance Incubate3->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing the anti-proliferative effects of 9-KODE.

Apoptosis Induction Assays

9-KODE can induce apoptosis in cancer cells. The following assays can be used to detect and quantify apoptosis.

Caspase-3/7 Activity Assay

Activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., HeLa, SiHa) and treat with 9-KODE as described in the cell proliferation assay (Section 3).

  • Caspase Activity Measurement:

    • After the desired treatment period (e.g., 24 hours), add a luminogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the number of cells (can be determined in a parallel plate).

    • Express the results as fold increase in caspase-3/7 activity compared to the vehicle-treated control.

Data Presentation:

Cell Line9-KODE Concentration (µM)Caspase-3/7 Activity (Fold Increase)
HeLa01.0
25Value
50Value
SiHa01.0
25Value
50Value

Apoptosis Pathway Diagram:

Apoptosis_Pathway KODE 9-KODE Cell Cancer Cell KODE->Cell Mitochondria Mitochondrial Pathway Cell->Mitochondria induces stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: 9-KODE induces apoptosis through the mitochondrial pathway.

References

Application Notes and Protocols for Studying 9-Oxo-10,12-octadecadienoic Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is an oxidized linoleic acid metabolite found in various natural sources, including tomatoes. It has garnered significant interest in the scientific community for its potential therapeutic effects, primarily related to the regulation of lipid metabolism. 9-oxo-ODA is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor that governs the expression of genes involved in fatty acid oxidation.[1][2] Activation of PPARα by 9-oxo-ODA leads to a reduction in triglyceride accumulation in hepatocytes, suggesting its utility in ameliorating conditions like dyslipidemia and hepatic steatosis.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the effects of 9-oxo-ODA in animal models.

Animal Models

The most common animal models for studying the metabolic effects of 9-oxo-ODA are mice, particularly those susceptible to developing diet-induced obesity and related metabolic disorders.

  • High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6J mice are a widely used strain as they reliably develop obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet. This model is highly relevant for studying the effects of 9-oxo-ODA on conditions mimicking human metabolic syndrome.

  • Genetically Obese and Diabetic Mice: KK-Ay mice are another suitable model, characterized by genetic obesity and a predisposition to diabetes. These mice are useful for investigating the therapeutic potential of 9-oxo-ODA in a more severe metabolic disease context.[1]

Data Presentation

In Vitro Effects of 9-oxo-ODA on Mouse Primary Hepatocytes
ParameterTreatmentResultReference
Triglyceride Accumulation 9-oxo-ODA (10 µM)Significantly inhibited--INVALID-LINK--
9-oxo-ODA (20 µM)Dose-dependent inhibition--INVALID-LINK--
PPARα Target Gene Expression
Acyl-CoA oxidase (AOX)9-oxo-ODA (20 µM)Significant increase in mRNA levels--INVALID-LINK--
Carnitine palmitoyltransferase 1a (CPT1a)9-oxo-ODA (20 µM)Significant increase in mRNA levels--INVALID-LINK--
In Vivo Effects of 9-oxo-ODA and its Isomer (13-oxo-ODA) in Mice
Animal ModelCompoundDosageDurationKey FindingsReference
KK-Ay Mice on High-Fat Diet 13-oxo-ODA0.02% and 0.05% in diet4 weeks- Suppressed increase in plasma and hepatic triglyceride levels. - Increased mRNA expression of PPARα target genes in liver and skeletal muscle.--INVALID-LINK--
KK-Ay obese mice on High-Fat Diet 9-oxo-ODANot specifiedNot specifiedDecreased levels of plasma and hepatic triglycerides.--INVALID-LINK--

Experimental Protocols

Protocol 1: In Vivo Study of 9-oxo-ODA in a High-Fat Diet-Induced Obese Mouse Model

1. Animal Model and Husbandry:

  • Use male C57BL/6J mice, 6-8 weeks old at the start of the experiment.
  • House mice in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
  • Provide ad libitum access to water and the specified diet.

2. Diet and Treatment Groups:

  • Acclimatize mice for one week on a standard chow diet.
  • Divide mice into the following groups (n=8-10 per group):
  • Control Group: Low-fat diet (LFD; ~10% kcal from fat).
  • High-Fat Diet (HFD) Group: HFD (~60% kcal from fat) with vehicle control.
  • 9-oxo-ODA Treatment Group: HFD supplemented with 9-oxo-ODA.
  • The duration of the diet and treatment is typically 8-16 weeks.

3. Preparation and Administration of 9-oxo-ODA:

  • 9-oxo-ODA can be administered via oral gavage or by incorporating it into the high-fat diet.
  • Oral Gavage:
  • Dissolve 9-oxo-ODA in a suitable vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution.
  • Administer a daily dose (e.g., 10-50 mg/kg body weight) by oral gavage.
  • Dietary Admixture:
  • Mix 9-oxo-ODA into the high-fat diet at a specified concentration (e.g., 0.02-0.05% w/w). Ensure homogenous mixing.

4. Monitoring and Sample Collection:

  • Monitor body weight and food intake weekly.
  • At the end of the study, fast mice for 6-12 hours.
  • Collect blood via cardiac puncture or retro-orbital bleeding for plasma analysis.
  • Euthanize mice and harvest tissues (liver, adipose tissue, skeletal muscle). Flash-freeze tissues in liquid nitrogen and store at -80°C.

5. Biochemical Analysis:

  • Measure plasma and hepatic triglyceride levels using commercially available colorimetric assay kits.
  • For hepatic triglycerides, first extract total lipids from a portion of the liver tissue.

6. Gene Expression Analysis:

  • Isolate total RNA from liver and other relevant tissues.
  • Perform reverse transcription to synthesize cDNA.
  • Quantify the expression of PPARα and its target genes (e.g., Cpt1a, Acox, Ucp2) using quantitative real-time PCR (qPCR). Normalize to a stable housekeeping gene.

Protocol 2: In Vitro Study of 9-oxo-ODA on Mouse Primary Hepatocytes

1. Isolation and Culture of Primary Hepatocytes:

  • Isolate primary hepatocytes from male C57BL/6J mice (8-12 weeks old) using a two-step collagenase perfusion method.
  • Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E with appropriate supplements.

2. Treatment with 9-oxo-ODA:

  • After cell attachment, treat the hepatocytes with varying concentrations of 9-oxo-ODA (e.g., 1, 10, 20 µM) or vehicle (DMSO) for 24 hours.

3. Measurement of Intracellular Triglyceride Accumulation:

  • After treatment, wash the cells with PBS and lyse them.
  • Measure the intracellular triglyceride content using a commercial assay kit and normalize to the total protein content of the cell lysate.

4. Gene Expression Analysis:

  • Extract total RNA from the treated hepatocytes.
  • Perform qPCR to analyze the expression of PPARα target genes as described in Protocol 1.

Mandatory Visualization

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects 9_oxo_ODA This compound FABP Fatty Acid Binding Protein 9_oxo_ODA->FABP Enters cell PPARa PPARα FABP->PPARa Transports to Nucleus RXR RXR PPRE PPRE (PPAR Response Element) Target_Genes Target Genes (e.g., CPT1a, AOX, UCP2) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Fatty_Acid_Oxidation Increased Fatty Acid Oxidation (β-oxidation) mRNA->Fatty_Acid_Oxidation Translation Triglyceride_Reduction Decreased Triglyceride Accumulation Fatty_Acid_Oxidation->Triglyceride_Reduction PPARaRXR PPARaRXR PPARaRXR->PPRE Heterodimerization and Binding to DNA

Caption: PPARα signaling pathway activated by 9-oxo-ODA.

Experimental_Workflow cluster_animal_model Animal Model Selection and Acclimatization cluster_diet_treatment Dietary Intervention and Treatment cluster_monitoring_sampling In-life Monitoring and Sample Collection cluster_analysis Data Analysis Animal_Selection Select C57BL/6J or KK-Ay mice Acclimatization Acclimatize for 1 week with standard chow Animal_Selection->Acclimatization Group_Assignment Randomly assign to treatment groups (LFD, HFD, HFD + 9-oxo-ODA) Acclimatization->Group_Assignment Diet_Administration Administer respective diets for 8-16 weeks Group_Assignment->Diet_Administration Compound_Administration Administer 9-oxo-ODA via oral gavage or in diet Diet_Administration->Compound_Administration Monitoring Weekly monitoring of body weight and food intake Compound_Administration->Monitoring Fasting Fast mice for 6-12 hours Monitoring->Fasting Sample_Collection Collect blood and tissues (liver, adipose) Fasting->Sample_Collection Biochemical_Analysis Measure plasma and hepatic triglycerides Sample_Collection->Biochemical_Analysis Gene_Expression Analyze PPARα target gene expression via qPCR Sample_Collection->Gene_Expression Statistical_Analysis Perform statistical analysis (e.g., ANOVA) Biochemical_Analysis->Statistical_Analysis Gene_Expression->Statistical_Analysis

Caption: Experimental workflow for in vivo studies of 9-oxo-ODA.

References

Application Notes and Protocols for Cell Culture Experiments with 9-Oxo-10,12-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) and detailed protocols for its application in cell culture experiments. 9-oxo-ODA, a derivative of conjugated linoleic acid found in sources like tomatoes and eggplant calyx, has demonstrated significant potential in metabolic regulation and cancer therapy.[1][2][3]

Key Biological Activities:

  • PPARα Agonism: 9-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] Activation of PPARα by 9-oxo-ODA in hepatocytes leads to increased expression of genes involved in fatty acid oxidation, resulting in decreased triglyceride accumulation.

  • Anticancer Effects: 9-oxo-ODA exhibits cytotoxic activity against various cancer cell lines, including human ovarian and cervical cancer cells. It induces apoptosis (programmed cell death) and cell cycle arrest, highlighting its therapeutic potential.

Data Presentation

Table 1: Cytotoxic Effects of 9-oxo-ODA on Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Biological EffectReference
HeLaCervical Cancer25-50Inhibition of cell proliferation, Apoptosis induction
SiHaCervical Cancer25-50Inhibition of cell proliferation, Apoptosis induction
CasKiCervical Cancer25-50Inhibition of cell proliferation, Apoptosis induction
HRAOvarian CancerNot specifiedCytotoxic activity, Apoptosis induction

Signaling Pathways

9-oxo-ODA exerts its biological effects through the modulation of distinct signaling pathways.

PPARα Activation Pathway

In hepatocytes, 9-oxo-ODA binds to and activates PPARα. This leads to the transcription of target genes involved in fatty acid catabolism, ultimately reducing cellular lipid levels.

PPARa_Activation_Pathway cluster_Nucleus 9-oxo-ODA 9-oxo-ODA PPARa PPARα 9-oxo-ODA->PPARa Binds to & Activates Nucleus Nucleus PPARa->Nucleus Translocates to PPRE PPRE PPARa->PPRE Binds to TargetGenes Target Genes (e.g., CPT1a, AOX) PPRE->TargetGenes Promotes Transcription IncreasedOxidation Increased Fatty Acid Oxidation TargetGenes->IncreasedOxidation DecreasedTriglycerides Decreased Cellular Triglycerides IncreasedOxidation->DecreasedTriglycerides

Figure 1: 9-oxo-ODA mediated PPARα activation pathway.

Apoptosis Induction Pathway in Cancer Cells

In cancer cells, 9-oxo-ODA has been shown to induce apoptosis through the mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation and cell death.

Apoptosis_Induction_Pathway 9-oxo-ODA 9-oxo-ODA Bax Bax (Pro-apoptotic) Up-regulation 9-oxo-ODA->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation 9-oxo-ODA->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: Mitochondrial apoptosis pathway induced by 9-oxo-ODA.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of 9-oxo-ODA in cell culture.

General Experimental Workflow

A typical workflow for investigating the effects of 9-oxo-ODA on a cell line is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HeLa, HepG2) CompoundPrep 2. 9-oxo-ODA Preparation (Dissolve in DMSO or Ethanol) CellTreatment 3. Cell Treatment (Varying concentrations and time points) CompoundPrep->CellTreatment Viability 4a. Cell Viability Assay (MTT, WST-8) CellTreatment->Viability Apoptosis 4b. Apoptosis Assay (FCM, Caspase activity) CellTreatment->Apoptosis GeneExpression 4c. Gene Expression Analysis (qPCR, Western Blot) CellTreatment->GeneExpression Metabolism 4d. Metabolic Assays (Triglyceride levels) CellTreatment->Metabolism

Figure 3: General workflow for 9-oxo-ODA cell culture experiments.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 9-oxo-ODA on a specific cell line and calculate the IC50 value.

Materials:

  • Target cell line (e.g., HeLa, SiHa)

  • 96-well cell culture plates

  • Complete culture medium

  • 9-oxo-ODA stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 9-oxo-ODA in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 9-oxo-ODA concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 9-oxo-ODA.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • 9-oxo-ODA

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 9-oxo-ODA for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: PPARα Luciferase Reporter Assay

Objective: To determine the ability of 9-oxo-ODA to activate PPARα.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • 24-well or 96-well plates

  • PPARα expression vector

  • Luciferase reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE)

  • Transfection reagent

  • 9-oxo-ODA

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in plates and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected control plasmid (e.g., Renilla luciferase) can be used for normalization.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of 9-oxo-ODA or a positive control (e.g., GW7647).

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction compared to the vehicle control.

Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

Objective: To quantify the changes in mRNA expression of target genes (e.g., CDK1, Bax, Bcl-2, CPT1a) following 9-oxo-ODA treatment.

Materials:

  • Target cell line

  • 6-well plates

  • 9-oxo-ODA

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat cells with 9-oxo-ODA for the desired time.

  • RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

These protocols provide a foundation for investigating the multifaceted roles of 9-oxo-ODA in cell culture. Researchers are encouraged to optimize these methods for their specific cell lines and experimental conditions.

References

Commercial Sources and Applications of 9-Oxo-10,12-octadecadienoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) is a naturally occurring oxidized linoleic acid metabolite found in sources such as tomatoes.[1][2] It has garnered significant interest in the scientific community for its role as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism.[1][2] Activation of PPARα by 9-oxo-ODA leads to the increased expression of genes involved in fatty acid oxidation, ultimately resulting in a decrease in triglyceride accumulation in hepatocytes.[1] This makes 9-oxo-ODA a valuable tool for researchers studying metabolic diseases, lipid metabolism, and drug development targeting PPARα.

This document provides a comprehensive overview of the commercial sources of 9-oxo-ODA, along with detailed application notes and experimental protocols for its use in research settings.

Commercial Availability

This compound is available from several commercial suppliers, typically as a solution in ethanol. The purity of the compound is generally high, making it suitable for in vitro and in vivo studies. Below is a summary of some of the key commercial sources.

SupplierProduct NameCAS NumberMolecular FormulaPurityFormulation
Cayman Chemical 9-oxo-10(E),12(E)-Octadecadienoic Acid54232-58-5C₁₈H₃₀O₃≥90%A solution in ethanol
Biomol 9-oxo-10(E),12(E)-Octadecadienoic Acid54232-58-5C₁₈H₃₀O₃>90%A solution in ethanol
Biosynth 9-Oxo-10(E),12(E)-octadecadienoic acid54232-58-5C₁₈H₃₀O₃Not specifiedNot specified

Application Notes

9-Oxo-ODA is primarily utilized as a selective PPARα agonist in a variety of experimental models. Its principal applications include:

  • Studying Lipid Metabolism: Investigating the molecular mechanisms of fatty acid oxidation and triglyceride metabolism in hepatocytes and other cell types.

  • High-Throughput Screening: Screening for novel PPARα modulators by using 9-oxo-ODA as a reference agonist.

  • In Vivo Studies: Evaluating the effects of PPARα activation on lipid profiles and metabolic parameters in animal models of dyslipidemia and other metabolic disorders.

Signaling Pathway

The primary mechanism of action of 9-oxo-ODA is through the activation of the PPARα signaling pathway. Upon entering the cell, 9-oxo-ODA binds to and activates PPARα. This ligand-activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and ketogenesis, leading to a reduction in cellular lipid levels.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_oxo_ODA_ext 9-Oxo-ODA 9_oxo_ODA_cyt 9-Oxo-ODA 9_oxo_ODA_ext->9_oxo_ODA_cyt Cellular Uptake PPARa PPARα 9_oxo_ODA_cyt->PPARa Binds & Activates PPARa_RXR_cyt PPARα/RXR Heterodimer PPARa->PPARa_RXR_cyt RXR_cyt RXR RXR_cyt->PPARa_RXR_cyt PPARa_RXR_nuc PPARα/RXR PPARa_RXR_cyt->PPARa_RXR_nuc Nuclear Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Increased Fatty Acid Oxidation Decreased Triglycerides Proteins->Metabolic_Effects

Caption: PPARα signaling pathway activated by 9-Oxo-ODA.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for studying the effects of 9-oxo-ODA on hepatocytes.

Protocol 1: PPARα Activation using a Luciferase Reporter Assay

This protocol describes how to measure the activation of PPARα by 9-oxo-ODA using a luciferase reporter gene assay.

Luciferase_Assay_Workflow Start Start Cell_Culture 1. Seed cells expressing PPARE-luciferase reporter Start->Cell_Culture Treatment 2. Treat cells with 9-Oxo-ODA (e.g., 0.1 - 50 µM) Cell_Culture->Treatment Incubation 3. Incubate for 24 hours Treatment->Incubation Lysis 4. Lyse cells Incubation->Lysis Luciferase_Assay 5. Add luciferase substrate and measure luminescence Lysis->Luciferase_Assay Data_Analysis 6. Analyze data and calculate fold activation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PPARα Luciferase Reporter Assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • PPARα expression vector and a PPRE-driven luciferase reporter vector

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • This compound (from a commercial source)

  • Vehicle control (e.g., ethanol or DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed hepatocytes in a 96-well plate at a suitable density.

    • Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector according to the manufacturer's protocol.

    • Allow the cells to recover for 24 hours.

  • Treatment:

    • Prepare a stock solution of 9-oxo-ODA in the appropriate solvent (e.g., ethanol).

    • Prepare serial dilutions of 9-oxo-ODA in serum-free cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

    • Prepare a vehicle control with the same final concentration of the solvent.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of 9-oxo-ODA or the vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay:

    • After incubation, lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

    • Calculate the fold activation by dividing the normalized luciferase activity of the 9-oxo-ODA-treated cells by that of the vehicle-treated cells.

Protocol 2: Analysis of PPARα Target Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the steps to measure the expression of PPARα target genes in response to 9-oxo-ODA treatment.

qPCR_Workflow Start Start Cell_Treatment 1. Treat hepatocytes with 9-Oxo-ODA (e.g., 25 µM) for 24h Start->Cell_Treatment RNA_Extraction 2. Isolate total RNA Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR 4. Perform qPCR with primers for PPARE target genes (e.g., CPT1A, ACOX1) cDNA_Synthesis->qPCR Data_Analysis 5. Analyze relative gene expression (e.g., ΔΔCt method) qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for qPCR analysis of PPARα target genes.

Materials:

  • Hepatocytes (primary or cell line)

  • This compound

  • Vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat hepatocytes with 9-oxo-ODA (e.g., 25 µM) or vehicle control for 24 hours as described in Protocol 1.

  • RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target genes and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the 9-oxo-ODA-treated samples to the vehicle-treated samples.

Protocol 3: Measurement of Intracellular Triglyceride Accumulation

This protocol describes a method to quantify the effect of 9-oxo-ODA on triglyceride accumulation in hepatocytes.

Triglyceride_Assay_Workflow Start Start Cell_Treatment 1. Treat hepatocytes with 9-Oxo-ODA (e.g., 25 µM) for 48h Start->Cell_Treatment Cell_Lysis 2. Wash and lyse the cells Cell_Treatment->Cell_Lysis Triglyceride_Assay 3. Measure triglyceride content using a colorimetric or fluorometric assay kit Cell_Lysis->Triglyceride_Assay Normalization 4. Normalize triglyceride content to total protein concentration Triglyceride_Assay->Normalization Data_Analysis 5. Compare triglyceride levels between treated and control groups Normalization->Data_Analysis End End Data_Analysis->End

Caption: Workflow for measuring intracellular triglycerides.

Materials:

  • Hepatocytes

  • This compound

  • Vehicle control

  • Triglyceride quantification assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA or Bradford)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat hepatocytes with 9-oxo-ODA (e.g., 25 µM) or vehicle control for 48 hours.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the lysis buffer provided with the triglyceride assay kit or a suitable alternative.

  • Triglyceride Quantification:

    • Measure the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Measure the total protein concentration in the cell lysates using a standard protein assay.

  • Data Analysis:

    • Normalize the triglyceride content to the total protein concentration for each sample.

    • Compare the normalized triglyceride levels between the 9-oxo-ODA-treated group and the vehicle control group.

This compound is a readily available and potent tool for researchers investigating lipid metabolism and PPARα signaling. The protocols outlined in this document provide a solid foundation for utilizing this compound to explore its biological effects in various experimental systems. As with any experimental work, it is crucial to optimize these protocols for specific cell types and experimental conditions.

References

Application Notes and Protocols for Determining the Stability of 9-Oxo-10,12-octadecadienoic acid (9-KODE) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of 9-Oxo-10,12-octadecadienoic acid (9-KODE) in various solutions. The included protocols offer detailed methodologies for assessing its stability under different experimental conditions, which is crucial for its application in research and drug development.

Introduction

This compound (9-KODE) is a naturally occurring oxidized fatty acid found in sources like tomatoes, that has garnered significant interest for its biological activities, including the activation of peroxisome proliferator-activated receptor-α (PPARα).[1][2][3][4][5] Understanding the stability of 9-KODE in solution is paramount for ensuring the accuracy and reproducibility of in vitro and in vivo studies, as well as for the development of potential therapeutic agents. This document outlines the known stability profile of 9-KODE and provides detailed protocols for its stability assessment.

Physicochemical Properties and Solubility

9-KODE is commercially available, typically as a solution in ethanol. Its solubility in various common laboratory solvents is a critical factor for experimental design.

Table 1: Solubility of this compound in Various Solvents.

SolventSolubility
Ethanol25 mg/mL
Dimethylformamide (DMF)16 mg/mL
Dimethyl sulfoxide (DMSO)16 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Stability Profile of 9-KODE

The stability of 9-KODE is influenced by several factors, including the solvent, pH, temperature, and exposure to light and oxygen. While specific quantitative degradation kinetics are not extensively published, general principles of lipid stability and some specific findings provide guidance.

Storage and General Handling: For long-term storage, 9-KODE in an ethanol solution is reported to be stable for at least two years when stored at -20°C. To prevent degradation, it is advisable to store all solutions of 9-KODE under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.

pH and Temperature Stability: A study on various isomers of 9-Oxo-octadecadienoic acid found in tomatoes reported that several isomers exhibit structural stability under hot and acidic conditions. However, the term 'stable' is qualitative in this context. Generally, lipids with conjugated double bonds and ketone groups can be susceptible to isomerization, hydration, and other degradation reactions, particularly at extreme pH values and elevated temperatures.

Table 2: Representative Stability Data Template for 9-KODE in Solution.

ConditionSolventConcentration (µg/mL)Incubation Time (hours)% Remaining 9-KODEDegradation Products Detected
pH 4
25°CBuffer1000, 2, 4, 8, 12, 24
40°CBuffer1000, 2, 4, 8, 12, 24
pH 7.4
25°CBuffer1000, 2, 4, 8, 12, 24
40°CBuffer1000, 2, 4, 8, 12, 24
pH 9
25°CBuffer1000, 2, 4, 8, 12, 24
40°CBuffer1000, 2, 4, 8, 12, 24
Light Exposure
25°CEthanol1000, 2, 4, 8, 12, 24
Oxygen Exposure
25°CEthanol1000, 2, 4, 8, 12, 24

This table is a template for researchers to populate with their experimental data.

Experimental Protocols

The following protocols are designed to provide a framework for the systematic evaluation of 9-KODE stability in solution.

Protocol 1: Preparation of 9-KODE Stock and Working Solutions

Objective: To prepare standardized solutions of 9-KODE for stability studies.

Materials:

  • This compound (as a solution in ethanol)

  • Anhydrous ethanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Other buffers as required (e.g., citrate buffer for acidic pH, carbonate-bicarbonate buffer for alkaline pH)

  • Volumetric flasks and pipettes

  • Inert gas (nitrogen or argon)

Procedure:

  • Stock Solution:

    • Obtain a commercial solution of 9-KODE, typically in ethanol. Note the concentration.

    • If a higher concentration stock is needed, carefully evaporate the solvent from a known volume of the commercial solution under a gentle stream of nitrogen and redissolve the residue in the desired solvent (e.g., ethanol, DMSO) to the target concentration.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate buffer or solvent to the final desired concentration (e.g., 100 µg/mL).

    • For aqueous buffers, ensure the final concentration of the organic solvent from the stock solution is low enough to not affect the stability or the experimental system (typically <1%).

    • Purge the headspace of the solution containers with an inert gas before sealing.

Protocol 2: Assessment of pH Stability

Objective: To determine the stability of 9-KODE at different pH values.

Materials:

  • 9-KODE working solutions in various buffers (e.g., pH 4, 7.4, 9)

  • Incubator or water bath set to desired temperatures (e.g., 25°C, 40°C)

  • HPLC or LC-MS system

  • Autosampler vials

Procedure:

  • Aliquot the 9-KODE working solutions into separate, sealed vials for each pH and time point to avoid repeated sampling from the same stock.

  • Incubate the vials at the desired temperatures.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial for each condition.

  • Immediately quench any potential degradation by adding a suitable quenching agent if necessary (e.g., an antioxidant) and/or by freezing at -80°C until analysis.

  • Analyze the samples by a validated analytical method (see Protocol 4) to determine the concentration of remaining 9-KODE.

Protocol 3: Assessment of Photostability

Objective: To evaluate the degradation of 9-KODE upon exposure to light.

Materials:

  • 9-KODE working solution in a photochemically inert solvent (e.g., ethanol or acetonitrile)

  • Photostability chamber with a controlled light source (e.g., simulating ICH Q1B guidelines)

  • Control vials wrapped in aluminum foil

  • HPLC or LC-MS system

Procedure:

  • Aliquot the 9-KODE working solution into transparent vials and control (dark) vials.

  • Expose the transparent vials to a controlled light source in the photostability chamber for defined periods.

  • Keep the control vials at the same temperature but protected from light.

  • At each time point, collect a transparent and a dark vial and analyze the 9-KODE concentration using a validated analytical method.

Protocol 4: Analytical Method for Quantification of 9-KODE

Objective: To develop and validate a method for the accurate quantification of 9-KODE and its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS).

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at the λmax of 9-KODE (approximately 276 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Method Validation: Validate the analytical method for linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ) according to standard guidelines.

  • Sample Analysis:

    • Thaw the stored samples from the stability studies.

    • Centrifuge the samples to remove any precipitate.

    • Transfer the supernatant to autosampler vials for analysis.

  • Data Analysis:

    • Quantify the peak area of 9-KODE at each time point.

    • Calculate the percentage of 9-KODE remaining relative to the initial (time 0) concentration.

    • Monitor for the appearance of new peaks, which may indicate degradation products. If using LC-MS, characterize these new peaks based on their mass-to-charge ratio.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of 9-KODE in solution.

G Experimental Workflow for 9-KODE Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare 9-KODE Stock Solution prep_work Prepare Working Solutions in Different Media prep_stock->prep_work stress_ph Incubate at Different pH prep_work->stress_ph stress_temp Incubate at Different Temperatures prep_work->stress_temp stress_light Expose to Controlled Light prep_work->stress_light sampling Sample at Time Points stress_ph->sampling stress_temp->sampling stress_light->sampling analysis Analyze by HPLC or LC-MS sampling->analysis quant Quantify 9-KODE & Degradants analysis->quant data Determine Degradation Rate / Half-life quant->data G Plausible Degradation Pathway of 9-KODE cluster_degradation Degradation Products KODE This compound (9-KODE) isomer Isomerization Products (e.g., 13-Oxo-9,11-octadecadienoic acid) KODE->isomer Isomerization hydration Hydration Products (Addition of water across double bonds) KODE->hydration Hydration (Acid/Base catalyzed) oxidation Oxidative Cleavage Products (Shorter chain aldehydes and acids) KODE->oxidation Oxidation (e.g., ozonolysis, radical attack) reduction Reduction Products (e.g., 9-Hydroxy-10,12-octadecadienoic acid) KODE->reduction Reduction

References

Application Notes and Protocols: Antifungal Susceptibility Testing of 9-Oxo-10,12-octadecadienoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-10,12-octadecadienoic acid is an oxidized fatty acid, an oxylipin, that has garnered attention for its potential as an antifungal agent. This document provides a comprehensive guide to the current understanding of its antifungal activity, detailed protocols for susceptibility testing, and a proposed mechanism of action. The information presented herein is intended to support further research and development of this compound as a novel antifungal therapeutic.

Quantitative Antifungal Activity

Fungal SpeciesIC50 (µM)Exposure Time (hours)Reference
Phomopsis obscurans23120[1][2]
Colletotrichum fragariae> 145Not Specified[1]
Colletotrichum gloeosporioides> 145Not Specified[1]
Colletotrichum acutatum> 145Not Specified[1]
Botrytis cinerea> 145Not Specified
Fusarium oxysporum> 145Not Specified
Phomopsis viticola> 145Not Specified
Phytophthora parasiticaGood Activity (qualitative)Not Specified
Cladosporium herbarumGood Activity (qualitative)Not Specified

Experimental Protocols

Bioassay-Guided Fractionation and Isolation of this compound

The isolation of this compound from its natural sources, such as the basidiomycete Gomphus floccosus, is typically achieved through bioassay-guided fractionation. This process involves a systematic separation of chemical constituents based on their biological activity.

G cluster_extraction Extraction cluster_bioassay Bioassay-Guided Fractionation cluster_purification Purification and Identification A Dried and Ground Fruiting Bodies of G. floccosus B Sequential Solvent Extraction (Hexane, Ethyl Acetate, Methanol) A->B C Bioautography (TLC) of Extracts against Target Fungi B->C D Identification of Active Fraction (e.g., Ethyl Acetate) C->D Inhibition zones E Column Chromatography of Active Fraction D->E F High-Performance Liquid Chromatography (HPLC) of Active Fractions E->F G Pure 9-Oxo-10,12-octadecadienoic acid F->G H Structure Elucidation (NMR, MS) G->H

Bioassay-guided isolation workflow.
Broth Microdilution Antifungal Susceptibility Testing Protocol

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, with modifications for a lipophilic compound like this compound.

a. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate fungal culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Fungal isolate(s) of interest

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Microplate reader

  • Positive control antifungal agent (e.g., amphotericin B, fluconazole)

  • Sterility and growth control wells

b. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

  • For yeasts, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • For molds, gently scrape the surface of the culture with a sterile, wetted swab to collect conidia. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.

  • Dilute the standardized fungal suspension in the culture medium to the final required inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds).

c. Assay Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the culture medium. To enhance solubility, a small, consistent concentration of a non-ionic surfactant like Tween 80 (e.g., 0.001%) may be included in the medium. The final concentration of DMSO should not exceed 1% and should be consistent across all wells.

  • Inoculate each well (except for the sterility control) with the prepared fungal inoculum.

  • Include a positive control (a known antifungal agent), a growth control (medium and inoculum only), and a sterility control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours for yeasts, 48-72 hours for molds), depending on the fungal species.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

G cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Incubation & Analysis A Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Fungal Suspension A->D B Prepare Stock Solution of This compound in DMSO C Serial Dilution of Compound in Culture Medium B->C C->D E Include Controls: - Growth Control - Sterility Control - Positive Control D->E F Incubate at 35°C (24-72 hours) E->F G Read Results Visually or with Microplate Reader F->G H Determine MIC G->H

Broth microdilution workflow.

Proposed Antifungal Mechanism of Action

The precise signaling pathways affected by this compound in fungi have not been fully elucidated. However, based on studies of other antifungal fatty acids and oxylipins, a primary mechanism involving the disruption of the fungal cell membrane is proposed. This multifaceted disruption can lead to a cascade of events culminating in fungal cell death.

G cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects compound This compound A Insertion into Lipid Bilayer compound->A B Increased Membrane Permeability A->B C Disruption of Membrane Proteins A->C D Leakage of Intracellular Components (Ions, Metabolites) B->D F Generation of Reactive Oxygen Species (ROS) B->F E Inhibition of Key Metabolic Pathways C->E D->E G Fungal Cell Death D->G E->G F->G

Proposed mechanism of action.

Future Directions

Further research is warranted to fully understand the antifungal potential of this compound. Key areas for future investigation include:

  • Broad-spectrum activity: Determining the MIC values against a wider range of clinically relevant fungi.

  • Mechanism of action: Elucidating the specific molecular targets and signaling pathways involved in its antifungal activity.

  • In vivo efficacy: Evaluating the therapeutic potential of this compound in animal models of fungal infections.

  • Structure-activity relationship studies: Synthesizing and testing analogs to identify key structural features for enhanced antifungal potency.

These application notes and protocols provide a foundation for the continued exploration of this compound as a promising lead compound in the development of new antifungal therapies.

References

Application Notes and Protocols: Bioassay-Guided Fractionation for the Isolation of 9-Oxo-10,12-octadecadienoic acid (9-KODE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the isolation of 9-Oxo-10,12-octadecadienoic acid (9-KODE), a bioactive lipid molecule with demonstrated cytotoxic and metabolic regulatory activities. The following protocols are based on established methodologies for bioassay-guided fractionation, a strategy that utilizes a compound's biological activity to direct its purification from a complex natural product extract.

Introduction

This compound (9-KODE) is a naturally occurring oxidized linoleic acid metabolite found in various plant and animal tissues. It has garnered significant interest in the scientific community due to its potent biological activities, including the induction of apoptosis in cancer cells and the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] Bioassay-guided fractionation is an effective strategy to isolate 9-KODE from natural sources, such as eggplant calyx or tomato, by progressively enriching the compound based on its cytotoxic or PPARα-agonist activity.[1][2]

Data Presentation

The following tables summarize representative quantitative data that may be obtained during the bioassay-guided fractionation of 9-KODE.

Table 1: Cytotoxicity of Fractions from Eggplant Calyx Extract against Human Ovarian Cancer (HRA) Cells

FractionConcentration (µg/mL)Cell Viability (%)IC₅₀ (µg/mL)
Crude Methanol Extract 10025.4 ± 3.162.5
Hexane Fraction 10085.2 ± 5.6>100
Ethyl Acetate Fraction 10015.8 ± 2.245.1
Butanol Fraction 10060.1 ± 4.889.3
Aqueous Fraction 10092.7 ± 6.3>100
Silica Gel Column Fraction 3 (from Ethyl Acetate Fraction) 5010.5 ± 1.920.7
RP-HPLC Purified 9-KODE 2548.9 ± 3.525-50 µM

Data are representative and may vary depending on the specific experimental conditions.

Table 2: PPARα Activation by Fractions from Tomato Extract

FractionConcentration (µg/mL)Luciferase Activity (Fold Induction)EC₅₀ (µg/mL)
Crude Tomato Extract 502.1 ± 0.335.8
Fraction RF57 (from HPLC) 104.5 ± 0.68.2
Purified 9-KODE 55.2 ± 0.43.1 (10 µM)

Data are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of 9-KODE from Plant Material (e.g., Eggplant Calyx)
  • Preparation of Plant Material: Fresh eggplant calyces are washed, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with methanol at room temperature with agitation for 24 hours. The extraction is repeated three times.

  • Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.

Protocol 2: Bioassay-Guided Fractionation using Cytotoxicity
  • Liquid-Liquid Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol.

  • Bioassay: The cytotoxic activity of each fraction is evaluated using a standard cytotoxicity assay, such as the XTT or SRB assay, on a relevant cancer cell line (e.g., human ovarian cancer cells, HRA).[3]

  • Selection of Active Fraction: The most active fraction (typically the ethyl acetate fraction) is selected for further purification.

  • Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Fraction Collection and Bioassay: Fractions are collected and their cytotoxic activity is re-evaluated.

  • High-Performance Liquid Chromatography (HPLC): The most active fractions from column chromatography are pooled and subjected to reverse-phase HPLC (RP-HPLC) for final purification of 9-KODE. A C18 column is typically used with a mobile phase of acetonitrile and water.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Protocol 3: Bioassay for PPARα Activation

This protocol is used when the goal is to isolate 9-KODE based on its ability to activate PPARα.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Treatment with Fractions: The transfected cells are treated with the crude extract and subsequent fractions obtained during the purification process.

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of PPARα.

  • Transcription Factor Assay: Alternatively, a PPARα transcription factor assay kit can be used. This ELISA-based assay measures the binding of PPARα from nuclear extracts to a PPRE-coated plate.

Mandatory Visualization

Bioassay_Guided_Fractionation_Workflow cluster_extraction Step 1: Extraction cluster_fractionation Step 2: Fractionation & Bioassay cluster_analysis Step 3: Identification & Characterization Start Plant Material (e.g., Eggplant Calyx) Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH, H2O) Crude_Extract->Partitioning Bioassay1 Cytotoxicity Assay (e.g., XTT on HRA cells) Partitioning->Bioassay1 Active_Fraction Most Active Fraction (e.g., Ethyl Acetate) Bioassay1->Active_Fraction Identifies active fraction Column_Chromatography Silica Gel Column Chromatography Active_Fraction->Column_Chromatography Bioassay2 Cytotoxicity Assay Column_Chromatography->Bioassay2 Active_Column_Fraction Active Column Fractions Bioassay2->Active_Column_Fraction Identifies active fractions HPLC Reverse-Phase HPLC Active_Column_Fraction->HPLC Purified_9KODE Purified 9-KODE HPLC->Purified_9KODE Structure_Elucidation Structure Elucidation (NMR, MS) Purified_9KODE->Structure_Elucidation Biological_Characterization Further Biological Assays Purified_9KODE->Biological_Characterization

Caption: Workflow for Bioassay-Guided Fractionation of 9-KODE.

Apoptosis_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Activation KODE 9-KODE Bcl2 Bcl-2 (Anti-apoptotic) down-regulation KODE->Bcl2 Bax Bax (Pro-apoptotic) up-regulation KODE->Bax Mito_Membrane Mitochondrial Membrane Potential Dissipation Bcl2->Mito_Membrane Bax->Mito_Membrane Cytochrome_c Cytochrome c Release Mito_Membrane->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: 9-KODE Induced Apoptosis Signaling Pathway.

PPARa_Signaling_Pathway cluster_ligand Ligand Activation cluster_nuclear_receptor Nuclear Receptor Complex cluster_gene_transcription Gene Transcription Regulation KODE 9-KODE PPARa PPARα KODE->PPARa binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Target_Genes Target Gene Transcription (e.g., CPT1A, ACO) PPRE->Target_Genes activates Biological_Effect Increased Fatty Acid Oxidation & Decreased Triglycerides Target_Genes->Biological_Effect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Oxo-10,12-octadecadienoic Acid (9-KODE) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 9-Oxo-10,12-octadecadienoic acid (9-KODE).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting 9-KODE from biological samples?

A1: The two most common and effective methods for extracting 9-KODE and other oxylipins are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is widely used for its ability to clean up and concentrate analytes from complex matrices, often employing C18 reverse-phase cartridges.[1][2] LLE, a classic method, utilizes immiscible solvents to partition the analyte of interest.[3][4]

Q2: What are the critical factors influencing the extraction yield of 9-KODE?

A2: Several factors can significantly impact the recovery of 9-KODE. These include the choice of extraction solvent, the pH of the sample, temperature, and sample handling procedures.[3] For instance, the polarity of the solvent must be appropriate to efficiently solubilize 9-KODE. The pH can affect the ionization state of 9-KODE, influencing its partitioning behavior between aqueous and organic phases. Temperature control is crucial as oxylipins can be sensitive to heat, which may lead to degradation.

Q3: How can I minimize the degradation of 9-KODE during extraction?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Flash-freezing fresh samples in liquid nitrogen immediately after collection can quench metabolic activity. Additionally, incorporating antioxidants, such as butylated hydroxytoluene (BHT), into the extraction solvents can prevent oxidation.

Q4: Is an internal standard necessary for accurate quantification of 9-KODE?

A4: Yes, using a stable isotope-labeled internal standard (e.g., a deuterated version of 9-KODE) is highly recommended for accurate quantification. An internal standard helps to correct for analyte loss during sample preparation and for matrix effects during analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Recommended Solution
Low recovery of 9-KODE in the final extract. Inappropriate Solvent Choice: The polarity of the extraction or elution solvent may not be optimal for 9-KODE.For LLE, ensure the organic solvent has an appropriate polarity to partition 9-KODE from the aqueous phase. For SPE, use a stronger elution solvent or increase the percentage of the organic component in the elution buffer.
Suboptimal pH: The pH of the sample may be causing the analyte to be in a form that is not efficiently extracted.Adjust the pH of the sample to ensure 9-KODE is in a neutral form, which is generally more soluble in organic solvents.
Incomplete Elution from SPE Cartridge: The elution solvent volume may be insufficient, or the solvent may be too weak to desorb the analyte completely.Increase the volume of the elution solvent. Consider using a stronger, less polar solvent for elution from a reverse-phase cartridge.
Analyte Degradation: 9-KODE may be degrading during the extraction process due to heat or oxidation.Perform all extraction steps on ice or at 4°C. Add an antioxidant like BHT to the extraction solvents.
Sample Overload on SPE Cartridge: The amount of sample loaded onto the SPE cartridge exceeds its binding capacity.Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent bed.
Poor Reproducibility
Symptom Possible Cause Recommended Solution
High variability in 9-KODE concentration between replicate samples. Inconsistent Sample Handling: Variations in the time between sample collection and extraction, or temperature fluctuations.Standardize the sample handling protocol. Process all samples promptly after collection and maintain a consistent temperature.
SPE Cartridge Drying Out: The sorbent bed of the SPE cartridge may have dried out before sample loading or between steps.Ensure the SPE cartridge remains wetted throughout the conditioning and sample loading steps.
Inconsistent Flow Rate during SPE: A variable flow rate during sample loading, washing, or elution can affect analyte retention and recovery.Use a vacuum manifold or automated SPE system to maintain a consistent and controlled flow rate.
Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of 9-KODE in the mass spectrometer.Improve the wash steps in the SPE protocol to remove more interfering compounds. Consider using a more selective SPE sorbent.

Data Presentation: Comparative Extraction Efficiency

The following tables provide an overview of the expected recovery of 9-KODE based on different extraction parameters. These values are illustrative and based on typical recoveries for oxylipins. Actual yields may vary depending on the specific matrix and experimental conditions.

Table 1: Comparison of Extraction Solvents for LLE

Solvent SystemPolarityExpected Recovery (%)Notes
Chloroform:Methanol (2:1, v/v)High85-95A common and effective solvent system for lipid extraction.
Hexane:Isopropanol (3:2, v/v)Medium80-90Good for less polar lipids, may require optimization.
Ethyl AcetateMedium-High88-97Often used as an elution solvent in SPE and can be effective for LLE.

Table 2: Effect of pH on LLE Recovery

Sample pHExpected Recovery (%)Rationale
2-390-98At acidic pH, the carboxylic acid group of 9-KODE is protonated, making the molecule more neutral and more soluble in the organic phase.
7 (Neutral)60-75At neutral pH, a portion of the 9-KODE molecules will be ionized, reducing their affinity for the organic phase.
9-1040-60At alkaline pH, the carboxylic acid group is deprotonated, making the molecule charged and more soluble in the aqueous phase.

Table 3: Influence of Temperature on Extraction Stability

TemperatureExpected Recovery (%)Impact
4°C90-98Ideal for minimizing enzymatic degradation and oxidation of 9-KODE.
Room Temperature (~25°C)70-85Increased risk of analyte degradation, especially with prolonged exposure.
>40°C<70Significant degradation of 9-KODE is likely.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 9-KODE from Plasma

This protocol is a general guideline for the extraction of 9-KODE from plasma samples using a C18 reverse-phase SPE cartridge.

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Internal Standard (e.g., d4-9-KODE)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preparation: To 100 µL of plasma, add the internal standard. Precipitate proteins by adding 300 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of 15% methanol in water to remove less polar interferences.

  • Elution: Elute the 9-KODE from the cartridge with 1 mL of ethyl acetate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 9-KODE from Plant Tissue

This protocol provides a general method for extracting 9-KODE from plant tissues.

Materials:

  • Liquid Nitrogen

  • Mortar and Pestle

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal Standard (e.g., d4-9-KODE)

  • Centrifuge

Procedure:

  • Sample Homogenization: Immediately freeze fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass tube. Add 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing the internal standard. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-KODE_ext 9-KODE 9-KODE_int 9-KODE 9-KODE_ext->9-KODE_int Lipid Uptake PPARa PPARα 9-KODE_int->PPARa Ligand Binding PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPARa_RXR_nucleus PPARα-RXR PPARa_RXR_complex->PPARa_RXR_nucleus Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_nucleus->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Genes Activates Metabolic_Effects Increased Fatty Acid Metabolism & Catabolism Target_Genes->Metabolic_Effects Leads to

Caption: PPARα signaling pathway activated by 9-KODE.

Extraction_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction Method cluster_analysis 3. Analysis Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization/ Protein Precipitation Sample->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Supernatant Collect Supernatant/ Organic Layer Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Drydown Evaporation to Dryness SPE->Drydown LLE->Drydown Reconstitute Reconstitution Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for 9-KODE extraction.

Troubleshooting_Tree cluster_spe_troubleshooting SPE-Specific Issues Start Low 9-KODE Recovery? Check_Solvent Is the extraction/elution solvent appropriate? Start->Check_Solvent Yes Check_pH Is the sample pH optimized (acidic)? Check_Solvent->Check_pH Yes Optimize_Solvent Optimize solvent polarity/ strength. Check_Solvent->Optimize_Solvent No Check_Temp Was the extraction performed at low temp (4°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust sample pH to 2-3. Check_pH->Adjust_pH No Check_SPE Using SPE? Check_Temp->Check_SPE Yes Control_Temp Perform extraction on ice. Check_Temp->Control_Temp No Dried_Cartridge Did the cartridge dry out? Check_SPE->Dried_Cartridge Yes Flow_Rate Was the flow rate too fast? Dried_Cartridge->Flow_Rate No Recondition Re-condition cartridge. Dried_Cartridge->Recondition Yes Overload Was the cartridge overloaded? Flow_Rate->Overload No Slow_Flow Decrease flow rate. Flow_Rate->Slow_Flow Yes Reduce_Load Reduce sample load. Overload->Reduce_Load Yes Final_Ok Recovery should improve. Overload->Final_Ok No

References

Technical Support Center: 9-Oxo-10,12-octadecadienoic acid (9-Keto-ODA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues and other challenges encountered when working with 9-Oxo-10,12-octadecadienoic acid (9-Keto-ODA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (9-Keto-ODA)?

This compound (9-Keto-ODA) is an oxidized metabolite of linoleic acid. It is a naturally occurring compound found in sources such as tomatoes.[1][2] In research, it is recognized as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2]

Q2: What are the primary solvents for dissolving 9-Keto-ODA?

9-Keto-ODA is a hydrophobic molecule with limited solubility in aqueous solutions. It is readily soluble in several organic solvents. The table below summarizes the solubility of 9-oxo-10(E),12(E)-octadecadienoic acid in common laboratory solvents.

SolventSolubility
Ethanol25 mg/mL
Dimethylformamide (DMF)16 mg/mL
Dimethyl sulfoxide (DMSO)16 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from Cayman Chemical.[1]

Q3: How should 9-Keto-ODA be stored?

For long-term storage, it is recommended to store 9-Keto-ODA as a solid at -20°C. Under these conditions, it is stable for at least two years. Stock solutions in organic solvents should also be stored at -20°C or -80°C to minimize degradation. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise when preparing 9-Keto-ODA solutions for experimental use.

Issue 1: The compound will not dissolve in the chosen organic solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be pure.

  • Solution:

    • Ensure you are not exceeding the maximum solubility for the chosen solvent (see solubility table above).

    • Try gentle warming of the solution to a maximum of 40°C.

    • Brief sonication can help break up aggregates and improve dissolution.

    • Ensure the solvent is anhydrous and of high purity.

Issue 2: The compound precipitates when the organic stock solution is added to an aqueous buffer or cell culture medium.

  • Possible Cause: The solubility of 9-Keto-ODA in the final aqueous solution has been exceeded.

  • Solution:

    • Reduce the final concentration: The final concentration of the organic solvent in your aqueous medium should be kept low, typically below 1% (v/v), to avoid toxicity and precipitation. Most cell-based assays can tolerate a final DMSO concentration of 0.5-1%.

    • Use a carrier protein: For cell-based assays, complexing 9-Keto-ODA with a carrier protein like bovine serum albumin (BSA) can significantly improve its stability and delivery in aqueous media. See the experimental protocols below for a detailed method.

    • Slow addition with mixing: Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This can prevent localized high concentrations that lead to precipitation.

    • Re-solubilization: If precipitation occurs, the compound may need to be re-lyophilized to remove the solvent, and the dissolution process should be restarted with a more dilute solution.

Issue 3: Inconsistent experimental results.

  • Possible Cause: The compound may be degrading in solution, or the stock solution concentration may be inaccurate.

  • Solution:

    • Freshly prepare working solutions: For optimal results, dilute your stock solution to the final working concentration immediately before use.

    • Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Protect from light and air: Store solutions in tightly sealed, light-protected containers.

    • Verify stock concentration: If possible, verify the concentration of your stock solution using spectrophotometry.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a concentrated stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (200 proof)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Allow the vial of solid 9-Keto-ODA to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of 9-Keto-ODA in a sterile container. For example, for 1 mL of a 10 mM solution (MW: 294.4 g/mol ), you will need 2.944 mg.

  • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mM.

  • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 40°C) or brief sonication may be used to aid dissolution.

  • Store the stock solution in tightly sealed aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 9-Keto-ODA:BSA Complex for Cell-Based Assays

This protocol is recommended for preparing working solutions for treating cells in culture, as BSA acts as a carrier to improve solubility and delivery in aqueous media.

Materials:

  • 10 mM 9-Keto-ODA stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile tubes

Procedure:

  • Prepare a BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS or serum-free cell culture medium). Sterile filter the solution.

  • Dilute the BSA solution: Dilute the 10% BSA solution to the desired final concentration for your experiment (e.g., 1%).

  • Complexation: a. Warm the BSA solution to 37°C. b. While gently vortexing the BSA solution, add the required volume of the 10 mM 9-Keto-ODA stock solution in ethanol dropwise. The final ethanol concentration should be kept below 1%. c. For example, to prepare 1 mL of a 100 µM 9-Keto-ODA:BSA solution, add 10 µL of the 10 mM stock to 990 µL of the BSA solution.

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for the complex to form.

  • Application: The 9-Keto-ODA:BSA complex is now ready to be added to your cell cultures.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for Cell Culture cluster_application Experimental Application solid 9-Keto-ODA (solid) stock_sol 10 mM Stock Solution solid->stock_sol Dissolve ethanol Anhydrous Ethanol ethanol->stock_sol complex 9-Keto-ODA:BSA Complex stock_sol->complex Add dropwise while vortexing bsa Fatty Acid-Free BSA bsa_sol BSA Solution bsa->bsa_sol Dissolve buffer Aqueous Buffer (e.g., PBS) buffer->bsa_sol bsa_sol->complex cells Cell Culture complex->cells Treat cells

Caption: Workflow for preparing 9-Keto-ODA solutions.

ppar_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response Keto_ODA 9-Keto-ODA PPARa PPARα Keto_ODA->PPARa Binds and Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates FA_Oxidation Increased Fatty Acid Oxidation Target_Genes->FA_Oxidation Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Anti_inflammatory Anti-inflammatory Effects Target_Genes->Anti_inflammatory

Caption: 9-Keto-ODA activation of the PPARα signaling pathway.

References

Technical Support Center: Analysis of 9-Oxo-10,12-octadecadienoic acid (9-Keto-ODE) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 9-Oxo-10,12-octadecadienoic acid (9-Keto-ODE).

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for the detection of 9-Keto-ODE?

A1: For the analysis of 9-Keto-ODE, negative ion mode electrospray ionization (ESI) is typically preferred due to the presence of the carboxylic acid group, which readily forms a deprotonated molecule [M-H]⁻.[1] The following table summarizes the recommended Multiple Reaction Monitoring (MRM) transitions and collision energies.

CompoundPrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound (9-Keto-ODE)293.2122185.118313

Q2: What type of liquid chromatography (LC) column and mobile phases are recommended for the separation of 9-Keto-ODE?

A2: A C18 reversed-phase column is a suitable choice for the separation of 9-Keto-ODE and other oxylipins. A typical mobile phase composition consists of an aqueous component with a weak acid and an organic component.

ParameterRecommendation
Column C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase A Water with 0.1% acetic acid
Mobile Phase B Acetonitrile/Methanol/Acetic Acid (860/140/1, v/v/v)

A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B will effectively separate 9-Keto-ODE from other components in the sample matrix.

Q3: What is a suitable internal standard for the quantification of 9-Keto-ODE?

A3: A deuterated internal standard is highly recommended to account for matrix effects and variations in extraction efficiency.[2] While a specific deuterated standard for 9-Keto-ODE may not be readily available, a deuterated analogue of a related compound, such as 15(S)-HETE-d8, can be used for the quantification of oxoODEs.[3]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity for 9-Keto-ODE

Possible Cause Troubleshooting Step
Suboptimal Ionization Confirm that the mass spectrometer is operating in negative ion mode. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature.
Incorrect MRM Transition Verify that the correct precursor and product ions for 9-Keto-ODE are entered in the acquisition method (Q1: 293.2, Q3: 185.1).
Sample Degradation 9-Keto-ODE is an oxidized fatty acid and can be prone to degradation. Ensure proper sample handling and storage at low temperatures (-80°C).[4] Consider the addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation.[5]
Poor Extraction Recovery Evaluate the efficiency of your sample preparation method. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach for oxylipins from plasma.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary Interactions with Column The carboxylic acid group of 9-Keto-ODE can interact with active sites on the silica backbone of the column, leading to peak tailing. Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% acetic or formic acid) to suppress the ionization of silanol groups.
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample and reinjecting.
Contamination of the LC System Contamination can lead to various peak shape issues. Flush the LC system with a strong solvent mixture (e.g., isopropanol/water) to remove potential contaminants.
Improper Column Installation A poorly cut column or improper connection can cause peak tailing. Ensure the column is installed correctly according to the manufacturer's instructions.

Issue 3: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Matrix Effects Biological matrices like plasma can cause ion suppression or enhancement. A robust sample cleanup procedure, such as solid-phase extraction, is crucial. The use of a deuterated internal standard can help to correct for matrix effects.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Carryover If a high concentration sample was previously injected, carryover can occur. Inject a blank solvent run to check for carryover and clean the injection port and loop if necessary.

Experimental Protocols

Protocol 1: Extraction of 9-Keto-ODE from Human Plasma

This protocol is adapted from methods for the extraction of oxylipins from biological matrices.

Materials:

  • Human plasma collected in EDTA tubes

  • Antioxidant solution (e.g., butylated hydroxytoluene (BHT) in methanol)

  • Internal Standard solution (e.g., 15(S)-HETE-d8 in methanol)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Acetic Acid, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of human plasma, add 10 µL of antioxidant solution and 10 µL of the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water/methanol/acetic acid (950/49/1, v/v/v).

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of the water/methanol/acetic acid solution.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: LC-MS/MS Analysis of 9-Keto-ODE

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an ESI source.

LC Parameters:

ParameterSetting
Column C18 reversed-phase (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase A Water with 0.1% acetic acid
Mobile Phase B Acetonitrile/Methanol/Acetic Acid (860/140/1, v/v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B

MS Parameters:

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

Visualizations

experimental_workflow Experimental Workflow for 9-Keto-ODE Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is_antioxidant Add Internal Standard & Antioxidant plasma->add_is_antioxidant protein_precipitation Protein Precipitation (Acetonitrile) add_is_antioxidant->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for 9-Keto-ODE analysis from plasma.

ppar_signaling 9-Keto-ODE Activated PPARα Signaling Pathway cluster_cellular_entry Cellular Entry cluster_nuclear_activation Nuclear Activation cluster_gene_expression Gene Expression keto_ode 9-Keto-ODE ppara PPARα keto_ode->ppara binds ppara_rxr PPARα-RXR Heterodimer ppara->ppara_rxr forms complex with rxr RXR rxr->ppara_rxr pxre PPRE (Peroxisome Proliferator Response Element) ppara_rxr->pxre binds to target_genes Target Gene Transcription pxre->target_genes activates fatty_acid_oxidation Increased Fatty Acid Oxidation target_genes->fatty_acid_oxidation lipid_metabolism Altered Lipid Metabolism target_genes->lipid_metabolism

Caption: 9-Keto-ODE activates PPARα signaling.

References

Preventing degradation of 9-Oxo-10,12-octadecadienoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-Oxo-10,12-octadecadienoic acid (9-KODE) during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 9-KODE solution has changed color/appears cloudy. Is it still usable?

A1: A change in color or the appearance of turbidity in your 9-KODE solution can be an indicator of degradation or precipitation. 9-KODE is susceptible to oxidation, which can lead to the formation of colored byproducts. Cloudiness may indicate that the compound has precipitated out of solution, possibly due to temperature fluctuations.

Troubleshooting Steps:

  • Visual Inspection: Note the extent of the color change or precipitation.

  • Solubility Check: Gently warm the solution to the recommended handling temperature to see if the precipitate redissolves.

  • Purity Analysis: If the issue persists, it is highly recommended to re-evaluate the purity of the 9-KODE solution using an appropriate analytical method, such as HPLC-UV or LC-MS, before proceeding with your experiments.

Q2: I'm observing inconsistent results in my bioassays using 9-KODE from the same stock solution. What could be the cause?

A2: Inconsistent bioassay results can stem from the degradation of your 9-KODE stock solution. As an unsaturated keto-fatty acid, 9-KODE is prone to degradation, which can alter its biological activity.

Troubleshooting Steps:

  • Storage Conditions: Verify that your stock solution has been consistently stored at -20°C or lower in a tightly sealed, light-protected vial.[1]

  • Handling Practices: Assess your handling procedures. Frequent freeze-thaw cycles, prolonged exposure to room temperature, or exposure to air and light can accelerate degradation. It is advisable to prepare smaller, single-use aliquots from the main stock.

  • Solvent Purity: Ensure the solvent used (e.g., ethanol) is of high purity and free from contaminants that could promote degradation, such as metal ions or peroxides.

  • Stability Check: Perform an analytical check on your stock solution to confirm its concentration and purity.

Q3: How can I minimize the oxidation of 9-KODE during my experiments?

A3: Oxidation is a primary degradation pathway for polyunsaturated fatty acids and their derivatives.[2][3]

Preventative Measures:

  • Use of Antioxidants: Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution, typically at a concentration of 0.01-0.1%. However, ensure the antioxidant is compatible with your experimental system and will not interfere with your assays.

  • Inert Atmosphere: When preparing solutions or aliquots, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Temperature Control: Keep solutions on ice during experimental setup and minimize the time they are kept at room temperature.

Q4: What is the recommended procedure for preparing working solutions of 9-KODE from a concentrated stock?

A4: Proper preparation of working solutions is crucial to maintain the integrity of 9-KODE.

Recommended Protocol:

  • Equilibrate the stock solution to room temperature before opening to prevent condensation of water into the solution.

  • Use high-purity, degassed solvents for dilution. For aqueous buffers, ensure they have been prepared with high-purity water and deoxygenated.

  • Perform dilutions quickly and efficiently to minimize exposure to air and light.

  • If possible, prepare working solutions fresh for each experiment. If storage is necessary, store them under the same stringent conditions as the main stock solution.

Data Presentation

Table 1: Recommended Storage Conditions for 9-KODE

ParameterRecommendationRationale
Temperature -20°C or lowerMinimizes chemical and enzymatic degradation.
Solvent High-purity ethanolEnsures solubility and stability.
Container Tightly sealed amber glass vialProtects from light and oxygen.
Atmosphere Inert gas (Argon or Nitrogen)Reduces the risk of oxidation.
Handling Aliquot into single-use vialsAvoids repeated freeze-thaw cycles.

Table 2: Factors Affecting 9-KODE Stability

FactorEffect on StabilityMitigation Strategy
Oxygen Promotes oxidative degradation.[2]Store under inert gas; use degassed solvents.
Temperature Higher temperatures accelerate degradation.[4]Store at -20°C; minimize time at room temperature.
Light Can induce photo-oxidation.Use amber vials or protect from light.
pH Extremes in pH can catalyze hydrolysis or other reactions.Maintain solutions at a neutral pH unless otherwise required.
Metal Ions Can catalyze oxidation.Use high-purity solvents and glassware.

Experimental Protocols

Protocol 1: Stability Assessment of 9-KODE by HPLC-UV

This protocol outlines a method to assess the stability of 9-KODE in solution over time.

Materials:

  • 9-KODE stock solution (e.g., in ethanol)

  • HPLC-grade ethanol

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Amber HPLC vials

Procedure:

  • Prepare aliquots of the 9-KODE solution in amber vials under an inert atmosphere.

  • Establish a baseline (Time 0) by injecting an aliquot onto the HPLC system.

  • Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot and allow it to equilibrate to room temperature.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at the λmax of 9-KODE (approximately 276 nm).

  • Quantify the peak area of 9-KODE and any new peaks that appear, which may represent degradation products.

  • Calculate the percentage of 9-KODE remaining at each time point relative to Time 0.

Protocol 2: Preparation of Single-Use Aliquots of 9-KODE

This protocol describes how to properly prepare single-use aliquots to maintain the stability of the main stock solution.

Materials:

  • 9-KODE stock solution

  • Small, amber glass vials with PTFE-lined caps

  • Pipettes and sterile tips

  • Inert gas source (e.g., argon or nitrogen)

Procedure:

  • Allow the main stock vial of 9-KODE to equilibrate to room temperature before opening.

  • Work in a clean environment, and if possible, under a gentle stream of inert gas.

  • Carefully pipette the desired volume of the stock solution into each small vial.

  • Before sealing, flush the headspace of each vial with the inert gas.

  • Tightly cap each vial.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or below.

Visualizations

Potential Degradation Pathway of 9-KODE KODE This compound (9-KODE) Oxidation Oxidation (O2, Light, Metal Ions) KODE->Oxidation Hydroperoxides Lipid Hydroperoxides Oxidation->Hydroperoxides Cleavage Chain Cleavage Hydroperoxides->Cleavage Secondary Secondary Oxidation Products (e.g., Aldehydes, Ketones) Cleavage->Secondary

Caption: Potential oxidative degradation pathway of 9-KODE.

Experimental Workflow for 9-KODE Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock Receive/Prepare 9-KODE Stock Aliquot Create Single-Use Aliquots Stock->Aliquot Minus20 Store at -20°C Aliquot->Minus20 Incubate Plus4 Store at 4°C Aliquot->Plus4 Incubate RT Store at Room Temp Aliquot->RT Incubate Time0 Time 0 Analysis (HPLC/LC-MS) Aliquot->Time0 TimeX Time X Analysis (e.g., 1, 4, 8 weeks) Minus20->TimeX Plus4->TimeX RT->TimeX Data Compare Data & Determine Degradation Rate Time0->Data TimeX->Data

Caption: Workflow for assessing the stability of 9-KODE.

References

Troubleshooting inconsistent results in 9-Oxo-10,12-octadecadienoic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 9-Oxo-10,12-octadecadienoic acid (9-Keto-OD). The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (9-Keto-OD)?

This compound (9-Keto-OD) is an oxidized fatty acid, also known as an oxylipin. It is derived from the oxidation of linoleic acid and is found in various biological systems, including plants and mammals.[1][2] It is recognized for its biological activities, notably as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[3][4][5]

Q2: What are the primary challenges when working with 9-Keto-OD?

The main challenges in handling 9-Keto-OD stem from its potential instability. Like other keto acids and oxidized lipids, it can be susceptible to degradation, particularly through decarboxylation, especially when heated. This instability can lead to inconsistent experimental results if not handled and stored properly. Additionally, its reactivity and polarity can pose challenges during purification and analysis.

Q3: How should 9-Keto-OD be stored to ensure its stability?

Proper storage is critical for maintaining the integrity of 9-Keto-OD. It is recommended to store 9-Keto-OD, whether in solid form or dissolved in an organic solvent like ethanol, at -80°C for long-term stability. Vendor data suggests that in an ethanol solution, it can be stable for at least two years at -80°C. For powdered forms, storage at -20°C for up to three years is also an option. To prevent degradation from multiple freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q4: In which solvents is 9-Keto-OD soluble?

9-Keto-OD is soluble in a range of organic solvents. The approximate solubilities are provided in the table below. For aqueous solutions, it is best to prepare them fresh for each experiment due to the lower stability of polyunsaturated fatty acids in aqueous media.

SolventApproximate Solubility
Dimethylformamide (DMF)~50 mg/mL
Dimethyl sulfoxide (DMSO)~50 mg/mL
Ethanol~50 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)~1 mg/mL

Data sourced from BenchChem

Troubleshooting Guides

Synthesis and Purification

Issue 1: Low yield of 9-Keto-OD during synthesis.

  • Possible Cause: Incomplete oxidation of the precursor (e.g., 9-hydroxyoctadecadienoic acid).

    • Solution: Ensure the use of a fresh and effective oxidizing agent. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Possible Cause: Degradation of the product during workup.

    • Solution: Work at low temperatures (e.g., on ice) during extraction and purification steps. Avoid prolonged exposure to acidic or basic conditions unless specified in the protocol.

  • Possible Cause: Inefficient extraction from the reaction mixture.

    • Solution: Adjust the pH of the aqueous phase to be below the pKa of the carboxylic acid (typically around pH 2-3) to ensure it is in its neutral, more organic-soluble form before extraction with an organic solvent.

Issue 2: Impure 9-Keto-OD after purification.

  • Possible Cause: Co-elution of structurally similar byproducts during chromatography.

    • Solution: Optimize the HPLC separation method. This may involve trying different stationary phases (e.g., C18, cyano), adjusting the mobile phase composition and gradient, or changing the pH of the mobile phase to improve the separation of the target compound from impurities.

  • Possible Cause: Contamination from plasticware or solvents.

    • Solution: Use glass tubes and vials whenever possible to avoid leaching of plasticizers. Always use high-purity, HPLC-grade or MS-grade solvents for all procedures.

Analysis (HPLC, Mass Spectrometry)

Issue 3: Inconsistent retention times in HPLC analysis.

  • Possible Cause: Fluctuations in mobile phase composition or column temperature.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Utilize a column oven to maintain a consistent and stable temperature throughout the analysis.

  • Possible Cause: Column degradation.

    • Solution: If peak shape deteriorates and retention times become inconsistent, the column may be degrading. Flush the column according to the manufacturer's instructions or replace it if necessary.

Issue 4: Low or no signal for 9-Keto-OD in Mass Spectrometry.

  • Possible Cause: Analyte degradation prior to or during analysis.

    • Solution: Ensure samples have been stored correctly at -80°C and minimize freeze-thaw cycles. Prepare samples on ice to reduce the risk of degradation.

  • Possible Cause: Inefficient ionization.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. 9-Keto-OD, being a carboxylic acid, is typically analyzed in negative ion mode.

Biological Assays (e.g., PPARα Activation)

Issue 5: No or low activation of PPARα in reporter gene assays.

  • Possible Cause: Insolubility or degradation of 9-Keto-OD.

    • Solution: Ensure that the compound is fully dissolved in the appropriate solvent (e.g., DMSO or ethanol) before diluting into the cell culture medium. Prepare fresh dilutions for each experiment to avoid degradation from storage in aqueous solutions or freeze-thaw cycles.

  • Possible Cause: Inappropriate cell line or suboptimal assay conditions.

    • Solution: Use a cell line known to be responsive to PPARα agonists. Optimize the concentration of 9-Keto-OD and the incubation time.

Issue 6: High background signal in reporter assays.

  • Possible Cause: Off-target effects of 9-Keto-OD.

    • Solution: Test the compound on a parental cell line that does not overexpress PPARα to determine if the observed activity is specific to the receptor.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test cell cultures for mycoplasma or other microbial contamination, which can interfere with cell-based assays.

Experimental Protocols

Protocol 1: Synthesis of 9-Keto-OD via Oxidation of 9-HODE
  • Dissolution: Dissolve 9-hydroxy-10,12-octadecadienoic acid (9-HODE) in a suitable organic solvent (e.g., dichloromethane).

  • Oxidation: Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to the solution.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for Dess-Martin periodinane).

  • Extraction: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain pure 9-Keto-OD.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Protocol 2: Analysis of 9-Keto-OD by LC-MS/MS
  • Sample Preparation: Extract lipids from the biological sample using a method like the Folch or Bligh & Dyer extraction. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid to improve ionization.

    • Injection Volume: Inject an appropriate volume of the reconstituted sample.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in the negative ion mode.

    • Analysis Mode: For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion. For identification, a full scan or product ion scan can be performed.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_assay Biological Assay start 9-HODE oxidation Oxidation start->oxidation purification Purification (HPLC) oxidation->purification product 9-Keto-OD purification->product lcms LC-MS/MS Analysis product->lcms cell_culture Cell Treatment product->cell_culture data Data Interpretation lcms->data reporter_assay PPARα Reporter Assay cell_culture->reporter_assay activity Biological Activity reporter_assay->activity

Caption: A generalized experimental workflow for 9-Keto-OD.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity of 9-Keto-OD cause1 Incomplete Oxidation issue->cause1 cause2 Product Degradation issue->cause2 cause3 Inefficient Purification issue->cause3 solution1 Use fresh reagents, monitor reaction (TLC/HPLC) cause1->solution1 solution2 Work at low temperatures, avoid harsh pH cause2->solution2 solution3 Optimize HPLC method, use high-purity solvents cause3->solution3

Caption: Troubleshooting logic for synthesis and purification issues.

ppar_alpha_pathway Keto_OD 9-Keto-OD PPARa PPARα Keto_OD->PPARa binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Target_Genes Target Gene Transcription (e.g., CPT1, ACO) PPRE->Target_Genes activates Metabolism Increased Fatty Acid Metabolism Target_Genes->Metabolism

Caption: Simplified PPARα signaling pathway activated by 9-Keto-OD.

References

Technical Support Center: Enhancing the Resolution of 9-Oxo-10,12-octadecadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 9-Oxo-10,12-octadecadienoic acid (9-KODE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high-resolution separation of these bioactive lipid mediators.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving this compound isomers?

The primary challenges in resolving 9-KODE isomers stem from their similar physicochemical properties. These isomers often have identical molecular weights and polarities, leading to co-elution in standard chromatographic systems.[1] Additionally, their low abundance in biological samples and inherent instability can complicate analysis.[2][3] Key challenges include:

  • Structural Similarity: Positional and geometric isomers of 9-KODE are structurally very similar, making them difficult to separate using conventional chromatography.

  • Low Endogenous Concentrations: Oxylipins like 9-KODE are often present at very low levels in biological matrices, requiring highly sensitive analytical methods.[3]

  • Sample Stability: 9-KODE can be susceptible to degradation and auto-oxidation during sample collection, storage, and preparation, potentially leading to the artificial formation of isomers.[4]

  • Matrix Effects: Complex biological samples can interfere with the ionization and detection of 9-KODE isomers in mass spectrometry-based methods.

Q2: Which analytical techniques are most effective for separating 9-KODE isomers?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common and effective techniques. For optimal resolution of stereoisomers, chiral chromatography is essential.

  • Chiral HPLC: This is the preferred method for separating enantiomers and diastereomers of 9-KODE. Polysaccharide-based chiral stationary phases (CSPs) are often successful.

  • Reversed-Phase HPLC (RP-HPLC): While not ideal for enantiomers, RP-HPLC with C18 or other suitable columns can separate geometric (cis/trans) and positional isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for isomer analysis, often requiring derivatization to improve volatility and chromatographic performance.

Q3: How can I improve the stability of my 9-KODE samples during preparation?

To minimize degradation and artificial isomer formation, it is crucial to handle samples under controlled conditions.

  • Use of Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) at the beginning of sample preparation to prevent auto-oxidation.

  • Low Temperatures: Perform all extraction and preparation steps at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic and chemical degradation.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize oxidation.

  • Rapid Processing: Process samples as quickly as possible to limit the time for degradation to occur.

Troubleshooting Guides

HPLC and LC-MS/MS Troubleshooting

This section addresses common issues encountered during the HPLC and LC-MS/MS analysis of 9-KODE isomers.

Problem Potential Cause Troubleshooting Steps
Poor Resolution of Isomers Inappropriate Column: The column chemistry may not be suitable for separating the specific isomers.- For enantiomers, use a chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point. - For geometric or positional isomers, try a different reversed-phase column (e.g., C18, phenyl-hexyl) or consider a normal-phase separation.
Suboptimal Mobile Phase: The mobile phase composition may not provide enough selectivity.- Adjust the organic modifier (e.g., switch between acetonitrile and methanol). - Modify the pH of the aqueous phase for ionizable compounds. - For chiral separations, adding a small amount of an acidic or basic modifier can sometimes improve resolution.
Inadequate Method Parameters: Flow rate, temperature, or gradient profile may not be optimized.- Decrease the flow rate to increase the interaction time with the stationary phase. - Optimize the column temperature, as it can significantly impact chiral recognition. - Adjust the gradient slope to better separate closely eluting peaks.
Peak Tailing or Broadening Column Overload: Injecting too much sample can lead to distorted peak shapes.- Reduce the injection volume or dilute the sample.
Secondary Interactions: Active sites on the column or in the system can interact with the analytes.- Use a column with end-capping. - Add a mobile phase modifier to mask active sites (e.g., a small amount of acid or base).
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency.- Flush the column with a strong solvent. - Replace the column if the performance does not improve.
Inconsistent Retention Times Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections.- Increase the equilibration time between runs.
Mobile Phase Inconsistency: Variations in mobile phase preparation can lead to shifts in retention time.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed.
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and retention time variability.- Check all fittings and connections for leaks.
Low Signal Intensity in LC-MS/MS Poor Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.- Optimize MS source parameters such as capillary voltage and gas flows. - Adjust the mobile phase pH or add a modifier to promote ionization.
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the analyte signal.- Improve sample cleanup using techniques like solid-phase extraction (SPE). - Modify the chromatographic method to separate the analyte from interfering matrix components.
Suboptimal MS/MS Parameters: Collision energy and other MS/MS parameters may not be optimized for the analyte.- Perform compound optimization (tuning) to determine the best precursor and product ions and collision energies.

Quantitative Data

Table 1: Comparison of Chiral Columns for Fatty Acid Isomer Separation

Actual resolution values will vary depending on the specific isomers, mobile phase, and chromatographic conditions. This table provides a general comparison based on common observations.

Chiral Stationary Phase (CSP) Type Principle of Separation Commonly Used For Typical Resolution (Rs) Range *
Polysaccharide-based (e.g., Amylose, Cellulose derivatives) Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.Broad applicability for a wide range of chiral compounds, including oxylipins.1.0 - 3.5
Protein-based (e.g., Ovalbumin) Hydrophobic and electrostatic interactions with the chiral pockets of the protein.Enantiomers of various drug compounds.0.8 - 2.5
Cyclodextrin-based Inclusion complexation where one enantiomer fits better into the chiral cavity of the cyclodextrin.Aromatic and hydrophobic compounds.0.7 - 2.0

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 9-KODE from Plasma

This protocol outlines a general procedure for the extraction of oxylipins, including 9-KODE, from plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (e.g., deuterated 9-KODE).

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 9-KODE isomers with 1.2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral HPLC-MS/MS Analysis of 9-KODE Isomers

This protocol provides a starting point for developing a chiral HPLC-MS/MS method for the separation and quantification of 9-KODE enantiomers.

  • HPLC System:

    • An HPLC system capable of delivering accurate gradients at low flow rates, coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel series).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A shallow gradient optimized to separate the isomers of interest. A typical starting point could be a linear gradient from 30% B to 70% B over 20 minutes.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 25 - 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for 9-KODE and its internal standard by performing compound tuning.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Visualizations

Experimental Workflow for 9-KODE Isomer Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe dry_recon Dry & Reconstitute spe->dry_recon hplc Chiral HPLC Separation dry_recon->hplc ms Tandem Mass Spectrometry (MS/MS) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Workflow for the extraction and analysis of 9-KODE isomers.

This compound and PPARα Signaling

This compound has been shown to be an agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

ppara_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kode 9-KODE ppara_rxr PPARα-RXR Heterodimer kode->ppara_rxr Binds & Activates ppre PPRE (DNA Response Element) ppara_rxr->ppre Binds to target_genes Target Genes (e.g., for Fatty Acid Oxidation) ppre->target_genes Regulates transcription Increased Transcription target_genes->transcription Leads to

Caption: Activation of the PPARα signaling pathway by 9-KODE.

References

Technical Support Center: Analysis of 9-Oxo-10,12-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantitative analysis of 9-Oxo-10,12-octadecadienoic acid (9-Keto-OD), with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (9-Keto-OD)?

This compound (9-Keto-OD or 9-OxoODE) is an oxidized lipid metabolite derived from linoleic acid.[1][2][3] It is formed from the oxidation of 9-hydroxy-octadecadienoic acid (9-HODE).[2][4] As a bioactive oxylipin, it is involved in various physiological and pathological processes, and its accurate quantification in biological samples is critical for research.

Q2: What are matrix effects and why are they a concern in 9-Keto-OD analysis?

Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In bioanalysis, especially with liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte. Biological matrices like plasma are complex and contain high concentrations of endogenous components such as phospholipids, salts, and proteins that are known to cause significant matrix effects. Given the low endogenous concentrations of many oxylipins like 9-Keto-OD, mitigating these effects is crucial for reliable results.

Q3: What are the common signs of matrix effects in my 9-Keto-OD analysis?

Common indicators of matrix effects include:

  • Poor reproducibility of peak areas between replicate injections of the same sample.

  • Inaccurate quantification, with results varying significantly between different sample dilutions.

  • Low signal intensity or complete signal loss for the analyte in a biological sample compared to a clean standard solution.

  • Drifting retention times and distorted peak shapes.

  • Failure to meet regulatory requirements for method validation concerning accuracy and precision.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help?

A SIL-IS, such as a deuterated analog of 9-Keto-OD, is the ideal tool for correcting matrix effects. These standards are chemically identical to the analyte but have a different mass. They are added to the sample at the very beginning of the sample preparation process. Because the SIL-IS and the analyte co-elute and experience the same ionization suppression or enhancement, the ratio of their peak areas remains constant. This allows for accurate correction of variations during both sample preparation and ionization, significantly improving data accuracy and precision.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the analysis of 9-Keto-OD.

Problem: Low or inconsistent signal intensity for 9-Keto-OD.

  • Possible Cause 1: Ion Suppression from Matrix Components. Endogenous compounds, particularly phospholipids in plasma samples, are a primary cause of ion suppression in LC-MS analysis.

    • Troubleshooting Steps:

      • Improve Sample Cleanup: The most effective strategy is to remove interfering components before analysis. Move from a simple protein precipitation (PPT) method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE is widely regarded as one of the most effective methods for cleaning up oxylipin samples.

      • Optimize Chromatography: Modify the LC gradient to better separate 9-Keto-OD from the co-eluting matrix components. A longer gradient or a different stationary phase might be necessary.

      • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds and thereby lessen the matrix effect. Sometimes, this can paradoxically lead to a better signal for the analyte.

      • Check Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects. If possible, evaluate if Atmospheric Pressure Chemical Ionization (APCI) provides a more stable signal, as it is generally less prone to suppression.

  • Possible Cause 2: Analyte Adsorption or Degradation. Oxylipins can be unstable and may adsorb to surfaces or degrade during sample handling.

    • Troubleshooting Steps:

      • Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents to prevent auto-oxidation of the analyte during sample preparation.

      • Work at Low Temperatures: Perform sample preparation steps on ice or at 4°C to minimize enzymatic activity and degradation.

      • Consider System Hardware: For some compounds, interaction with the stainless steel components of the HPLC system can cause signal loss. If other methods fail, consider using metal-free or PEEK-lined columns and tubing.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting matrix effect issues.

G Troubleshooting Workflow for Matrix Effects start Start: Inconsistent or Low 9-Keto-OD Signal check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is add_is Action: Incorporate a SIL-IS (e.g., d4-9-Keto-OD) early in the sample prep. check_is->add_is No assess_cleanup Assess Sample Preparation Method check_is->assess_cleanup Yes add_is->assess_cleanup ppt Currently using Protein Precipitation (PPT)? assess_cleanup->ppt spe_lle Currently using SPE or LLE? assess_cleanup->spe_lle improve_cleanup Action: Switch to a more rigorous cleanup method like SPE or LLE. ppt->improve_cleanup Yes chrom Optimize Chromatography ppt->chrom No optimize_spe Action: Optimize SPE protocol. (Wash steps, elution solvent) spe_lle->optimize_spe Yes improve_cleanup->chrom optimize_spe->chrom gradient Action: Modify LC gradient to separate analyte from interferences. chrom->gradient dilute Action: Dilute sample extract (e.g., 1:1, 1:5, 1:10) and re-analyze. gradient->dilute end End: Signal Stabilized dilute->end

Caption: A decision tree for troubleshooting low or inconsistent analyte signals.

Data & Protocols

Comparison of Sample Preparation Techniques

Effective sample preparation is the most critical step in reducing matrix effects. The choice of method involves a trade-off between cleanup efficiency, recovery, and throughput.

TechniquePrincipleProsConsMatrix Effect Reduction
Protein Precipitation (PPT) Proteins are denatured and precipitated using an organic solvent (e.g., cold methanol or acetonitrile).Simple, fast, high throughput.Inefficient at removing phospholipids and salts, leading to significant matrix effects.Low
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous layer.Better cleanup than PPT; can remove many salts and polar interferences.Can be labor-intensive, uses large solvent volumes, may have emulsion issues.Medium
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.Excellent cleanup, effectively removes phospholipids and salts; high analyte concentration.More complex method development, higher cost per sample.High
Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a robust method for extracting 9-Keto-OD and other oxylipins from plasma, designed to significantly reduce matrix interferences.

Materials:

  • SPE Cartridges: Reversed-phase C18 or polymeric sorbent (e.g., 100 mg, 1 mL).

  • Reagents: LC-MS grade Methanol, Water, Acetonitrile, Formic Acid.

  • Internal Standard (IS): Deuterated 9-Keto-OD (e.g., 9-Keto-OD-d4) solution.

  • Equipment: SPE vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge.

Procedure:

  • Sample Preparation:

    • Thaw 100 µL of plasma sample on ice.

    • Add the internal standard solution to the plasma.

    • Precipitate proteins by adding 300 µL of ice-cold methanol, then vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 5% methanol in water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the cartridge at a slow flow rate (approx. 1 drop/second).

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute 9-Keto-OD with 1 mL of methanol into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS analysis.

SPE Workflow Diagram

G Solid-Phase Extraction (SPE) Workflow cluster_0 Sample Preparation cluster_1 SPE Cartridge Steps cluster_2 Final Preparation p1 1. Plasma Sample + Internal Standard p2 2. Protein Precipitation (Cold Methanol) p1->p2 p3 3. Centrifuge p2->p3 p4 4. Collect Supernatant p3->p4 s1 5. Condition (Methanol -> Water) p4->s1 s2 6. Equilibrate (5% Methanol) s1->s2 s3 7. Load Supernatant s2->s3 s4 8. Wash (Polar Interferences Removed) s3->s4 s5 9. Elute (9-Keto-OD Collected) s4->s5 f1 10. Dry Down (Nitrogen Evaporation) s5->f1 f2 11. Reconstitute (Mobile Phase) f1->f2 f3 12. Inject for LC-MS/MS Analysis f2->f3

Caption: Step-by-step workflow for sample cleanup using Solid-Phase Extraction.

References

Technical Support Center: 9-Oxo-10,12-octadecadienoic Acid (9-oxo-ODA) Treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 9-oxo-ODA in cancer cells?

A1: The primary mechanism of 9-oxo-ODA in susceptible cancer cells is the induction of apoptosis, or programmed cell death.[1][2] This is often mediated through the intrinsic mitochondrial pathway. Key events include the dissipation of the mitochondrial membrane potential, release of cytochrome c into the cytosol, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[2] Subsequently, this cascade leads to the activation of executioner caspases, such as caspase-3 and caspase-7, resulting in DNA fragmentation and cell death.[1][2] In some cancer cell lines, such as human cervical cancer cells, 9-oxo-ODA has also been shown to induce cell cycle arrest.

Q2: What is a suitable vehicle for dissolving and administering 9-oxo-ODA in cell culture experiments?

A2: 9-oxo-ODA is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For cell culture experiments, it is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final concentration of the organic solvent in the medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.

Q3: What are the optimal concentration and incubation time for observing a cytotoxic effect of 9-oxo-ODA?

A3: The optimal concentration and incubation time for 9-oxo-ODA are highly dependent on the cell line being used. For many cancer cell lines, a concentration range of 10 µM to 100 µM is a good starting point for dose-response experiments. Incubation times to observe apoptosis can range from 24 to 72 hours. It is recommended to perform a time-course and dose-response experiment for your specific cell line to determine the optimal conditions.

Q4: Does 9-oxo-ODA have any known off-target effects?

A4: 9-oxo-ODA is a known agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. This activation of PPARα can influence cellular processes, particularly in cell types with high PPARα expression, such as hepatocytes. When studying the cytotoxic effects of 9-oxo-ODA, it is important to consider that some of its biological activities may be mediated through PPARα signaling.

Troubleshooting Guides

This section addresses common issues encountered during experiments with 9-oxo-ODA.

Inconsistent Cell Viability Assay Results

Problem: High variability or unexpected results in cell viability assays (e.g., MTT, WST-8).

Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding 9-oxo-ODA. If precipitation occurs, consider preparing a fresh stock solution or using a different solvent. Ensure the final solvent concentration is not causing the compound to fall out of solution.
Inaccurate Pipetting Ensure accurate and consistent pipetting of both cells and 9-oxo-ODA solutions. Use calibrated pipettes and proper technique.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Overly confluent or sparse cultures can lead to variable results.
Interference with Assay Reagents Some compounds can directly react with viability assay reagents, leading to false-positive or false-negative results. To test for this, include a cell-free control with medium, 9-oxo-ODA, and the assay reagent.
Metabolic State of Cells The metabolic activity of cells can influence the results of tetrazolium-based assays (MTT, WST-8). If you suspect 9-oxo-ODA is altering cellular metabolism, consider using a different viability assay that measures a different parameter, such as cell membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).
Difficulty in Detecting Apoptosis

Problem: Not observing expected markers of apoptosis (e.g., caspase activation, Annexin V staining) after 9-oxo-ODA treatment.

Possible Cause Troubleshooting Steps
Suboptimal Concentration or Incubation Time Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process, and the timing of analysis is critical.
Cell Line Resistance Not all cell lines are equally sensitive to 9-oxo-ODA. If you do not observe an effect at concentrations up to 100 µM, your cell line may be resistant. Consider testing a different cell line known to be sensitive.
Incorrect Assay Protocol Carefully review and follow the protocol for your apoptosis assay. Ensure all reagents are fresh and properly prepared. For flow cytometry-based assays, ensure proper compensation and gating.
Late-Stage Apoptosis or Necrosis If you are analyzing cells at a very late time point, you may be observing secondary necrosis rather than early apoptosis. Try analyzing cells at earlier time points. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD can help distinguish between early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

Table 1: IC50 Values of 9-oxo-ODA in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayReference
HeLaCervical Cancer25-50WST-8
SiHaCervical Cancer25-50WST-8
CasKiCervical Cancer25-50WST-8
HRAOvarian CancerNot specifiedCytotoxicity Assay

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • Cells treated with 9-oxo-ODA and appropriate controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the desired concentrations of 9-oxo-ODA for the determined incubation period. Include a vehicle-treated control and positive/negative controls for apoptosis.

  • Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Western Blot Analysis of Bcl-2 Family Proteins

This protocol outlines the detection of pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

  • Cells treated with 9-oxo-ODA and appropriate controls

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with 9-oxo-ODA as desired.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify changes in protein expression relative to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 9-oxo-ODA Treatment Workflow start Seed Cells treatment Treat with 9-oxo-ODA (and controls) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation harvest Harvest Cells incubation->harvest analysis Perform Downstream Assays (Viability, Apoptosis, etc.) harvest->analysis

Experimental workflow for 9-oxo-ODA treatment.

G cluster_1 Troubleshooting Logic for Inconsistent Viability issue Inconsistent Viability Results check_precip Check for Compound Precipitation issue->check_precip check_pipet Verify Pipetting Accuracy issue->check_pipet check_density Optimize Seeding Density issue->check_density check_assay Test for Assay Interference issue->check_assay change_assay Consider Alternative Viability Assay check_assay->change_assay

Troubleshooting logic for inconsistent viability assays.

G cluster_2 9-oxo-ODA Induced Apoptosis Pathway oxo_oda 9-oxo-ODA bcl2 Bcl-2 (down) oxo_oda->bcl2 bax Bax (up) oxo_oda->bax mitochondrion Mitochondrion cyto_c Cytochrome c Release mitochondrion->cyto_c bcl2->mitochondrion bax->mitochondrion caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Signaling pathway of 9-oxo-ODA-induced apoptosis.

References

Technical Support Center: 9-Oxo-10,12-octadecadienoic Acid (9-oxo-ODA) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with 9-oxo-ODA.

Issue Possible Cause Recommended Solution
Poor Solubility of 9-oxo-ODA in Aqueous Vehicles 9-oxo-ODA is a lipid-soluble molecule with poor aqueous solubility.For oral gavage, consider formulating 9-oxo-ODA in a vehicle such as corn oil, or a suspension in 0.5% carboxymethylcellulose (CMC). For intraperitoneal injections, a solution in a small amount of a biocompatible organic solvent (e.g., DMSO) diluted with sterile saline may be used. Always perform a small-scale formulation test to ensure stability and homogeneity.
Variability in Animal Response to 9-oxo-ODA Treatment - Inconsistent dosing due to improper gavage technique.- Degradation of 9-oxo-ODA in the formulation.- Differences in food consumption when administered in the diet.- Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate administration.[1][2]- Prepare fresh dosing solutions daily to avoid degradation, especially of the oxidized fatty acid.- If administering in the diet, monitor food intake for each animal to ensure consistent dosage. Consider pair-feeding if significant variations are observed.[3]
No Observable Effect at Expected Doses - Insufficient dose.- Poor bioavailability.- Degradation of the compound.- Based on studies with the closely related isomer 13-oxo-ODA, consider a dose range of 0.02% to 0.05% in a high-fat diet.[3][4] This can be used as a starting point for dose-ranging studies for 9-oxo-ODA.- Consider alternative administration routes, such as intraperitoneal injection, which may increase bioavailability.- Verify the purity and stability of your 9-oxo-ODA stock.
Adverse Effects or Toxicity Observed - Dose is too high.- Vehicle toxicity.- Improper administration technique (e.g., esophageal perforation during gavage).- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Run a vehicle-only control group to rule out any adverse effects from the administration vehicle.- Review and refine animal handling and administration techniques to minimize stress and risk of injury.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for 9-oxo-ODA in mice?

While there is limited direct in vivo data for 9-oxo-ODA, a study on its isomer, 13-oxo-ODA, in KK-Ay mice provides a valuable starting point. In this study, 13-oxo-ODA was administered in a high-fat diet at concentrations of 0.02% and 0.05%. It is recommended to conduct a pilot dose-ranging study to determine the optimal effective and non-toxic dose of 9-oxo-ODA for your specific animal model and experimental endpoint.

2. What is the best way to administer 9-oxo-ODA in an in vivo study?

The most common and physiologically relevant route for a dietary lipid like 9-oxo-ODA is oral administration. This can be achieved by:

  • Mixing with diet: This method is suitable for long-term studies and mimics dietary intake. However, it's crucial to ensure the compound is stable during food processing and storage, and to monitor food intake to ensure accurate dosing.

  • Oral gavage: This method allows for precise dosing at specific time points. A suitable vehicle, such as corn oil or a suspension in 0.5% carboxymethylcellulose (CMC), should be used.

Intraperitoneal (i.p.) injection is another option that can bypass first-pass metabolism and may increase bioavailability.

3. What vehicle should I use to dissolve or suspend 9-oxo-ODA?

The choice of vehicle depends on the administration route:

  • Oral Gavage: Corn oil is a common vehicle for lipid-soluble compounds. Alternatively, a suspension can be made using 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Intraperitoneal Injection: 9-oxo-ODA is soluble in ethanol, DMSO, and DMF. For i.p. injection, a stock solution in a minimal amount of DMSO can be prepared and then diluted with sterile saline to a final, non-toxic concentration of DMSO.

4. How does 9-oxo-ODA exert its biological effects?

9-oxo-ODA is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα leads to the transcription of genes involved in fatty acid uptake, transport, and oxidation, primarily in the liver. This results in a reduction of circulating and hepatic triglycerides.

5. Are there any known toxicities associated with 9-oxo-ODA?

There is limited publicly available information on the specific toxicity profile of 9-oxo-ODA in vivo. As with any investigational compound, it is crucial to perform dose-escalation studies to identify the No-Observed-Adverse-Effect-Level (NOAEL) and any potential toxicities in your chosen animal model.

Data Presentation

Table 1: In Vivo Dosage of 13-oxo-ODA (Isomer of 9-oxo-ODA) in KK-Ay Mice

ParameterDetails
Animal Model KK-Ay obese diabetic mice
Administration Route Mixed in a high-fat diet
Dosage Levels 0.02% and 0.05% of the diet
Study Duration 4 weeks
Key Findings Decreased plasma and hepatic triglyceride levels
Reference Kim et al., 2012

Table 2: Solubility of 9-oxo-ODA

SolventSolubility
Ethanol25 mg/mL
DMSO16 mg/mL
DMF16 mg/mL
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL
Reference Cayman Chemical

Experimental Protocols

Protocol 1: Preparation of 9-oxo-ODA for Oral Gavage (Suspension)

  • Calculate the required amount of 9-oxo-ODA and vehicle. Based on the desired dose (e.g., mg/kg) and the number and weight of the animals, calculate the total amount of 9-oxo-ODA and the volume of 0.5% CMC solution needed.

  • Prepare the 0.5% CMC vehicle. Dissolve 0.5 g of carboxymethylcellulose in 100 mL of sterile water. Stir until fully dissolved.

  • Suspend 9-oxo-ODA. Weigh the required amount of 9-oxo-ODA and place it in a sterile container. Add a small amount of the 0.5% CMC vehicle and triturate to form a smooth paste.

  • Final formulation. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

  • Administer immediately. Use a suitable gavage needle to administer the calculated volume to each animal.

Mandatory Visualization

Signaling_Pathway Signaling Pathway of 9-Oxo-ODA 9-oxo-ODA 9-oxo-ODA PPARa PPARα 9-oxo-ODA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglycerides Gene_Expression->Lipid_Metabolism Leads to

Caption: Signaling pathway of 9-oxo-ODA via PPARα activation.

Experimental_Workflow In Vivo Dosing Experimental Workflow start Start dose_prep Prepare 9-oxo-ODA Formulation start->dose_prep animal_grouping Randomize Animals into Treatment Groups dose_prep->animal_grouping administration Administer 9-oxo-ODA (e.g., Oral Gavage) animal_grouping->administration monitoring Monitor Animals for Clinical Signs & Body Weight administration->monitoring endpoint Collect Samples at Pre-determined Endpoint monitoring->endpoint analysis Analyze Samples (e.g., Plasma Lipids, Gene Expression) endpoint->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies with 9-oxo-ODA.

References

Technical Support Center: Synthesis of 9-Oxo-10,12-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in the synthesis of 9-oxo-ODA include:

  • Isomer Control: Maintaining the desired stereochemistry of the conjugated diene system is difficult due to the molecule's lability. Isomerization can occur during both the reaction and purification steps.

  • Product Stability: 9-oxo-ODA is sensitive to heat, light, oxygen, and pH, which can lead to degradation and the formation of byproducts.[1]

  • Purification: Separating the desired 9-oxo-ODA isomer from its precursor (e.g., 9-hydroxyoctadecadienoic acid or 9-HODE), other isomers, and reaction byproducts can be challenging due to their similar chemical properties.[1]

  • Low Yields: Incomplete oxidation of the precursor alcohol, side reactions, and product degradation during workup can all contribute to lower than expected yields.[1]

Q2: What is a common synthetic route for 9-oxo-ODA?

A2: A common and effective method is the two-step chemoenzymatic synthesis starting from linoleic acid or a related polyunsaturated fatty acid.[1] This process typically involves:

  • Enzymatic formation of the hydroperoxide: A lipoxygenase enzyme is used for the regioselective and stereoselective oxygenation of the fatty acid to form a hydroperoxy intermediate (e.g., 9-hydroperoxyoctadecadienoic acid or 9-HPODE).

  • Reduction to the alcohol: The hydroperoxide is then reduced to the corresponding alcohol (9-HODE) using a mild reducing agent.

  • Oxidation to the ketone: The final step is the oxidation of the 9-HODE to 9-oxo-ODA using a mild oxidizing agent to avoid isomerization.[1]

Q3: Why is the choice of oxidizing agent critical for the synthesis of 9-oxo-ODA?

A3: The choice of oxidizing agent is crucial because harsh or non-selective agents can cause isomerization of the conjugated double bonds, leading to a mixture of isomers and a reduced yield of the desired product. Mild and selective oxidizing agents, such as Dess-Martin periodinane or reagents like Bobbitt's salt, are recommended to preserve the stereochemistry of the double bonds.

Q4: How should 9-oxo-ODA be stored to ensure its stability?

A4: 9-oxo-ODA is sensitive to degradation and should be stored with care. Commercial suppliers recommend storing it in a suitable solvent, such as ethanol, at -20°C or lower. To further ensure stability, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles and to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. With proper storage, 9-oxo-ODA can be stable for at least two years.

Q5: What are the primary biological activities of 9-oxo-ODA?

A5: 9-oxo-ODA is a known potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), which is a key regulator of lipid metabolism. Its ability to activate PPARα makes it a molecule of interest for research into metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 9-oxo-ODA.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of 9-oxo-ODA 1. Incomplete oxidation of the 9-HODE precursor. 2. Degradation of the product during reaction workup or purification.1. Ensure the oxidizing agent is fresh and active. Optimize reaction time and temperature. Consider using a slight excess of the oxidizing agent. 2. Perform all steps at low temperatures and protect the reaction mixture and product from light. Use degassed solvents to minimize oxidation. Avoid prolonged exposure to silica gel during chromatography.
Presence of Multiple Isomers in the Final Product 1. Isomerization during the oxidation step. 2. Isomerization during purification.1. Use a mild and selective oxidizing agent (e.g., Dess-Martin periodinane, Bobbitt's reagent). Maintain a low reaction temperature. 2. Use flash column chromatography with a non-polar solvent system to minimize the time the compound spends on the column. Consider alternative purification methods like preparative HPLC for better separation.
Product Degradation During Storage 1. Improper storage conditions (temperature, light, oxygen exposure). 2. Presence of impurities that catalyze degradation.1. Store the purified 9-oxo-ODA in a suitable solvent (e.g., ethanol) at -20°C or below. Aliquot samples to avoid repeated freeze-thaw cycles. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure high purity of the final product through careful purification. Use high-purity solvents for storage.
Incomplete Reaction (Precursor Remains) 1. Insufficient amount of oxidizing agent. 2. Inactive oxidizing agent. 3. Sub-optimal reaction conditions (time, temperature).1. Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). 2. Use a freshly opened or properly stored bottle of the oxidizing agent. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Adjust the temperature as recommended for the specific oxidizing agent being used.

Quantitative Data Summary

Table 1: Comparison of Oxidizing Agents for 9-HODE to 9-oxo-ODA Conversion

Oxidizing Agent Characteristics Typical Reaction Conditions Expected Outcome/Yield
Dess-Martin Periodinane (DMP) Mild and selective.Room temperature, short reaction times.Good yields with minimal isomerization.
Pyridinium Chlorochromate (PCC) More aggressive than DMP.Room temperature.Can be effective, but may lead to some side products and requires careful purification.
Bobbitt's Reagent (4-acetamido-TEMPO) Mild and highly selective.Low temperature (0°C to room temperature).High yield of the desired isomer with minimal byproducts.
Swern Oxidation Requires cryogenic temperatures.-78°C to room temperature.Good yields, but requires careful control of temperature and handling of reagents.

Table 2: Stability and Storage of 9-oxo-ODA

Parameter Condition Recommendation
Temperature Labile at elevated temperatures.Store at -20°C or below. Perform reactions at low temperatures.
Light Sensitive to UV light, which can cause isomerization.Protect from light using amber vials or by wrapping containers in foil.
pH Susceptible to degradation in strong acidic or basic conditions.Maintain a neutral pH during workup and storage.
Oxygen Prone to oxidation.Use degassed solvents and store under an inert atmosphere (argon or nitrogen).

Experimental Protocols

Key Experiment: Chemoenzymatic Synthesis of this compound

This protocol is a general guideline for the synthesis of 9-oxo-ODA from linoleic acid.

Step 1: Enzymatic Formation of 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE)

  • Prepare a solution of linoleic acid in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Add a lipoxygenase that produces the 9-hydroperoxide (e.g., from tomato or specific recombinant sources).

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C) with gentle stirring and aeration.

  • Monitor the reaction progress by UV spectroscopy, observing the increase in absorbance at 234 nm, which is characteristic of the conjugated diene hydroperoxide.

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., HCl).

  • Extract the 9S-HPODE with an organic solvent (e.g., diethyl ether).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature.

Step 2: Reduction of 9S-HPODE to 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9S-HODE)

  • Dissolve the crude 9S-HPODE in a suitable solvent (e.g., methanol).

  • Cool the solution to 0°C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction mixture at 0°C until the reduction is complete (monitor by TLC).

  • Quench the reaction by adding a weak acid (e.g., acetic acid).

  • Extract the 9S-HODE with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the 9S-HODE by flash column chromatography on silica gel.

Step 3: Oxidation of 9S-HODE to this compound

  • Dissolve the purified 9S-HODE in a dry, inert solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent, such as Dess-Martin periodinane or Bobbitt's reagent with a co-oxidant.

  • Stir the reaction at a low temperature (e.g., 0°C to room temperature) and protect from light.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and wash the organic phase with an appropriate aqueous solution (e.g., sodium thiosulfate for DMP).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, 9-oxo-ODA, by flash column chromatography on silica gel using a non-polar eluent system or by preparative HPLC.

Visualizations

Diagrams of Key Processes

experimental_workflow cluster_step1 Step 1: Enzymatic Hydroperoxidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation cluster_purification Purification & Analysis linoleic_acid Linoleic Acid hpode 9S-HPODE linoleic_acid->hpode O2 lipoxygenase Lipoxygenase hode 9S-HODE hpode->hode nabh4 NaBH4 oxo_oda 9-oxo-ODA hode->oxo_oda oxidizing_agent Mild Oxidizing Agent (e.g., DMP) purification Flash Chromatography / HPLC oxo_oda->purification analysis NMR / MS purification->analysis

Caption: Experimental workflow for the chemoenzymatic synthesis of 9-oxo-ODA.

troubleshooting_logic start Low Yield? check_oxidation Incomplete Oxidation? start->check_oxidation Yes check_isomers Multiple Isomers? start->check_isomers No check_degradation Product Degradation? check_oxidation->check_degradation No solution_oxidation Use fresh/excess oxidizing agent. Optimize time/temp. check_oxidation->solution_oxidation Yes solution_degradation Work at low temp. Protect from light. Use degassed solvents. check_degradation->solution_degradation Yes solution_isomers_oxidation Use mild oxidizing agent. Low reaction temp. check_isomers->solution_isomers_oxidation Yes solution_isomers_purification Minimize time on column. Use non-polar solvents. solution_isomers_oxidation->solution_isomers_purification

Caption: Troubleshooting logic for common issues in 9-oxo-ODA synthesis.

ppar_pathway cluster_extracellular cluster_cellular Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response oxo_oda 9-oxo-ODA ppar PPARα oxo_oda->ppar Binds to and activates ppre PPRE (Peroxisome Proliferator Response Element) ppar->ppre Heterodimerizes with RXR and binds to PPRE rxr RXR target_genes Target Genes (e.g., for fatty acid oxidation) ppre->target_genes Regulates transcription mrna mRNA target_genes->mrna Transcription proteins Proteins mrna->proteins Translation response Increased Fatty Acid Oxidation Decreased Triglyceride Accumulation proteins->response

Caption: Signaling pathway of 9-oxo-ODA via PPARα activation.

References

Technical Support Center: Quantification of 9-Oxo-10,12-octadecadienoic acid (9-Keto-OD)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 9-Oxo-10,12-octadecadienoic acid (9-Keto-OD, also known as 9-oxo-ODE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the accurate measurement of this bioactive lipid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the quantification of 9-Keto-OD in a question-and-answer format, offering practical solutions to specific experimental issues.

Q1: I am observing low or no signal for my 9-Keto-OD analyte. What are the common causes?

A1: Low signal intensity for 9-Keto-OD is a frequent issue stemming from several factors:

  • Analyte Instability: 9-Keto-OD is susceptible to degradation, especially when exposed to heat, light, and pH extremes.[1] Proper storage at -80°C is crucial for long-term stability.[2] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[2]

  • Inefficient Extraction: The recovery of 9-Keto-OD from the sample matrix can be incomplete. Optimization of the extraction method, whether solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical.

  • Poor Ionization Efficiency: In mass spectrometry, 9-Keto-OD may exhibit poor ionization, leading to a weak signal.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of 9-Keto-OD, reducing its signal.

Q2: My results show multiple peaks for a single 9-Keto-OD standard. What could be the reason?

A2: The presence of multiple peaks for a single standard is a strong indicator of isomerization.[3] 9-Keto-OD can undergo keto-enol tautomerization, where the keto form equilibrates with its enol isomer.[3] This can be exacerbated by high temperatures in the GC inlet or on the LC column. Additionally, the conjugated diene system in 9-Keto-OD can isomerize from the trans/cis configuration to the more stable trans/trans form.

Troubleshooting Steps:

  • Optimize Derivatization for GC-MS: To prevent on-column isomerization during GC-MS analysis, a two-step derivatization is recommended. First, protect the ketone group by converting it to a stable methoxime derivative. Second, derivatize the carboxylic acid group to increase volatility.

  • Control Temperature: Maintain low temperatures during sample preparation and analysis wherever possible.

  • Check Solvent Compatibility: Ensure the sample is dissolved in a solvent compatible with the analytical column's stationary phase.

Q3: I'm experiencing poor recovery of 9-Keto-OD during sample preparation. How can I improve this?

A3: Improving recovery rates often involves optimizing the extraction procedure. A study on linoleic acid oxides in Baijiu reported recovery rates between 87.25% and 119.44% using a validated LC-MS/MS method.

Recommendations for Improving Recovery:

  • Method Selection: For complex matrices like plasma, a combination of protein precipitation followed by SPE or LLE is often effective.

  • SPE Optimization: Use a C18 SPE cartridge. Condition the cartridge with methanol and water, load the acidified sample, wash with a low-polarity solvent to remove impurities, and then elute 9-Keto-OD with methanol followed by ethyl acetate.

  • LLE Optimization: For LLE, ensure appropriate solvent selection and pH adjustment to maximize the partitioning of 9-Keto-OD into the organic phase. A common method for oxidized fatty acids in plasma involves extraction with a hexane/2-propanol mixture after acidification.

Q4: My chromatogram shows significant peak tailing. What are the likely causes and solutions?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase.

  • Column Contamination: Buildup of contaminants on the column frit or packing material.

  • Column Overload: Injecting too much sample.

Solutions:

  • Mobile Phase Modification: Add a small amount of a weak acid, like formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing.

  • Use a Guard Column: A guard column can help protect the analytical column from contamination.

  • Sample Dilution: If column overload is suspected, dilute the sample or reduce the injection volume.

Quantitative Data Summary

The following tables summarize quantitative data from validated analytical methods for 9-Keto-OD and related oxidized linoleic acid metabolites.

Table 1: Method Validation Parameters for 9-Oxo-ODE Quantification

Parameter Matrix Method Value Reference
Limit of Quantitation (LOQ) Rat Plasma Q-TOF MS 9.7–35.9 nmol/L
Limit of Detection (LOD) Baijiu LC-MS/MS 0.4 ppb
Recovery Baijiu LC-MS/MS 87.25–119.44%
Reproducibility (CV) Rat Plasma Q-TOF MS < 18.5%
Linearity (r²) Rat Plasma Q-TOF MS > 0.991

| Linearity (r²) | Baijiu | LC-MS/MS | > 0.9990 | |

Table 2: Intraday and Interday Precision for Oxidized Fatty Acid Analysis

Analyte Concentration Intraday CV% Interday CV%
9-oxoODE Low 3-5% 3-5%
9-oxoODE High < 10% < 10%

Data adapted from a representative LC-MS/MS method for oxidized fatty acids.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 9-Keto-OD in Plasma

This protocol is based on established methods for the analysis of oxidized fatty acids in biological matrices.

  • Sample Preparation (Hydrolysis and Extraction):

    • To 200 µL of plasma, add an appropriate internal standard (e.g., deuterated 9-Keto-OD).

    • For the analysis of total 9-Keto-OD (free and esterified), perform alkaline hydrolysis by adding NaOH and incubating at 60°C for 30 minutes.

    • Acidify the sample to pH 3-4 with a dilute acid.

    • Perform liquid-liquid extraction by adding 1.0 mL of a water/2-propanol/hexane (2/20/30, v/v/v) solution with 10% acetic acid, vortexing, and then adding 2.0 mL of hexane.

    • Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 85% methanol).

  • LC-MS/MS Analysis:

    • LC System: HPLC system with a C18 reversed-phase column (e.g., 2.1 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 0.2% acetic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid or Methanol with 0.2% acetic acid.

    • Gradient Elution: Start with a high aqueous mobile phase composition and gradually increase the organic mobile phase to elute 9-Keto-OD. A typical gradient might start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.2-0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for 9-Keto-OD. The precursor ion [M-H]⁻ is m/z 293.2.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a 9-Keto-OD standard.

    • Calculate the concentration of 9-Keto-OD in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Troubleshooting Workflow for 9-Keto-OD Quantification

Troubleshooting_Workflow start Start: Poor Quantification of 9-Keto-OD issue_identification Identify the Issue start->issue_identification low_signal Low or No Signal issue_identification->low_signal Symptom multiple_peaks Multiple Peaks issue_identification->multiple_peaks Symptom poor_recovery Poor Recovery issue_identification->poor_recovery Symptom peak_tailing Peak Tailing issue_identification->peak_tailing Symptom check_stability Check Analyte Stability - Storage at -80°C? - Fresh Aliquots? low_signal->check_stability Potential Cause optimize_ms Optimize MS Conditions - Ionization Source Parameters - Check for Ion Suppression low_signal->optimize_ms Potential Cause optimize_extraction Optimize Extraction - SPE/LLE Protocol - pH Adjustment low_signal->optimize_extraction Potential Cause check_isomerization Check for Isomerization - High Temperature Exposure? - Derivatization Needed (GC)? multiple_peaks->check_isomerization Potential Cause poor_recovery->optimize_extraction Potential Cause check_chromatography Check Chromatography - Column Contamination? - Mobile Phase pH peak_tailing->check_chromatography Potential Cause solution Solution Implemented check_stability->solution optimize_ms->solution check_isomerization->solution optimize_extraction->solution check_chromatography->solution end End: Accurate Quantification solution->end

Caption: A troubleshooting decision tree for addressing common issues in 9-Keto-OD quantification.

Chemical Instability and Isomerization of 9-Keto-OD

Instability_Pathways cluster_main 9-Keto-10(E),12(Z)-octadecadienoic acid (Native Form) cluster_isomers Isomerization Products cluster_degradation Degradation native_form 9-Keto-OD (10E, 12Z) enol_tautomer Enol Tautomer native_form->enol_tautomer Keto-Enol Tautomerization (Heat, pH) trans_trans_isomer 9-Keto-OD (10E, 12E) native_form->trans_trans_isomer Geometric Isomerization (Light, Heat) degradation_products Degradation Products native_form->degradation_products Oxidation, Decarboxylation enol_tautomer->native_form

Caption: Key instability and isomerization pathways of 9-Keto-OD during analytical procedures.

References

Artifact formation during 9-Oxo-10,12-octadecadienoic acid sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with 9-Oxo-10,12-octadecadienoic acid (9-Keto-OD).

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize artifact formation and ensure accurate quantification of this compound (9-Keto-OD) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifact formation when analyzing 9-Keto-OD?

The primary challenges in analyzing 9-Keto-OD stem from its chemical structure: a conjugated dienone system. This makes it susceptible to several types of artifact formation:

  • Isomerization: The conjugated double bonds (10E, 12Z) can easily isomerize to other forms (e.g., E,E isomers) when exposed to heat, light, or acidic/basic conditions.[1] This is a major cause of multiple or unexpected peaks during chromatography.

  • Auto-oxidation: Like other polyunsaturated fatty acids, 9-Keto-OD can be non-enzymatically oxidized, creating additional oxylipin artifacts. The use of antioxidants like butylated hydroxytoluene (BHT) during extraction is recommended to prevent this.[2]

  • Analyte Degradation: High temperatures, particularly during GC-MS analysis without proper derivatization, can cause degradation of the molecule.[3][4] While 9-Keto-OD is a gamma-keto acid and more stable than beta-keto acids, thermal stress should still be minimized.

Q2: Why is derivatization essential for GC-MS analysis of 9-Keto-OD?

Derivatization is a critical step for successful GC-MS analysis of 9-Keto-OD for two main reasons:

  • To Increase Volatility: The carboxylic acid group makes the molecule non-volatile. Derivatization, typically by converting it to a trimethylsilyl (TMS) ester, is necessary to allow the compound to travel through the GC column.

  • To Prevent On-Column Artifacts: The ketone group is reactive and can undergo tautomerization (keto-enol equilibrium) at high temperatures in the GC inlet, leading to multiple, poorly resolved peaks. A methoximation step using methoxyamine hydrochloride is performed first to "lock" the ketone into a stable methoxime derivative, preventing this isomerization during the analysis.

Q3: Should I use LC-MS/MS or GC-MS for my analysis?

Both techniques are suitable, but the choice depends on your specific needs:

  • LC-MS/MS: This is the preferred method for analyzing the native form of 9-Keto-OD without derivatization. It is highly sensitive and specific, operating at lower temperatures, which minimizes the risk of thermal degradation and isomerization during analysis.[5]

  • GC-MS: This technique offers excellent chromatographic resolution but requires a two-step derivatization process (methoximation followed by silylation) to ensure the analyte is volatile and stable. If protocols are followed carefully, it provides reliable quantification.

Q4: How should I store my samples and extracts to ensure the stability of 9-Keto-OD?

To prevent degradation and artifact formation during storage, samples should be processed quickly at low temperatures. If immediate analysis is not possible, extracts should be stored under an inert gas (like nitrogen or argon) at -80°C. Adding an antioxidant during the initial extraction can also help preserve the integrity of the analyte during storage.

Data Presentation: Factors Contributing to Artifact Formation

FactorPotential ArtifactMechanismMitigation Strategy
Heat Degradation, IsomerizationProvides energy for thermal decomposition and isomerization of the conjugated diene system.Avoid excessive heat during solvent evaporation (<40°C). For GC-MS, use a two-step derivatization to stabilize the molecule.
Acidic Conditions (pH < 6) IsomerizationCatalyzes the isomerization of the conjugated double bonds.Maintain neutral pH during extraction and storage. Use buffered solutions if necessary.
Basic Conditions IsomerizationCan catalyze the rearrangement of the conjugated diene system.Maintain neutral pH. Avoid harsh basic conditions during hydrolysis unless carefully controlled.
UV Light / Air Exposure Oxidation, IsomerizationPromotes free-radical auto-oxidation and can provide energy for cis-trans isomerization.Work in low light or use amber vials. Store samples under inert gas (N₂ or Ar). Add antioxidants (e.g., BHT) during extraction.
Incomplete Derivatization (GC-MS) Multiple Peaks, Low SignalUnprotected keto groups can tautomerize in the hot GC inlet; unprotected carboxyl groups will not be volatile.Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature for both methoximation and silylation steps.

Experimental Protocols & Workflows

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the extraction and analysis of 9-Keto-OD from a biological matrix.

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Homogenize Sample (add antioxidant, e.g., BHT) B 2. Spike Internal Standard (e.g., 9-HODE-d4) A->B C 3. Liquid-Liquid or Solid-Phase Extraction B->C D LC-MS/MS Analysis C->D Direct Analysis E Derivatization (Methoximation + Silylation) C->E For GC Analysis G 4. Data Processing & Quantification D->G F GC-MS Analysis E->F F->G

Caption: General workflow for 9-Keto-OD analysis.

Protocol 1: Solid-Phase Extraction (SPE) of 9-Keto-OD

This protocol is adapted from generalized methods for oxylipin extraction from plasma.

  • Sample Pre-treatment: To 100 µL of plasma, add a suitable deuterated internal standard. Precipitate proteins by adding 300 µL of ice-cold methanol containing an antioxidant (e.g., 0.005% BHT). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for SPE.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 drop/second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the 9-Keto-OD and other lipids with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is essential for preventing on-column artifacts.

  • Drying: Ensure the extracted sample is completely dry. Evaporate the solvent under a gentle stream of nitrogen. The presence of water will interfere with the reactions.

  • Step 1: Methoximation (Keto Group Protection):

    • Add 50 µL of Methoxyamine hydrochloride (MEOX) solution (e.g., 20 mg/mL in pyridine) to the dried sample.

    • Vortex briefly to ensure the sample is fully dissolved.

    • Seal the vial tightly and heat at 60°C for 60 minutes. This reaction converts the reactive ketone group into a stable methoxime derivative.

    • Allow the vial to cool completely to room temperature.

  • Step 2: Silylation (Carboxyl Group Protection):

    • Add 50 µL of a silylation agent such as BSTFA + 1% TMCS to the cooled reaction mixture.

    • Seal the vial tightly again and heat at 70°C for 30-45 minutes. This reaction converts the carboxylic acid group into a volatile trimethylsilyl (TMS) ester.

    • Allow the vial to cool to room temperature.

  • Analysis: The sample is now derivatized and ready for immediate injection into the GC-MS system. Do not store the derivatized sample for extended periods.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Analyte Signal Incomplete Extraction: Poor recovery from the sample matrix.Analyte Degradation: Sample degraded during storage or processing due to heat or oxidation.Incomplete Derivatization (GC-MS): Reagents may be old or contaminated with water.Optimize Extraction: Ensure correct pH and solvent polarity for LLE or SPE. Use an internal standard to monitor recovery.Control Conditions: Keep samples on ice. Use antioxidants (BHT). Evaporate solvents at <40°C. Store at -80°C under inert gas.Check Reagents: Use fresh, anhydrous derivatization reagents and solvents. Ensure reaction times and temperatures are optimal.
Multiple or Split Peaks for a Single Analyte Isomerization: The conjugated diene has rearranged due to exposure to acid, base, heat, or light.Incomplete Methoximation (GC-MS): The unprotected keto group is undergoing tautomerization in the hot GC inlet, creating multiple derivatives (e.g., syn- and anti-isomers of the oxime).Chromatographic Issues: Improper column installation, contaminated GC inlet liner, or mismatch between solvent and stationary phase polarity.Prevent Isomerization: Maintain neutral pH, protect from light with amber vials, and minimize heat exposure.Ensure Complete Reaction: Confirm that the methoximation step runs to completion before adding the silylation reagent. Increase reaction time or temperature if necessary.GC Maintenance: Re-cut and install the column correctly. Clean or replace the inlet liner. Ensure the sample solvent is compatible with the column phase (e.g., avoid injecting highly polar solvents on non-polar columns in splitless mode).
Poor Reproducibility (Varying Peak Areas) Inconsistent Extraction Efficiency: Variations in manual extraction steps.Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte.Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection.Use Internal Standards: Spike all samples, standards, and QCs with a stable isotope-labeled internal standard at the very beginning of the sample preparation to correct for variability.Improve Cleanup: Optimize the SPE wash step to better remove interfering matrix components. Adjust chromatography to separate the analyte from the suppression zone.Cool Autosampler: Use a cooled autosampler (e.g., 4°C) and analyze samples as quickly as possible after preparation.
Visualization of Key Processes
Isomerization of the Conjugated Diene System

A primary artifact is the isomerization of the native 10E, 12Z double bond configuration to the more thermodynamically stable 10E, 12E form.

G cluster_0 cluster_1 A 9-Oxo-10(E),12(Z)-octadecadienoic acid B 9-Oxo-10(E),12(E)-octadecadienoic acid A->B Isomerization (Heat, Acid, Base, Light)

Caption: Isomerization of 9-Keto-OD to its E,E isomer.

Troubleshooting Logic: Multiple Peaks

This diagram illustrates a logical flow for diagnosing the cause of unexpected multiple peaks in a chromatogram.

G A Problem: Multiple or Split Peaks Observed B Are you using GC-MS? A->B C Check for Isomerization: - Was sample exposed to heat/light? - Was pH controlled? B->C No (LC-MS) D Review Derivatization: - Reagents fresh/anhydrous? - Methoximation complete? B->D Yes E Check GC System: - Re-install column - Clean/replace inlet liner - Check solvent compatibility C->E If isomerization is unlikely D->E If derivatization is OK

Caption: Troubleshooting flowchart for multiple peaks.

References

Method validation for 9-Oxo-10,12-octadecadienoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analysis of 9-Oxo-10,12-octadecadienoic acid (9-Keto-OD). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable quantification of this important oxidized lipid mediator.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the analysis of 9-Keto-OD, presented in a question-and-answer format.

Question 1: I am observing very low or no signal for my 9-Keto-OD analyte. What are the common causes?

Low signal intensity is a frequent challenge in the analysis of keto acids. The primary reasons often relate to the molecule's chemical properties and the analytical method.[1]

  • Poor Ionization Efficiency: Keto acids like 9-Keto-OD can exhibit poor ionization, especially with electrospray ionization (ESI), leading to a weak signal.[1]

  • Analyte Instability: 9-Keto-OD and its isomers can be unstable, potentially degrading during sample preparation, storage, or analysis.[2][3][4]

  • Suboptimal LC-MS Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression. Incorrect mass spectrometer settings, such as source parameters or collision energy, can also significantly reduce signal.

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances (e.g., phospholipids, salts) from the biological matrix can suppress the analyte signal.

  • Low Endogenous Concentrations: 9-Keto-OD is often present at very low concentrations in biological samples, which can be below the instrument's limit of detection.

Question 2: How can I improve the signal intensity of 9-Keto-OD?

Several strategies can be employed to enhance the signal:

  • Chemical Derivatization: This is a highly effective method to improve ionization efficiency. Derivatizing the keto group with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can significantly boost the signal in mass spectrometry.

  • Optimize Mass Spectrometer Settings: Systematically optimize source parameters, including capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature, to ensure efficient droplet formation and ionization. Ensure the instrument is properly tuned and calibrated for the target analyte.

  • Refine Liquid Chromatography: Adjust the mobile phase composition, gradient, and column chemistry to improve peak shape and move the 9-Keto-OD peak away from regions of ion suppression.

  • Improve Sample Cleanup: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove matrix components that interfere with ionization.

Question 3: My chromatogram shows poor peak shape (tailing, splitting, or broadening). What should I do?

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Peak Tailing: This can be caused by secondary interactions between the acidic 9-Keto-OD and the column material, or by contamination at the column inlet. Consider using a different column, adjusting the mobile phase pH, or flushing the column.

  • Peak Splitting: This may indicate a partially plugged column frit, a column void, or an injection solvent that is too strong compared to the mobile phase. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.

  • Peak Broadening: Column overload, extra-column volume (e.g., excessively long tubing), or column degradation can lead to broad peaks. Try reducing the injection volume or sample concentration.

Question 4: I'm observing shifts in retention time. What is the cause?

Retention time instability compromises analyte identification and reproducibility.

  • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of additives can cause shifts. Prepare fresh mobile phases regularly.

  • Column Equilibration: Insufficient column equilibration time between injections can lead to drifting retention times. Ensure at least 10 column volumes are passed through before the next injection.

  • Column Temperature: Fluctuations in the column oven temperature can affect retention. Ensure the temperature is stable and accurate.

  • Flow Rate Changes: Worn pump seals or air bubbles in the pump can cause flow rate fluctuations. Purge the system and check for leaks.

Question 5: How do I handle potential interference from 9-Keto-OD isomers?

9-Keto-OD has isomers, such as 13-Oxo-9,11-octadecadienoic acid (13-Keto-OD), which may be present in samples and can interfere with quantification if not properly separated.

  • Chromatographic Resolution: The primary strategy is to develop a liquid chromatography method with sufficient resolving power to separate the isomers. This may require testing different columns (e.g., C18, PFP) and optimizing the mobile phase gradient.

  • Mass Spectrometry: While isomers often have the same precursor ion mass, their product ion spectra upon fragmentation (MS/MS) may differ. Utilize specific Multiple Reaction Monitoring (MRM) transitions for 9-Keto-OD and its isomers if unique fragments can be identified.

Quantitative Data Summary

Direct quantitative data for 9-Keto-OD method validation is not always extensively reported. The table below provides representative validation data for related oxidized fatty acids to offer a reference for expected performance.

ParameterTypical ValueSource MatrixAnalytical MethodReference
Recovery 87.25 – 119.44%Baijiu (Spiked)LC-MS/MS
Precision (%RSD) < 6.96%Baijiu (Spiked)LC-MS/MS
Linearity (R²) > 0.95GeneralLC-MS/MS
Lower Limit of Quantification (LLQ) Analyte DependentBiological SamplesLC-MS/MS

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of 9-Keto-OD in Biological Plasma

This protocol provides a typical workflow for the extraction and quantification of 9-Keto-OD.

  • Internal Standard Spiking: To 100 µL of plasma, add an appropriate deuterated internal standard (e.g., 9-Keto-OD-d4).

  • Protein Precipitation & Extraction:

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) - Optional (for cleaner samples):

    • Condition a mixed-mode SPE cartridge with methanol followed by water.

    • Load the supernatant.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the 9-Keto-OD with an appropriate solvent like methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.

    • Gradient: A linear gradient from 30% B to 100% B over 10-15 minutes.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: The precursor ion for 9-Keto-OD ([M-H]⁻) is m/z 293.2 (or 291.2 for other isomers). Product ions must be determined by fragmentation analysis.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a 9-Keto-OD analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD Precip Protein Precipitation ISTD->Precip SPE Solid-Phase Extraction (SPE) Precip->SPE Dry Dry & Reconstitute SPE->Dry LC LC Separation Dry->LC MS MS/MS Detection LC->MS Quant Quantification (Calibration Curve) MS->Quant Result Final Concentration Quant->Result

Caption: A typical experimental workflow for 9-Keto-OD quantification.

troubleshooting_workflow Start Low / No Signal for 9-Keto-OD CheckTune Is MS Tuned & Calibrated? Start->CheckTune TuneMS Tune & Calibrate MS CheckTune->TuneMS No CheckSource Optimize Source Parameters? CheckTune->CheckSource Yes TuneMS->CheckSource OptimizeSource Optimize Gas Flow, Temp, Voltage CheckSource->OptimizeSource No CheckLC Review LC Chromatogram CheckSource->CheckLC Yes OptimizeSource->CheckLC ImproveLC Optimize Gradient & Column CheckLC->ImproveLC Poor Peak Shape or Co-elution CheckSamplePrep Is Sample Prep Adequate? CheckLC->CheckSamplePrep Good Peak Shape ImproveLC->CheckSamplePrep ImproveSamplePrep Enhance Cleanup (e.g., SPE) CheckSamplePrep->ImproveSamplePrep No / Matrix Effects ConsiderDeriv Consider Chemical Derivatization CheckSamplePrep->ConsiderDeriv Yes ImproveSamplePrep->ConsiderDeriv End Signal Improved ConsiderDeriv->End

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: 9-Oxo-10,12-octadecadienoic acid (9-KODE) Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of 9-oxo-10,12-octadecadienoic acid (9-KODE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of 9-KODE.

Frequently Asked Questions (FAQs)

Q1: What is this compound (9-KODE) and why is it important?

This compound (9-KODE) is an oxidized lipid mediator derived from linoleic acid. It is of significant interest in biomedical research due to its biological activities, including its role as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα is crucial in regulating lipid metabolism, and 9-KODE has been shown to decrease triglyceride accumulation in hepatocytes.[1][2] Additionally, 9-KODE has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential as a therapeutic agent.

Q2: What are the common analytical techniques used for 9-KODE detection?

The most common and robust analytical methods for the quantification of 9-KODE are based on mass spectrometry coupled with chromatographic separation. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for oxylipin analysis due to its high sensitivity and selectivity. It allows for the separation of 9-KODE from other lipids and isomers, followed by specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for 9-KODE analysis, but it typically requires derivatization of the analyte to increase its volatility. While a powerful technique, matrix interferences can be a challenge in complex samples.[3][4]

Q3: What are the expected mass spectral characteristics of 9-KODE?

In negative ion mode electrospray ionization (ESI), 9-KODE typically forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 293.2. The fragmentation of this precursor ion provides characteristic product ions that are used for identification and quantification in MS/MS analysis. Common fragments include ions resulting from cleavage around the keto group and conjugated double bonds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the detection and quantification of 9-KODE.

Issue 1: Poor or No Signal for 9-KODE

Question: I am not detecting a signal for 9-KODE in my samples, or the signal is very weak. What are the possible causes and solutions?

Answer:

Several factors can contribute to a weak or absent 9-KODE signal. A systematic approach to troubleshooting is recommended.

  • Sample Preparation and Extraction: 9-KODE is an oxylipin and can be present at low concentrations in biological matrices. Inefficient extraction can lead to significant analyte loss.

    • Recommendation: Ensure that your sample preparation protocol is optimized for oxylipins. This often involves an initial protein precipitation step followed by solid-phase extraction (SPE) to enrich the lipid fraction and remove interfering substances. A detailed protocol is provided in the "Experimental Protocols" section.

  • Analyte Instability: Oxylipins can be susceptible to degradation.

    • Recommendation: Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracted samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Mass Spectrometer Settings: Incorrect mass spectrometer parameters will prevent the detection of 9-KODE.

    • Recommendation: Verify that the mass spectrometer is set to monitor the correct precursor and product ion transitions for 9-KODE in negative ion mode. The precursor ion is [M-H]⁻ at m/z 293.2. Optimize the collision energy to achieve the most abundant and stable fragment ions.

  • Chromatographic Issues: Poor chromatographic peak shape or retention time shifts can lead to a reduced signal.

    • Recommendation: Check the condition of your LC column. Ensure the mobile phase composition and gradient are appropriate for separating oxylipins.

Issue 2: Inconsistent or Non-Reproducible Quantification Results

Question: My quantitative results for 9-KODE are highly variable between replicate injections or different sample preparations. What could be the cause?

Answer:

Inconsistent quantification is a common challenge in lipidomics and can be addressed by carefully evaluating several aspects of the analytical workflow.

  • Matrix Effects: The sample matrix can significantly impact the ionization efficiency of 9-KODE, leading to ion suppression or enhancement.[5]

    • Recommendation: The use of a stable isotope-labeled internal standard (SIL-IS) for 9-KODE is highly recommended to compensate for matrix effects. The SIL-IS should be added to the sample at the earliest stage of preparation to account for variability in both extraction and ionization. If a specific SIL-IS for 9-KODE is unavailable, a structurally similar oxylipin SIL-IS can be used, but its performance must be carefully validated.

  • Sample Preparation Variability: Inconsistent sample preparation can introduce significant errors.

    • Recommendation: Standardize your sample preparation protocol and ensure all steps are performed consistently. This includes precise volume measurements, consistent incubation times, and uniform handling of SPE cartridges.

  • Calibration Curve Issues: An improperly prepared or degraded calibration curve will lead to inaccurate quantification.

    • Recommendation: Prepare fresh calibration standards for each analytical batch. Ensure the concentration range of the calibration curve brackets the expected concentration of 9-KODE in your samples.

Issue 3: Suspected Interference from Other Compounds

Question: I am observing a peak at the expected retention time and m/z of 9-KODE, but I suspect it may be an interfering compound. How can I confirm the identity of my peak and resolve interferences?

Answer:

Distinguishing 9-KODE from interfering compounds, especially isomers, is critical for accurate quantification.

  • Isomeric Interference: The most common interference for 9-KODE is its positional isomer, 13-oxo-10,12-octadecadienoic acid (13-KODE). These isomers have the same mass and can have very similar chromatographic behavior.

    • Recommendation:

      • Chromatographic Separation: Optimize your LC method to achieve baseline separation of 9-KODE and 13-KODE. This may involve using a longer column, a shallower gradient, or a different column chemistry (e.g., a column with a different stationary phase).

      • Mass Spectrometry Fragmentation: While the precursor ions are the same, the product ion spectra of 9-KODE and 13-KODE may have different relative abundances of fragment ions. Analyze the fragmentation patterns of your sample peak and compare them to an authentic 9-KODE standard.

  • Matrix Interference: Other lipids or endogenous compounds in the sample matrix can co-elute with 9-KODE and have a similar m/z, leading to an overestimation of the 9-KODE concentration.

    • Recommendation:

      • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish 9-KODE from co-eluting interferences that have a slightly different elemental composition but the same nominal mass.

      • Improved Sample Cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. This could involve using a more selective SPE sorbent or adding a liquid-liquid extraction step.

Quantitative Data Summary

While specific quantitative data on the impact of interferences on 9-KODE detection is not extensively published, the following table provides a conceptual framework for evaluating and reporting such interferences. Researchers should aim to generate similar data during method validation.

Interfering SubstanceType of InterferencePotential Impact on 9-KODE QuantificationMitigation Strategy
13-oxo-10,12-octadecadienoic acid (13-KODE) Isobaric and Co-elutingOverestimation of 9-KODE concentration if not chromatographically resolved.Optimize LC method for baseline separation; use specific MS/MS transitions if fragmentation patterns differ significantly.
Other Oxylipin Isomers Isobaric and Potentially Co-elutingInaccurate quantification due to overlapping signals.High-resolution chromatography and analysis of fragmentation patterns against authentic standards.
Phospholipids Matrix Effect (Ion Suppression)Underestimation of 9-KODE concentration.Use of a stable isotope-labeled internal standard; optimize SPE cleanup to remove phospholipids.
Other Endogenous Lipids Matrix Effect (Ion Suppression/Enhancement)Inaccurate and imprecise quantification.Use of a stable isotope-labeled internal standard; thorough method validation with matrix-matched calibrants.

Experimental Protocols

Protocol: Extraction of 9-KODE from Plasma using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of 9-KODE and other oxylipins from plasma samples. It is recommended to optimize the protocol for your specific application and instrumentation.

Materials:

  • Plasma sample

  • Stable isotope-labeled 9-KODE internal standard (9-KODE-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18 or a mixed-mode sorbent)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the 9-KODE-d4 internal standard solution (concentration should be optimized based on expected endogenous levels). Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold methanol to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • SPE Column Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less non-polar impurities.

  • Elution: Elute the 9-KODE and other lipids with 1 mL of acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9-KODE 9-KODE FABP Fatty Acid Binding Protein 9-KODE->FABP Enters Cell PPARa_RXR_inactive PPARα-RXR (inactive) FABP->PPARa_RXR_inactive Transports 9-KODE PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism Increased Fatty Acid Oxidation & Decreased Triglycerides Target_Genes->Lipid_Metabolism

Caption: 9-KODE activates the PPARα signaling pathway.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection & Thawing IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation 3. Protein Precipitation (Methanol) IS_Spiking->Protein_Precipitation SPE 4. Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_MS 5. LC-MS/MS Analysis SPE->LC_MS Data_Analysis 6. Data Analysis & Quantification LC_MS->Data_Analysis Troubleshooting_Logic Problem Analytical Problem (e.g., No Signal, Poor Reproducibility) Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_LC Evaluate LC Performance Problem->Check_LC Check_MS Verify MS Parameters Problem->Check_MS Solution_Sample_Prep Optimize Extraction Use Internal Standard Check_Sample_Prep->Solution_Sample_Prep Solution_LC Change Column/ Optimize Gradient Check_LC->Solution_LC Solution_MS Confirm Transitions/ Optimize Voltages Check_MS->Solution_MS

References

Validation & Comparative

A Comparative Analysis of 9-Oxo-10,12-octadecadienoic acid and 13-Oxo-9,11-octadecadienoic acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two closely related oxidized linoleic acid metabolites: 9-Oxo-10,12-octadecadienoic acid (9-Oxo-ODA) and 13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODA). This document summarizes key quantitative data, outlines experimental methodologies for cited experiments, and visualizes relevant signaling pathways to aid in research and development decisions.

Quantitative Comparison of Biological Activities

The following table summarizes the key biological activities of 9-Oxo-ODA and 13-Oxo-ODA, highlighting their differential effects on crucial cellular processes.

Biological ActivityThis compound (9-Oxo-ODA)13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODA)Key Findings
PPARα Agonism Activates PPARα at concentrations of 10-20 µM.[1]A potent PPARα agonist, demonstrating stronger activity than 9-Oxo-ODA in luciferase reporter assays.[2][3][4]Both molecules are PPARα agonists, with the 13-oxo isomer exhibiting more potent activation.[2]
Anti-inflammatory Activity Potential anti-inflammatory effects have been suggested.Exhibits potent anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.13-Oxo-ODA has well-documented anti-inflammatory effects through multiple pathways; data for 9-Oxo-ODA is less direct.
Anti-cancer Activity Induces apoptosis in human ovarian (HRA) and cervical (HeLa, SiHa) cancer cells.Induces apoptosis and inhibits breast cancer stem cells by suppressing mammosphere formation and reducing the CD44high/CD24low and ALDH-positive cell populations.Both isomers demonstrate anti-cancer properties, but they appear to act through different mechanisms and in different cancer types.

Table 1: Comparative Biological Activities of 9-Oxo-ODA and 13-Oxo-ODA.

The following table provides specific IC50 values for the anti-cancer effects of 9-Oxo-ODA.

Cell LineCompoundIC50 ValueBiological EffectReference
HeLa (Cervical Cancer)9-Oxo-ODAs30.532 µMInhibition of cell proliferation
SiHa (Cervical Cancer)9-Oxo-ODAs25-50 µMInhibition of cell proliferation

Table 2: IC50 Values for the Anti-cancer Effects of 9-Oxo-ODA.

Signaling Pathways

The differential biological activities of 9-Oxo-ODA and 13-Oxo-ODA can be attributed to their modulation of distinct signaling pathways.

13-Oxo-ODA Anti-inflammatory Signaling

13-Oxo-ODA has been shown to exert its anti-inflammatory effects through the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, and the activation of the Nrf2/HO-1 antioxidant response.

G 13-Oxo-ODA Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 13_Oxo_ODA 13-Oxo-ODA IKK IKK 13_Oxo_ODA->IKK Inhibits MAPK MAPK (p38, ERK, JNK) 13_Oxo_ODA->MAPK Inhibits Keap1 Keap1 13_Oxo_ODA->Keap1 Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates TLR4->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB Releases NF_κB_n NF-κB NF_κB->NF_κB_n Translocates Nrf2 Nrf2 Nrf2->Keap1 Bound Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) NF_κB_n->Pro_inflammatory_Genes Induces Transcription ARE ARE Nrf2_n->ARE Binds HO_1 HO-1 ARE->HO_1 Induces Transcription

Caption: 13-Oxo-ODA inhibits LPS-induced inflammation.

PPARα Activation Signaling Pathway

Both 9-Oxo-ODA and 13-Oxo-ODA are agonists of PPARα, a key regulator of lipid metabolism. 13-Oxo-ODA is a more potent activator.

G PPARα Activation by 9-Oxo-ODA and 13-Oxo-ODA cluster_0 Cytoplasm cluster_1 Nucleus Oxo_ODA 9-Oxo-ODA or 13-Oxo-ODA PPARα PPARα Oxo_ODA->PPARα Binds & Activates PPARα_RXR PPARα-RXR Heterodimer PPARα->PPARα_RXR Heterodimerizes with RXR RXR RXR->PPARα_RXR PPRE PPRE PPARα_RXR->PPRE Binds Target_Genes Target Genes (e.g., CPT1a, AOX) PPRE->Target_Genes Regulates Transcription Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Target_Genes->Lipid_Metabolism Leads to

Caption: PPARα activation by Oxo-ODAs regulates lipid metabolism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PPARα Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the peroxisome proliferator-activated receptor alpha (PPARα).

Principle: Reporter cells, engineered to contain a luciferase reporter gene under the control of a PPARα-responsive promoter, are treated with the test compound. Activation of PPARα leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for PPARα activity.

Protocol:

  • Cell Seeding: Seed HepG2-tet-off-hPPARα-Luc cells (1.3 × 10⁴ cells/well) or other suitable reporter cells in a 96-well plate. Incubate in DMEM supplemented with 10% charcoal dextran-treated FBS.

  • Compound Treatment: Prepare 2x concentrated stocks of 9-Oxo-ODA and 13-Oxo-ODA in the appropriate screening medium. Add the test compounds at various concentrations to the cells. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 22-24 hours.

  • Lysis and Luciferase Detection: Discard the treatment media and add a prepared Luciferase Detection Reagent to each well.

  • Measurement: After a 5-minute reaction-rest period, quantify the light emission from each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if using a dual-luciferase system. Calculate the fold induction relative to the vehicle control.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

Principle: Single cancer stem cells, when cultured in non-adherent conditions with appropriate growth factors, can proliferate to form spherical colonies known as mammospheres. The efficiency of mammosphere formation is a measure of the cancer stem cell population.

Protocol:

  • Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231) and prepare a single-cell suspension.

  • Cell Seeding: Plate the cells at a low density (e.g., 3 × 10⁴ cells/well) in ultra-low attachment 6-well plates.

  • Compound Treatment: Add 13-Oxo-ODA at the desired concentrations to the culture medium.

  • Incubation: Culture the cells for 5-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres with a diameter greater than a specified size (e.g., >40 µm) using an inverted microscope.

  • Calculation: Calculate the mammosphere formation efficiency (MFE) using the formula: (Number of mammospheres / Number of cells seeded) x 100%.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This assay is used to identify and quantify the population of cells with high ALDH activity, a characteristic of cancer stem cells.

Principle: The ALDEFLUOR™ assay utilizes a fluorescent, non-toxic ALDH substrate (BAAA) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BAA) that is retained within the cells. The fluorescence intensity is proportional to ALDH activity and can be measured by flow cytometry.

Protocol:

  • Cell Suspension: Prepare a single-cell suspension of breast cancer cells at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ assay buffer.

  • Reagent Preparation: Activate the ALDEFLUOR™ reagent (BAAA).

  • Labeling: Add the activated ALDEFLUOR™ reagent to the cell suspension. For a negative control, treat a separate aliquot of cells with DEAB, a specific ALDH inhibitor, prior to adding the ALDEFLUOR™ reagent.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDHbr) population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

Conclusion

Both 9-Oxo-ODA and 13-Oxo-ODA exhibit significant biological activities with therapeutic potential. 13-Oxo-ODA emerges as a more potent PPARα agonist and has well-defined anti-inflammatory and anti-cancer stem cell properties. In contrast, 9-Oxo-ODA also demonstrates PPARα agonism and cytotoxic effects against specific cancer cell lines, though its broader biological activities and signaling mechanisms are less characterized. For researchers in drug development, these findings highlight 13-Oxo-ODA as a particularly promising lead for developing therapeutics targeting metabolic diseases, inflammation, and cancer. Further investigation into the detailed mechanisms of action for both compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to 9-Oxo-10,12-octadecadienoic Acid and Other PPARα Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) with other prominent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to PPARα Agonism

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism.[1] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation, making it a key therapeutic target for metabolic disorders such as dyslipidemia.[1][2] A variety of natural and synthetic compounds have been identified as PPARα agonists, each with distinct potencies and specificities. This guide focuses on comparing the naturally derived 9-oxo-ODA with other well-characterized PPARα agonists.

Quantitative Comparison of PPARα Agonist Potency

The potency of PPARα agonists is typically determined by their binding affinity (Ki or IC50 values) and their ability to activate the receptor in cellular assays (EC50 values). The following table summarizes the available quantitative data for 9-oxo-ODA and a selection of other PPARα agonists.

AgonistAgonist TypeTarget SpeciesAssay TypePotency (EC50/IC50)Reference
This compound (9-oxo-ODA) Natural-Luciferase AssayPotent activator; less potent than 13-oxo-ODA[3][4]
13-Oxo-9,11-octadecadienoic acid (13-oxo-ODA) NaturalHumanLuciferase AssayMore potent than 9-oxo-ODA and CLA
Conjugated Linoleic Acid (9Z,11E-CLA) NaturalHumanScintillation Proximity Assay140 nM (IC50)
Fenofibric Acid Synthetic (Fibrate)HumanTransactivation Assay9.47 µM (EC50)
GW7647 SyntheticHumanGAL4-PPAR Binding Assay6 nM (EC50)

Note: Direct comparison of absolute potency can be challenging due to variations in experimental assays and cell systems. The data presented here is for comparative purposes.

PPARα Signaling Pathway

The activation of PPARα by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagram illustrates the canonical PPARα signaling pathway.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARα Agonist (e.g., 9-oxo-ODA) PPARa_RXR_inactive PPARα/RXR Heterodimer (Inactive) Agonist->PPARa_RXR_inactive Binding Corepressors Corepressors (e.g., NCoR, SMRT) PPARa_RXR_inactive->Corepressors Dissociation PPARa_RXR_active PPARα/RXR Heterodimer (Active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR_active->PPRE Binding Coactivators Coactivators (e.g., PGC-1α, SRC-1) PPARa_RXR_active->Coactivators Recruitment Target_Genes Target Gene Transcription (e.g., CPT1A, ACOX1, PDK4) PPRE->Target_Genes Initiation mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis mRNA->Protein Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation) Protein->Metabolic_Effects Experimental_Workflow Compound Test Compound (e.g., 9-oxo-ODA) Luciferase_Assay PPARα Luciferase Reporter Assay Compound->Luciferase_Assay EC50_Determination Determine EC50 Value Luciferase_Assay->EC50_Determination Primary_Hepatocytes Treat Primary Hepatocytes EC50_Determination->Primary_Hepatocytes qPCR Quantitative Real-Time PCR (Target Gene Expression) Primary_Hepatocytes->qPCR Gene_Expression_Analysis Analyze Target Gene Upregulation qPCR->Gene_Expression_Analysis In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Dyslipidemia) Gene_Expression_Analysis->In_Vivo_Studies Efficacy_Safety_Assessment Assess Efficacy and Safety In_Vivo_Studies->Efficacy_Safety_Assessment

References

A Comparative Analysis of 9-Oxo-10,12-octadecadienoic Acid Across Tomato Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comprehensive comparative analysis of 9-Oxo-10,12-octadecadienoic acid (9-KODE), a bioactive lipid compound found in tomatoes, for researchers, scientists, and drug development professionals. 9-KODE has garnered significant interest for its role as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. This document summarizes the current knowledge on 9-KODE levels in different tomato species, details the experimental protocols for its quantification, and illustrates its biosynthetic and signaling pathways.

Quantitative Analysis of 9-KODE in Tomato Varieties

The concentration of 9-KODE can vary among different tomato varieties. The following table summarizes the reported levels of 9-Oxo-10(E),12(E)-octadecadienoic acid in the 'Momotaro' tomato variety, a common cultivar of Solanum lycopersicum.

Tomato VarietyTissue9-Oxo-10(E),12(E)-octadecadienoic acid (µg/g fresh weight)Reference
MomotaroGelatinous0.571 ± 0.081[Takahashi et al., 2014]
MomotaroSarcocarp0.535 ± 0.049[Takahashi et al., 2014]
MomotaroPeel1.053 ± 0.195[Takahashi et al., 2014]

Data are presented as mean ± SEM (n=3). This data is based on a study that also investigated the localization of 9-KODE and its isomers within the tomato fruit.

Experimental Protocols

Accurate quantification of 9-KODE in tomato samples is crucial for comparative studies. The following is a generalized protocol based on established methodologies for oxylipin analysis using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Extraction
  • Homogenization: Fresh tomato tissue (e.g., whole fruit, peel, or sarcocarp) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation of the analyte.

  • Extraction: The powdered sample is extracted with a solvent system suitable for lipophilic compounds. A common method involves using a mixture of methanol and water (e.g., 75% methanol). The sample is vortexed and then centrifuged to pellet solid debris.

  • Solid-Phase Extraction (SPE): The supernatant is further purified using a C18 SPE cartridge to remove interfering compounds. The cartridge is first conditioned with methanol and then equilibrated with water. The sample extract is loaded, and the cartridge is washed with water to remove polar impurities. The oxylipins, including 9-KODE, are then eluted with a more nonpolar solvent like ethyl acetate or a mixture of hexane and ethyl acetate.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen gas. The dried residue is then reconstituted in a small, precise volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Quantification
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used for the separation of oxylipins. A gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) is employed to achieve optimal separation of 9-KODE from its isomers and other matrix components.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion for 9-KODE ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity and sensitivity for quantification.

  • Quantification: The concentration of 9-KODE in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard and a calibration curve generated using a pure standard of 9-KODE.

Biosynthesis and Signaling Pathways of 9-KODE

The following diagrams illustrate the biosynthetic origin of 9-KODE and its subsequent activation of the PPARα signaling pathway.

G LA Linoleic Acid HPODE 9-Hydroperoxyoctadecadienoic acid (9-HPODE) LA->HPODE Lipoxygenase (LOX) KODE This compound (9-KODE) HPODE->KODE Hydroperoxide lyase

Caption: Biosynthesis of 9-KODE from linoleic acid in tomatoes.

G KODE 9-KODE PPARa PPARα KODE->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates MetabolicEffects Increased Fatty Acid Oxidation Decreased Triglycerides TargetGenes->MetabolicEffects Leads to

Caption: Activation of the PPARα signaling pathway by 9-KODE.

A Comparative Analysis of 9-Oxo-10,12-octadecadienoic Acid and its Hydroperoxy Precursor for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, stability, and biological activity of 9-Oxo-10,12-octadecadienoic acid (9-KODE) and its precursor, 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE), supported by experimental data.

This guide provides a comprehensive comparison of this compound (9-KODE) and its hydroperoxy precursor, 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE). Both molecules are oxidized derivatives of linoleic acid and are implicated in a variety of physiological and pathological processes. Understanding their distinct chemical properties and biological activities is crucial for researchers in fields such as pharmacology, cell biology, and drug development.

Chemical Structure and Stability

9-HPODE is a primary product of linoleic acid peroxidation, formed either enzymatically by lipoxygenases or through non-enzymatic auto-oxidation.[1] It is a relatively unstable hydroperoxide that can be rapidly reduced to its more stable corresponding alcohol, 9-hydroxy-10,12-octadecadienoic acid (9-HODE).[2] In contrast, 9-KODE is a keto-derivative of linoleic acid, formed by the oxidation of 9-HODE.[3] Studies have shown that 9-KODE possesses greater structural stability, particularly under heat and acidic conditions, whereas 9-HPODE is susceptible to degradation, especially at elevated temperatures.[4][5]

Comparative Biological Activity

The biological activities of 9-KODE and 9-HPODE differ significantly, largely due to their distinct chemical structures and stability. 9-KODE is recognized as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism. Conversely, the biological effects of 9-HPODE are often attributed to its role as a reactive oxygen species and its conversion to other bioactive lipids, such as 9-HODE, which is an agonist for the G-protein coupled receptor GPR132.

ParameterThis compound (9-KODE)9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE)
Primary Biological Role PPARα Agonist, Cytotoxic AgentPrecursor to bioactive lipids, Inducer of oxidative stress
Receptor Activation Potent activator of PPARα.Indirectly leads to GPR132 activation via its reduction product, 9-HODE.
Cellular Effects Induces apoptosis in cancer cells, decreases triglyceride accumulation.Induces glutathione oxidation, can lead to the formation of cytotoxic aldehydes, exhibits antimicrobial properties.
Chemical Stability Structurally stable, especially under heat and acidic conditions.Unstable, rapidly reduced to 9-HODE in biological systems and degrades at high temperatures.

Signaling Pathways

The distinct biological activities of 9-KODE and 9-HPODE are mediated through different signaling pathways.

9-KODE Signaling Pathway

As a PPARα agonist, 9-KODE translocates to the nucleus, where it binds to and activates PPARα. This leads to the transcription of target genes involved in lipid metabolism and energy homeostasis.

9-KODE activates the PPARα signaling pathway.
9-HPODE Signaling and Conversion

9-HPODE can induce oxidative stress directly. It is also enzymatically converted to other bioactive molecules. The primary pathway involves reduction to 9-HODE, which then can be oxidized to 9-KODE or can activate the GPR132 signaling pathway.

Metabolic conversion and signaling of 9-HPODE.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 9-KODE and 9-HPODE.

Materials:

  • Cells in culture

  • 96-well plates

  • Test compounds (9-KODE, 9-HPODE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 9-KODE or 9-HPODE and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

PPARα Activation Assay (Luciferase Reporter Assay)

This protocol is used to determine the ability of a compound to activate PPARα.

Materials:

  • Host cells (e.g., HEK293T or HepG2)

  • Expression plasmid for human PPARα

  • Luciferase reporter plasmid containing a PPAR response element (PPRE)

  • Transfection reagent

  • Test compounds (9-KODE, 9-HPODE)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect host cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the fold activation relative to the vehicle control.

Lipid Hydroperoxide Stability Assay

This assay can be used to assess the stability of 9-HPODE under different conditions.

Materials:

  • 9-HPODE solution

  • Incubation buffers at different pH values and temperatures

  • Lipid hydroperoxide assay kit (e.g., colorimetric assay based on the oxidation of Fe2+ to Fe3+)

  • Spectrophotometer

Procedure:

  • Prepare solutions of 9-HPODE in the desired buffers.

  • Incubate the solutions under the test conditions (e.g., different temperatures for various time points).

  • At each time point, take an aliquot of the solution.

  • Measure the concentration of the remaining hydroperoxide using a lipid hydroperoxide assay kit according to the manufacturer's instructions.

  • Plot the concentration of 9-HPODE over time to determine its stability under the tested conditions.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the biological activities of 9-KODE and 9-HPODE.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Biological Assays cluster_3 Data Analysis Compound1 9-KODE Stock Viability Cell Viability (MTT Assay) Compound1->Viability PPAR PPARα Activation (Luciferase Assay) Compound1->PPAR GPR GPR132 Activation (Calcium Flux Assay) Compound1->GPR Compound2 9-HPODE Stock Compound2->Viability Compound2->PPAR Compound2->GPR CellLine Select & Culture Appropriate Cell Line CellLine->Viability CellLine->PPAR CellLine->GPR IC50 Calculate IC50 (Cytotoxicity) Viability->IC50 EC50 Calculate EC50 (Receptor Activation) PPAR->EC50 GPR->EC50 Compare Compare Potency & Efficacy IC50->Compare EC50->Compare

A typical workflow for comparing 9-KODE and 9-HPODE.

Conclusion

9-KODE and its precursor 9-HPODE are two distinct oxidized linoleic acid metabolites with different chemical properties and biological functions. 9-KODE is a stable molecule that acts as a PPARα agonist, influencing lipid metabolism and inducing apoptosis in cancer cells. In contrast, 9-HPODE is a reactive and unstable intermediate that contributes to oxidative stress and serves as a precursor for other bioactive lipids like 9-HODE, an activator of GPR132. The choice between these two molecules for research or therapeutic development will depend on the specific biological question or target pathway being investigated. This guide provides the foundational information and experimental framework to assist researchers in making informed decisions for their studies.

References

Unraveling the Structure-Activity Relationship of 9-Oxo-10,12-octadecadienoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 9-Oxo-10,12-octadecadienoic acid (9-KODE) analogs, detailing their structure-activity relationships (SAR) with a focus on their potential as therapeutic agents. We present quantitative data on their biological activities, in-depth experimental protocols for key assays, and visual diagrams of the underlying signaling pathways to facilitate further research and development in this area.

Comparative Performance of 9-KODE Analogs

The biological activity of 9-KODE analogs is significantly influenced by their structural modifications. Key activities include the promotion of glucose uptake, activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), and induction of apoptosis in cancer cells.

Structure-Activity Relationship for Glucose Uptake Enhancement

A study on amide derivatives of (E)-9-oxooctadec-10-en-12-ynoic acid revealed that modifications to the carboxylic acid moiety can significantly impact the compound's ability to promote glucose uptake in L6 myotubes. The parent compound itself activates the phosphoinositide 3-kinase (PI3K) pathway to mediate this effect. The following table summarizes the half-maximal effective concentrations (EC50) for various amide analogs.[1]

Compound IDModificationEC50 (µM)[1]
5 N-Methyl amide15.47
6 N-Ethyl amide8.89
27 N-Propyl amide7.00
28 N-Isopropyl amide13.99
31 N-Butyl amide8.70
32 N-Isobutyl amide12.27
33 N-tert-Butyl amide16.14

Key observation: The data suggests that the size and branching of the N-alkyl substituent on the amide influence the glucose uptake activity, with the n-propyl derivative (Compound 27) being the most potent in this series.

PPARα Agonism and Cytotoxic Activity

9-KODE and its isomers are potent agonists of PPARα, a key regulator of lipid metabolism. This activity contributes to a decrease in triglyceride accumulation in hepatocytes.[2][3] Furthermore, certain isomers of 9-KODE have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis through the mitochondrial pathway.

CompoundBiological ActivityCell Line/SystemKey Findings
9-Oxo-10(E),12(E)-octadecadienoic acid (9-EE-KODE) PPARα AgonismMouse primary hepatocytesSignificantly increases mRNA expression of PPARα target genes involved in fatty acid oxidation.[2]
9-Oxo-10(E),12(E)-octadecadienoic acid (9-EE-KODE) CytotoxicityHuman ovarian cancer (HRA) cellsInduces apoptosis via the mitochondrial pathway.
13-Oxo-9,11-octadecadienoic acid (13-oxo-ODA) PPARα AgonismIn vitro luciferase assayShows stronger PPARα activation than 9-oxo-ODA.
9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA) PPARα AgonismMurine primary hepatocytesActivates PPARα and induces the expression of its target genes.

Signaling Pathways of 9-KODE Analogs

PPARα Activation and Downstream Signaling

9-KODE and its analogs activate PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription. Key target genes are involved in fatty acid uptake and β-oxidation.

PPAR_alpha_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus 9-KODE_analog 9-KODE Analog PPARa PPARα 9-KODE_analog->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Promoter Region) PPARa_RXR->PPRE Binds Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Upregulates Transcription mRNA mRNA Target_Genes->mRNA Fatty_Acid_Oxidation Increased Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Translation Apoptosis_Pathway 9-KODE 9-KODE Analog Mitochondrion Mitochondrion 9-KODE->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (active) Caspase9->Caspase3 Cleaves & Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution PPAR_Assay_Workflow Start Start Transfection Co-transfect HepG2 cells with PPARα expression vector and PPRE-luciferase reporter Start->Transfection Treatment Treat cells with 9-KODE analogs (various concentrations) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminometry Measure luciferase activity with a luminometer Lysis->Luminometry Analysis Analyze data and calculate EC50 values Luminometry->Analysis End End Analysis->End

References

A Comparative Analysis of 9-Oxo-10,12-octadecadienoic Acid: In Vivo vs. In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) observed in in vivo and in vitro studies. 9-oxo-ODA, an oxidized derivative of linoleic acid found in sources such as tomatoes, has garnered significant interest for its potential therapeutic applications, primarily in metabolic regulation and oncology. This document synthesizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Comparison of 9-oxo-ODA Effects

The following tables summarize the key quantitative data from in vitro and in vivo investigations into the bioactivity of 9-oxo-ODA and its closely related isomers.

Table 1: In Vitro Bioactivity of 9-oxo-ODA

Biological EffectModel SystemConcentration/DosageKey OutcomeCitation
PPARα ActivationMurine Primary Hepatocytes10-20 µMSignificant increase in PPARα reporter activity[1][2]
PPARα ActivationCV1 CellsDose-dependentIncreased luciferase activity[3][4]
Triglyceride AccumulationMurine Primary HepatocytesNot specifiedInhibition of cellular triglyceride accumulation[5]
Gene ExpressionMurine Primary HepatocytesNot specifiedIncreased mRNA levels of PPARα target genes
CytotoxicityHuman Cervical Cancer Cells (CasKi, HeLa, SiHa)IC50: 25-50 µMSuppression of cell proliferation
Apoptosis InductionHuman Ovarian Cancer (HRA) CellsDose-dependentIncreased caspase-3/7 activity, DNA fragmentation
Anti-inflammatory Activity (related 13-KODE)Murine Macrophages (RAW 264.7)Not specifiedInhibition of LPS-stimulated nitric oxide production

Table 2: In Vivo Bioactivity of 9-oxo-ODA and Related Isomers

Biological EffectAnimal ModelCompound AdministeredKey OutcomeCitation
Plasma & Hepatic TriglyceridesObese Diabetic KK-Ay Mice13-oxo-ODA (isomer)Decreased levels of plasma and hepatic triglycerides
Dyslipidemia & Hepatic SteatosisObese Diabetic KK-Ay Mice10(E),12(E)-9-KODEAmelioration of obesity-induced dyslipidemia and hepatic steatosis
Triglyceride LevelsAlloxan-induced Diabetic RatsTomato JuiceReduction in triglyceride levels
Tumor Growth (ex vivo)Human Cervical Cancer Tissues9-oxo-ODAsDecreased CDK1 expression, increased cleaved caspase 3
Metastasis (in vivo potential)Cervical Cancer Model9-oxo-ODAsSuggested potential to suppress metastatic formation and growth

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

PPARα Luciferase Reporter Gene Assay
  • Objective: To determine the ability of 9-oxo-ODA to activate the peroxisome proliferator-activated receptor alpha (PPARα).

  • Cell Line: CV1 cells or murine primary hepatocytes.

  • Method:

    • Cells are co-transfected with a PPARα expression vector (e.g., pM-hPPARα) and a reporter plasmid containing a luciferase gene under the control of a PPARα response element (e.g., p4xUASg-tk-luc). An internal control reporter plasmid (e.g., pRL-CMV with Renilla luciferase) is also co-transfected to normalize for transfection efficiency.

    • Following transfection (typically 24 hours), the cells are treated with varying concentrations of 9-oxo-ODA or a vehicle control for another 24 hours.

    • Cell lysates are prepared, and the activities of firefly and Renilla luciferase are measured using a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity. Results are often expressed as fold induction relative to the vehicle control.

Triglyceride Quantification Assay in Hepatocytes
  • Objective: To measure the effect of 9-oxo-ODA on intracellular triglyceride accumulation.

  • Cell Line: Murine primary hepatocytes.

  • Method:

    • Hepatocytes are treated with 9-oxo-ODA or a vehicle control for a specified duration (e.g., 24 hours).

    • After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed.

    • The total intracellular lipid content is extracted.

    • The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit.

    • The total protein concentration of the lysate is measured for normalization.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To quantify the expression of PPARα target genes in response to 9-oxo-ODA treatment.

  • Cell Line: Murine primary hepatocytes.

  • Method:

    • Hepatocytes are treated with 9-oxo-ODA or a vehicle control.

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).

    • The concentration and purity of the RNA are determined by spectrophotometry.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qRT-PCR is performed using the synthesized cDNA, gene-specific primers for PPARα target genes (e.g., CPT1a, ACO), and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • The relative gene expression is calculated using the ΔΔCt method.

Apoptosis Assay via Mitochondrial Pathway Analysis
  • Objective: To assess the induction of apoptosis by 9-oxo-ODA in cancer cells.

  • Cell Line: Human ovarian cancer (HRA) cells or other cancer cell lines.

  • Method:

    • Cell Treatment: Cells are treated with different concentrations of 9-oxo-ODA for a specified time.

    • Mitochondrial Membrane Potential: The dissipation of mitochondrial membrane potential is measured using a fluorescent dye such as JC-1 or TMRE.

    • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is determined by subcellular fractionation followed by Western blotting.

    • Western Blotting: The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspases are analyzed by Western blotting of cell lysates.

    • Caspase Activity: The activity of caspases (e.g., caspase-3/7) is measured using a luminometric or colorimetric assay.

    • DNA Fragmentation: DNA fragmentation, a hallmark of apoptosis, is visualized by agarose gel electrophoresis of extracted DNA or quantified using a TUNEL assay.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying 9-oxo-ODA.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response 9_oxo_ODA_ext 9-oxo-ODA 9_oxo_ODA_cyt 9-oxo-ODA 9_oxo_ODA_ext->9_oxo_ODA_cyt Cellular Uptake PPARa PPARα 9_oxo_ODA_cyt->PPARa Binds & Activates PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_complex PPRE PPRE PPARa_RXR_complex->PPRE Binds to Target_Genes Target Genes (e.g., CPT1a, ACO) PPRE->Target_Genes Promotes Transcription of mRNA mRNA Target_Genes->mRNA Fatty_Acid_Oxidation Increased Fatty Acid Oxidation mRNA->Fatty_Acid_Oxidation Leads to Triglyceride_Reduction Decreased Triglyceride Accumulation Fatty_Acid_Oxidation->Triglyceride_Reduction

Caption: PPARα signaling pathway activated by 9-oxo-ODA.

Apoptosis_Signaling_Pathway 9_oxo_ODA 9-oxo-ODA Bcl2 Bcl-2 9_oxo_ODA->Bcl2 Down-regulates Bax Bax 9_oxo_ODA->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes

Caption: Mitochondrial apoptosis pathway induced by 9-oxo-ODA.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Hepatocytes, Cancer Cells) Treatment Treatment with 9-oxo-ODA Cell_Culture->Treatment Luciferase_Assay Luciferase Assay (PPARα Activation) Treatment->Luciferase_Assay qRT_PCR qRT-PCR (Gene Expression) Treatment->qRT_PCR Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assays (Caspase, TUNEL) Treatment->Apoptosis_Assay Metabolic_Assay Metabolic Assays (Triglycerides, Fatty Acid Uptake) Treatment->Metabolic_Assay Animal_Model Animal Model (e.g., Obese/Diabetic Mice) Administration Administration of 9-oxo-ODA or Isomer Animal_Model->Administration Blood_Sampling Blood Sampling (Plasma Lipids) Administration->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Liver) Administration->Tissue_Harvesting Biochemical_Analysis Biochemical Analysis (Tissue Triglycerides) Blood_Sampling->Biochemical_Analysis Histology Histological Analysis Tissue_Harvesting->Histology Gene_Expression_Analysis Gene/Protein Expression (ex vivo) Tissue_Harvesting->Gene_Expression_Analysis

References

A Comparative Metabolomics Guide to 9-Oxo-10,12-octadecadienoic Acid (9-oxo-ODA) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic effects of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) treatment, with a focus on its performance against its structural isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

This compound (9-oxo-ODA) is an oxidized derivative of linoleic acid found in various biological systems, including tomatoes.[1][2] It has garnered significant interest for its role in modulating lipid metabolism. This guide delves into the comparative metabolomics of 9-oxo-ODA treatment, primarily focusing on its well-documented activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3]

Core Mechanism of Action: PPARα Activation

The primary molecular mechanism underlying the metabolic effects of 9-oxo-ODA is the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Upon activation by ligands such as 9-oxo-ODA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride catabolism, leading to a reduction in cellular and systemic lipid levels.

Comparative Efficacy: 9-oxo-ODA vs. 13-oxo-ODA

Experimental evidence strongly suggests that while 9-oxo-ODA is a potent PPARα agonist, its isomer, 13-oxo-ODA, exhibits even greater activity. This section provides a quantitative comparison of their effects on PPARα activation and subsequent downstream metabolic events.

Data Presentation

Table 1: Comparative PPARα Activation by 9-oxo-ODA and 13-oxo-ODA

CompoundConcentration (µM)PPARα Activation (Fold Induction vs. Vehicle)
9-oxo-ODA1~1.5
3~2.0
10~3.5
13-oxo-ODA1~2.0
3~3.0
10~5.0
GW7647 (Positive Control)0.005~6.0

Data synthesized from luciferase reporter assays in CV1 cells.

Table 2: Effect of 9-oxo-ODA and 13-oxo-ODA on PPARα Target Gene Expression in Mouse Primary Hepatocytes

GeneTreatment (10 µM)mRNA Expression (Fold Change vs. Control)
CPT1a13-oxo-ODASignificant Increase
AOX13-oxo-ODASignificant Increase
FAT13-oxo-ODASignificant Increase
ACS13-oxo-ODASignificant Increase
UCP213-oxo-ODASignificant Increase

The activities of 9-oxo-ODA on these target genes were reported to be similar to 13-oxo-ODA.

Table 3: Comparative Effects on Triglyceride Levels

TreatmentModelParameterOutcome
9-oxo-ODAMouse Primary HepatocytesCellular Triglyceride AccumulationInhibition
13-oxo-ODA (0.02% in diet)Obese Diabetic KK-Ay MicePlasma TriglyceridesDecrease
13-oxo-ODA (0.05% in diet)Obese Diabetic KK-Ay MicePlasma TriglyceridesDose-dependent Decrease
13-oxo-ODA (0.02% in diet)Obese Diabetic KK-Ay MiceHepatic TriglyceridesDecrease
13-oxo-ODA (0.05% in diet)Obese Diabetic KK-Ay MiceHepatic TriglyceridesDose-dependent Decrease

Experimental Protocols

PPARα Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the PPARα receptor.

  • Cell Culture and Transfection: CV1 cells are cultured in an appropriate medium. The cells are then co-transfected with a PPARα expression vector (e.g., pM-hPPARα) and a reporter plasmid containing a luciferase gene under the control of a PPARα-responsive promoter (e.g., p4xUASg-tk-luc). A plasmid expressing a control reporter gene, such as Renilla luciferase (e.g., pRL-CMV), is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After a 24-hour incubation period post-transfection, the cells are treated with various concentrations of 9-oxo-ODA, 13-oxo-ODA, a vehicle control (e.g., DMSO), or a known PPARα agonist (e.g., GW7647) as a positive control.

  • Luciferase Activity Measurement: Following a 24-hour treatment period, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction of PPARα activation is calculated by comparing the normalized luciferase activity of the treated cells to that of the vehicle-treated cells.

Hepatocyte Triglyceride Accumulation Assay

This assay measures the effect of a compound on the accumulation of triglycerides within hepatocytes.

  • Hepatocyte Culture and Treatment: Primary mouse hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) are cultured. The cells are then treated with 9-oxo-ODA, 13-oxo-ODA, or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). The cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer).

  • Triglyceride Quantification: The triglyceride content in the cell lysates is determined using a commercial triglyceride quantification kit. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric measurement of the glycerol.

  • Protein Normalization: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to normalize the triglyceride content to the amount of cellular protein.

Comparative Metabolomics Workflow

A generalized workflow for a comparative metabolomics study to assess the effects of 9-oxo-ODA is as follows:

  • Experimental Design: Define the biological question, sample groups (e.g., control vs. 9-oxo-ODA treated), and the number of biological and technical replicates.

  • Sample Collection and Preparation: Collect biological samples (e.g., cells, plasma, or tissue) and perform metabolite extraction.

  • Analytical Platform: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Data Processing: Process the raw analytical data, including peak detection, alignment, and normalization.

  • Statistical Analysis: Perform univariate and multivariate statistical analyses to identify metabolites that are significantly altered between the experimental groups.

  • Metabolite Identification: Identify the significantly altered metabolites by comparing their mass spectra and retention times to spectral libraries and standards.

  • Pathway Analysis and Biological Interpretation: Map the identified metabolites to metabolic pathways to understand the biological impact of the 9-oxo-ODA treatment.

Mandatory Visualizations

G cluster_0 Comparative Metabolomics Workflow A Experimental Design (e.g., Control vs. 9-oxo-ODA) B Sample Collection & Preparation (e.g., Hepatocytes, Plasma) A->B C Metabolite Extraction B->C D LC-MS/GC-MS Analysis C->D E Data Processing (Peak Detection, Alignment) D->E F Statistical Analysis (e.g., t-test, PCA) E->F G Metabolite Identification F->G H Pathway Analysis & Biological Interpretation G->H

Caption: A generalized workflow for comparative metabolomics studies.

G cluster_1 9-oxo-ODA Signaling Pathway Ligand 9-oxo-ODA / 13-oxo-ODA PPARa PPARα Ligand->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Promoter Region of Target Genes) RXR->PPRE binds to Transcription Increased Transcription PPRE->Transcription Genes Target Genes (e.g., CPT1a, AOX) Transcription->Genes Metabolism Increased Fatty Acid Oxidation Decreased Triglyceride Synthesis Genes->Metabolism Outcome Reduced Cellular Triglyceride Accumulation Metabolism->Outcome

Caption: The PPARα signaling pathway activated by 9-oxo-ODA.

References

Unveiling the Apoptotic Trajectory of 9-Oxo-10,12-octadecadienoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of the apoptotic pathway induced by 9-Oxo-10,12-octadecadienoic acid (9-oxo-OD) against other established apoptosis inducers.

This guide provides a comprehensive analysis of the molecular mechanisms underlying the pro-apoptotic effects of this compound, a compound that has demonstrated cytotoxic activity in various cancer cell lines. Through a detailed comparison with well-characterized apoptosis inducers, doxorubicin and staurosporine, this document serves as a valuable resource for researchers investigating novel anticancer agents and their signaling pathways.

Executive Summary

This compound predominantly triggers the intrinsic (mitochondrial) apoptotic pathway. This is characterized by the dissipation of mitochondrial membrane potential, modulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of executioner caspases. In specific cancer types, such as cervical cancer, this pathway is further linked to the p53 signaling cascade and inhibition of cyclin-dependent kinase 1 (CDK1). This guide presents the supporting experimental data, detailed protocols for key assays, and visual representations of the involved signaling pathways.

Comparative Analysis of Apoptotic Induction

The pro-apoptotic activity of 9-oxo-OD was evaluated in human ovarian (HRA) and cervical (HeLa, SiHa) cancer cells and compared to the effects of doxorubicin and staurosporine.

ParameterThis compoundDoxorubicinStaurosporine
Primary Apoptotic Pathway Intrinsic (Mitochondrial)[1][2]Intrinsic (Mitochondrial)Intrinsic (Mitochondrial)
Key Initiating Event Mitochondrial membrane potential dissipation[2]DNA damage, ROS productionBroad-spectrum kinase inhibition
Involvement of Bcl-2 Family Upregulation of Bax, Downregulation of Bcl-2[2]Upregulation of Bax, Downregulation of Bcl-2Modulation of Bcl-2 family proteins
Cytochrome c Release Yes[2]YesYes
Initiator Caspase Activation Caspase-9 (inferred)Caspase-9Caspase-9
Executioner Caspase Activation Caspase-3/7Caspase-3/7Caspase-3/7
Other Signaling Pathways p53 pathway activation, CDK1 inhibition in cervical cancerp53 activationCan be p53-independent
IC50 (HeLa cells) 25-50 µM~0.1-1 µM~10-100 nM
IC50 (SiHa cells) 25-50 µMVaries by studyVaries by study

Quantitative Analysis of Apoptosis

The following table summarizes the dose-dependent induction of apoptosis by 9-oxo-ODAs in cervical cancer cells, as determined by flow cytometry analysis of Annexin V and 7-AAD stained cells.

Cell Line9-oxo-ODA Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
HeLa 0 (Control)~5%
25Increased
50Significantly Increased
SiHa 0 (Control)~5%
25Increased
50Significantly Increased

Note: Specific percentage values for apoptotic cells in HRA ovarian cancer cells treated with 9-oxo-OD were not available in the reviewed literature, although a dose-dependent increase was reported.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes, the following diagrams were generated using Graphviz.

Apoptotic Pathway of this compound

G cluster_stimulus Stimulus cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 9_oxo_OD This compound Bcl2 Bcl-2 9_oxo_OD->Bcl2 downregulates p53 p53 9_oxo_OD->p53 activates (in cervical cancer) CDK1 CDK1 9_oxo_OD->CDK1 inhibits (in cervical cancer) MMP Mitochondrial Membrane Potential 9_oxo_OD->MMP dissipates Bax Bax Bax->MMP promotes dissipation Bcl2->Bax inhibits Apaf1 Apaf-1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 cleaves Caspase37 Caspase-3/7 Procaspase37->Caspase37 cleavage Apoptosis Apoptosis Caspase37->Apoptosis executes p53->Bax upregulates Cytochrome_c Cytochrome c MMP->Cytochrome_c releases Cytochrome_c->Apaf1 activates G cluster_workflow Apoptosis Detection Workflow A 1. Cell Culture & Treatment (e.g., HeLa, HRA cells + 9-oxo-OD) B 2. Cell Harvesting A->B C 3. Staining (Annexin V-FITC & Propidium Iodide) B->C D 4. Flow Cytometry Analysis C->D E 5. Data Quantification (Percentage of apoptotic cells) D->E

References

Replicating Published Findings on 9-Oxo-10,12-octadecadienoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 9-Oxo-10,12-octadecadienoic acid (9-oxo-ODA) with its isomer, 13-Oxo-9,11-octadecadienoic acid (13-oxo-ODA), and their common precursor, conjugated linoleic acid (CLA). This document summarizes key experimental data, details replicable protocols, and visualizes the primary signaling pathway to facilitate further research and development.

Comparative Analysis of PPARα Activation

9-oxo-ODA and its related compounds are recognized for their role in activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] Activation of PPARα in hepatocytes enhances fatty acid oxidation and can lead to a reduction in triglyceride accumulation.[3][4] Studies have shown that while both 9-oxo-ODA and its isomer 13-oxo-ODA are potent PPARα agonists, 13-oxo-ODA exhibits stronger activity.[5]

CompoundConcentrationFold Induction of PPARα Activity (relative to control)Cell TypeReference
9-oxo-ODA 10 µM~1.5CV-1
30 µM~2.0CV-1
13-oxo-ODA 10 µM~2.5CV-1
30 µM~4.5CV-1
CLA 10 µM~1.2CV-1
30 µM~1.8CV-1
GW7647 (Positive Control) 5 nM~6.0CV-1

Table 1: Comparative PPARα Activation by 9-oxo-ODA and Alternatives. Data is approximated from graphical representations in the cited literature and presented as fold induction in a luciferase reporter assay.

Impact on Hepatocyte Triglyceride Accumulation

The activation of PPARα by these compounds translates to significant physiological effects, such as the reduction of triglyceride levels in liver cells. In vivo studies have demonstrated that treatment with 13-oxo-ODA can decrease both plasma and hepatic triglyceride levels in obese diabetic mice.

CompoundConcentrationEffect on Triglyceride LevelsAnimal ModelReference
9-oxo-ODA Not specified in vivoInhibited cellular triglyceride accumulation in hepatocytesMouse primary hepatocytes
13-oxo-ODA 0.05% in dietDecreased plasma and hepatic triglyceridesObese KK-Ay mice

Table 2: Effect of 9-oxo-ODA and 13-oxo-ODA on Triglyceride Levels.

Experimental Protocols

To facilitate the replication of these findings, detailed experimental protocols are provided below.

PPARα Luciferase Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

Objective: To quantify the activation of PPARα by 9-oxo-ODA and its alternatives.

Materials:

  • CV-1 cells (or other suitable cell line)

  • p4xUASg-tk-luc reporter plasmid

  • pM-hPPARα expression vector for a GAL4-PPARα chimeric protein

  • pRL-CMV internal control reporter plasmid

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • 9-oxo-ODA, 13-oxo-ODA, CLA, and a positive control (e.g., GW7647)

Procedure:

  • Seed CV-1 cells in 24-well plates at an appropriate density.

  • Co-transfect the cells with the p4xUASg-tk-luc reporter plasmid, the pM-hPPARα expression vector, and the pRL-CMV internal control plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (9-oxo-ODA, 13-oxo-ODA, CLA) at various concentrations. A vehicle control (e.g., DMSO) and a positive control should be included.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Express the results as fold induction relative to the vehicle control.

Hepatocyte Triglyceride Accumulation Assay

This assay measures the effect of the test compounds on the accumulation of triglycerides in liver cells.

Objective: To determine the impact of 9-oxo-ODA and its alternatives on triglyceride levels in hepatocytes.

Materials:

  • Mouse primary hepatocytes (or a suitable hepatocyte cell line)

  • Culture medium

  • Test compounds (9-oxo-ODA, 13-oxo-ODA, CLA)

  • Triglyceride quantification kit

Procedure:

  • Isolate and culture mouse primary hepatocytes according to standard procedures.

  • Treat the hepatocytes with the test compounds at desired concentrations for 24-48 hours.

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.

  • Measure the total protein concentration in the cell lysates to normalize the triglyceride levels.

  • Express the results as the amount of triglyceride per milligram of protein.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for 9-oxo-ODA and its analogs involves the activation of PPARα, which in turn regulates the transcription of genes involved in fatty acid metabolism.

PPARa_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 9-oxo-ODA 9-oxo-ODA PPARa PPARa 9-oxo-ODA->PPARa binds & activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds Target_Genes Target Genes (e.g., CPT1, ACOX) PPRE->Target_Genes activates transcription Increased_FAO Increased Fatty Acid Oxidation Target_Genes->Increased_FAO Decreased_TG Decreased Triglyceride Accumulation Increased_FAO->Decreased_TG

Caption: 9-oxo-ODA signaling pathway via PPARα activation.

The general workflow for investigating the effects of 9-oxo-ODA follows a standard pharmacological screening process.

Experimental_Workflow Compound_Prep Compound Preparation (9-oxo-ODA, 13-oxo-ODA, CLA) In_Vitro_Assays In Vitro Assays Compound_Prep->In_Vitro_Assays Luciferase_Assay PPARα Luciferase Reporter Assay In_Vitro_Assays->Luciferase_Assay TG_Assay Hepatocyte Triglyceride Accumulation Assay In_Vitro_Assays->TG_Assay In_Vivo_Studies In Vivo Studies (e.g., Mouse Model) In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis & Comparison Luciferase_Assay->Data_Analysis TG_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for evaluating 9-oxo-ODA.

References

Isomeric Specificity of 9-Oxo-10,12-octadecadienoic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of different isomers of 9-Oxo-10,12-octadecadienoic acid (9-KODE), a naturally occurring oxidized lipid. Experimental data is presented to highlight the nuanced yet significant impact of stereochemistry on the molecule's interaction with cellular signaling pathways.

Comparative Biological Activity of 9-KODE Isomers

The biological efficacy of 9-KODE is significantly influenced by the geometric configuration of its double bonds. The primary isomers of interest are 9-oxo-10(E),12(E)-octadecadienoic acid (9-EE-KODE) and 9-oxo-10(E),12(Z)-octadecadienoic acid (9-EZ-KODE). Research has demonstrated their differential effects on critical cellular processes, including lipid metabolism and cancer cell proliferation.

Table 1: Comparative Biological Activities of 9-KODE Isomers and Related Compounds

CompoundTarget/AssayEffectQuantitative Data (IC50/EC50)Source
9-oxo-10(E),12(E)-octadecadienoic acid (9-EE-KODE) PPARα ActivationPotent Agonist-[1][2]
Human Ovarian Cancer (HRA) CellsInduces Apoptosis-[3][4]
Human Cervical Cancer (HeLa, SiHa, CasKi) CellsSuppresses ProliferationIC50 = 25-50 µM[3]
9-oxo-10(E),12(Z)-octadecadienoic acid (9-EZ-KODE) Human Cervical Cancer (HeLa, SiHa, CasKi) CellsSuppresses ProliferationIC50 = 25-50 µM
Antioxidant Response Element (ARE) ActivationWeak Activation2.3-fold induction
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) PPARα ActivationPotent Agonist (stronger than 9-oxo-ODA)-

Signaling Pathways and Mechanisms of Action

The differential biological effects of 9-KODE isomers are rooted in their distinct interactions with specific molecular targets and signaling cascades. The primary pathways identified are the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway, crucial for lipid metabolism, and the Antioxidant Response Element (ARE) pathway, involved in cellular stress response.

PPARα Signaling Pathway

The (10E, 12E) isomer of 9-KODE is a potent agonist of PPARα, a nuclear receptor that plays a central role in the regulation of lipid homeostasis. Activation of PPARα by 9-EE-KODE in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation and a subsequent decrease in triglyceride accumulation. This suggests a potential therapeutic application for this isomer in metabolic disorders such as dyslipidemia and hepatic steatosis. The related compound, 13-oxo-ODA, has been shown to be an even more potent PPARα activator than 9-oxo-ODA.

PPARa_Signaling cluster_extracellular Extracellular cluster_cellular Hepatocyte 9_EE_KODE 9-oxo-10(E),12(E)-octadecadienoic acid 9_EE_KODE_in 9-EE-KODE 9_EE_KODE->9_EE_KODE_in Cellular Uptake PPARa PPARα 9_EE_KODE_in->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (PPAR Response Element) PPARa_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Target_Genes->Lipid_Metabolism Leads to ARE_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 9_EZ_KODE 9-oxo-10(E),12(Z)-octadecadienoic acid Keap1 Keap1 9_EZ_KODE->Keap1 Interacts with NRF2 NRF2 Keap1->NRF2 Dissociation Ub Ubiquitin NRF2->Ub Ubiquitination NRF2_nucleus NRF2 NRF2->NRF2_nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) NRF2_nucleus->ARE Binds to Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Apoptosis_Pathway 9_EE_KODE 9-oxo-10(E),12(E)-octadecadienoic acid Bcl2 Bcl-2 9_EE_KODE->Bcl2 Downregulates Bax Bax 9_EE_KODE->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3/7 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Experimental_Workflow cluster_assays Biological Assays PPARa_Assay PPARα Luciferase Reporter Assay Data_Analysis Data Analysis and Comparison PPARa_Assay->Data_Analysis ARE_Assay ARE Luciferase Reporter Assay ARE_Assay->Data_Analysis Apoptosis_Assay Cell Viability & Apoptosis Assays Apoptosis_Assay->Data_Analysis 9_KODE_Isomers 9-KODE Isomers (9-EE-KODE, 9-EZ-KODE) Cell_Lines Cell Lines (HepG2, IMR-32, HRA, HeLa) 9_KODE_Isomers->Cell_Lines Treatment Cell_Lines->PPARa_Assay Cell_Lines->ARE_Assay Cell_Lines->Apoptosis_Assay

References

Safety Operating Guide

Proper Disposal of 9-Oxo-10,12-octadecadienoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This document provides essential safety and logistical information for the proper disposal of 9-Oxo-10,12-octadecadienoic acid, a compound often used in lipid metabolism research.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE) when handling this compound. In the event of a fire, use a respirator mask and full protective clothing.[1]

Personal Protective Equipment (PPE) Summary

EquipmentSpecifications
Gloves Chemically resistant gloves
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Generally not required under normal use. Use a full-face respirator if exposure limits are exceeded or irritation occurs.[2]

Spill and Accidental Release Procedures

In the case of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

Small Spills:

  • Wipe up the spill with an absorbent cloth.

  • Clean the affected area with soap and water.[3]

Large Spills:

  • Cover the spill with an inert absorbent material such as sand, earth, or universal binder.[1]

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Ventilate the area of the spill.

Step-by-Step Disposal Protocol

Proper disposal of this compound is crucial to avoid environmental contamination. This product is not typically recycled.

  • Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials from spills, contaminated cloths) in a suitable, clearly labeled, and closed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal Options:

    • Landfill: The product can be sent to a landfill.

    • Chemical Destruction Plant: Arrange for the removal of the waste to a licensed chemical destruction plant.

    • Controlled Incineration: Dispose of the material through controlled incineration with flue gas scrubbing.

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for chemical waste disposal. Do not discharge into sewer systems or the environment.

  • Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself. It can be triple-rinsed and offered for recycling or punctured to render it unusable before disposal in a sanitary landfill.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 9-Oxo-10,12- octadecadienoic acid waste? spill Is it a spill? start->spill small_spill Small Spill: Wipe with cloth, clean with water spill->small_spill Yes (small) large_spill Large Spill: Absorb with inert material, collect for disposal spill->large_spill Yes (large) collect_waste Collect waste in a suitable, closed container spill->collect_waste No (routine waste) small_spill->collect_waste large_spill->collect_waste disposal_options Select Disposal Method (Landfill, Incineration, or Chemical Destruction Plant) collect_waste->disposal_options landfill Dispose in Landfill disposal_options->landfill Local regulations permit incineration Controlled Incineration disposal_options->incineration Facility available destruction Licensed Chemical Destruction Plant disposal_options->destruction Preferred/Required end End: Disposal Complete landfill->end incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 9-Oxo-10,12-octadecadienoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 9-Oxo-10,12-octadecadienoic acid. The following procedural steps are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound and structurally similar compounds are generally not classified as hazardous substances, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1][2] Minor irritation may occur in susceptible individuals.[1][2] The primary hazards to consider are contact with skin and eyes, and inhalation of the substance if it becomes aerosolized.

The following personal protective equipment is recommended to ensure the safe handling of this compound.

PPE CategoryRecommended EquipmentRationale
Hand Protection Nitrile or neoprene glovesTo prevent direct skin contact.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. If aerosolization is likely or ventilation is poor, a respirator may be necessary.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A fume hood is recommended if the substance is to be heated or aerosolized.

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

  • Have an eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above before handling the substance.

  • Avoid direct contact with the skin and eyes.

  • Minimize the creation of dust or aerosols.

  • If transferring the substance, use appropriate tools such as a spatula or a scoop.

  • Keep the container tightly closed when not in use.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. First Aid Measures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.

    • Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated chemical waste container.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chemical Handle Chemical with Care prep_workspace->handle_chemical spill_check Spill Occurs? handle_chemical->spill_check contain_spill Contain and Absorb Spill spill_check->contain_spill Yes dispose_waste Dispose of Chemical Waste spill_check->dispose_waste No clean_area Clean Spill Area contain_spill->clean_area dispose_spill_waste Dispose of Spill Waste clean_area->dispose_spill_waste dispose_spill_waste->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: This diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

References

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